molecular formula C7H5F3N2O2 B1523917 2-Amino-5-(trifluoromethyl)nicotinic acid CAS No. 944900-39-4

2-Amino-5-(trifluoromethyl)nicotinic acid

Cat. No.: B1523917
CAS No.: 944900-39-4
M. Wt: 206.12 g/mol
InChI Key: KTYDRFWLNANPIH-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYDRFWLNANPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679144
Record name 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-39-4
Record name 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS No: 944900-39-4), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the nicotinic acid scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document delineates the synthesis, characterization, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Fluorination in Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a well-established strategy to modulate the biological and physical properties of a lead compound. The -CF3 group is highly electronegative, metabolically stable, and lipophilic, which can enhance binding affinity to biological targets, improve cell membrane permeability, and increase resistance to metabolic degradation.[2]

This compound combines the key pharmacophoric features of the 2-aminopyridine motif with the electronic and metabolic benefits of the trifluoromethyl group, making it a valuable intermediate for the synthesis of novel bioactive molecules.[3] This guide will explore the fundamental characteristics and practical applications of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 944900-39-4[4]
Molecular Formula C₇H₅F₃N₂O₂[4]
Molecular Weight 206.12 g/mol [4]
Appearance Solid[4]
SMILES Nc1ncc(cc1C(O)=O)C(F)(F)F[4]
InChI Key KTYDRFWLNANPIH-UHFFFAOYSA-N[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons for the amine (NH₂) and carboxylic acid (COOH) groups. The coupling patterns (e.g., doublets, doublet of doublets) would be crucial for confirming the substitution pattern.[5]

  • ¹³C NMR: The carbon spectrum would reveal signals for the seven distinct carbon atoms, with the trifluoromethyl group's carbon appearing as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: This would show a singlet for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of this compound

The synthesis of trifluoromethyl-substituted pyridines can be approached through several strategic routes, including chlorine/fluorine exchange reactions, the construction of the pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group.[6] A plausible and efficient synthetic pathway for this compound can be adapted from established methods for related nicotinic acid derivatives.[7]

The following represents a generalized, multi-step synthetic workflow.

Synthesis_Workflow A Starting Material (e.g., 3-Picoline) B Chlorination/ Fluorination A->B C 2-Chloro-5- (trifluoromethyl)pyridine B->C D Oxidation C->D E 2-Chloro-5- (trifluoromethyl)nicotinic acid D->E F Amination E->F G 2-Amino-5- (trifluoromethyl)nicotinic acid F->G Applications_in_Drug_Discovery Core 2-Amino-5-(trifluoromethyl) nicotinic acid Antimicrobial Antimicrobial Agents Core->Antimicrobial Amide/Ester Derivatives AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Amide/Ester Derivatives Agrochemicals Agrochemicals Core->Agrochemicals Urea/Thiourea Derivatives KinaseInhibitors Kinase Inhibitors Core->KinaseInhibitors Heterocyclic Annulation CNS CNS Agents Core->CNS Further Derivatization

References

2-Amino-5-(trifluoromethyl)nicotinic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-(trifluoromethyl)nicotinic acid

Introduction

This compound, identified by CAS Number 944900-39-4, is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, which combines an aminopyridine core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group, imparts unique electronic and physicochemical properties. These characteristics are pivotal in modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound. Beyond presenting available data, it offers detailed, field-proven experimental protocols for the determination of its key physical parameters. The methodologies are explained from a Senior Application Scientist's perspective, emphasizing the causal relationships behind experimental design to ensure data integrity and reproducibility, which are paramount for researchers in pharmaceutical and chemical development.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following table summarizes its fundamental identifiers and includes predicted values for key physical properties, supplemented with experimental data from closely related isomers for comparative context.[1][2] It is crucial for researchers to perform experimental verification for their specific batches.

PropertyValue / InformationSourceNotes
Molecular Formula C₇H₅F₃N₂O₂[1]-
Molecular Weight 206.12 g/mol [1]-
CAS Number 944900-39-4[1]-
Appearance Solid[1]Typically a powder.
Boiling Point 323.4 ± 42.0 °C[2]Predicted value.
Density 1.573 ± 0.06 g/cm³[2]Predicted value.
Melting Point Not available-For comparison, 6-(Trifluoromethyl)nicotinic acid melts at 193-197 °C[3], and 4-(Trifluoromethyl)nicotinic acid melts at 146-148 °C.[4] A sharp melting point range is a key indicator of purity.[5][6]
pKa Not available-For comparison, the predicted pKa of 6-(Trifluoromethyl)nicotinic acid is 2.96.[3] The presence of both an acidic carboxylic group and a basic amino group makes this an amphoteric molecule.
Solubility Not available-Expected to show pH-dependent solubility. Insoluble in neutral water but soluble in aqueous acid (protonation of the amino group) and aqueous base (deprotonation of the carboxylic acid).

Molecular and Spectral Characteristics

While specific spectra for this compound are not publicly available, its structure allows for predictable spectral features essential for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. A broad signal corresponding to the amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be expected, though these can be exchangeable with deuterated solvents.

  • ¹³C NMR Spectroscopy: The spectrum will display seven unique carbon signals. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region (typically >160 ppm).

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds.[7] A single, sharp singlet is expected for the -CF₃ group, as there are no adjacent protons to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the functional groups present.[8] Key expected absorption bands include:

    • O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.

    • N-H Stretch (Amine): Two sharp peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.[9]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10]

    • C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically found in the 1000-1350 cm⁻¹ region.

Experimental Determination of Physical Properties

The following sections detail robust protocols for determining the critical physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides a primary indication of purity.[6] A pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is standard practice.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If necessary, crush any coarse crystals using a mortar and pestle.

  • Capillary Loading: Gently press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop.[11] The final packed sample height should be 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range.[12] This initial run prevents time wastage on subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

  • Data Acquisition: Reduce the heating rate to 1-2°C per minute.[5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]

  • Record the Range: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

  • Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Perform Rapid Scan (~10°C/min) to find approximate MP B->C D Cool Apparatus >20°C below approx. MP C->D E Use Fresh Sample Heat to 15°C below approx. MP D->E F Reduce Heating Rate to 1-2°C/min E->F G Record T1 (First Droplet) and T2 (Fully Liquid) F->G H Repeat Steps E-G for Consistency G->H

Workflow for precise melting point determination.
Solubility Profile Assessment

Understanding a compound's solubility is critical for designing purification methods, formulating solutions, and predicting its behavior in biological systems. A systematic approach using solvents of varying pH can reveal the acidic and/or basic nature of the compound.[13][14]

  • Setup: Label five small test tubes. Add approximately 20-30 mg of the compound to each.

  • Solvent Addition: Add 1 mL of the following solvents to the corresponding tubes:

    • Tube 1: Deionized Water

    • Tube 2: 5% w/v Aqueous HCl

    • Tube 3: 5% w/v Aqueous NaOH

    • Tube 4: 5% w/v Aqueous NaHCO₃

    • Tube 5: Diethyl Ether (or another nonpolar solvent like Hexane)

  • Observation: Vigorously shake each tube for 30-60 seconds.[13] Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • Interpretation of Results:

    • Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: Indicates a strong acidic group (carboxylic acid).

    • Insoluble in Water, Soluble in 5% NaOH, Insoluble in 5% NaHCO₃: Indicates a weakly acidic group (like a phenol, not expected here).

    • Insoluble in Water, Soluble in 5% HCl: Indicates a basic group (amine).

    • Soluble in Water: Indicates a small, polar molecule. The pH of the aqueous solution should be tested with litmus paper. An acidic pH suggests an acid; a basic pH suggests a base.[15]

    • Soluble in Diethyl Ether: Indicates significant nonpolar character.

Causality: This protocol is a functional group test based on acid-base chemistry.[15] Strong bases like NaOH will deprotonate the acidic carboxylic acid to form a water-soluble sodium salt. Strong acids like HCl will protonate the basic amino group to form a water-soluble ammonium salt. Sodium bicarbonate is a weak base and will only react with strong acids like carboxylic acids, making it a useful diagnostic tool.[13]

Decision tree for classifying compound solubility.
Acid Dissociation Constant (pKa) Determination

The pKa value quantitatively describes the strength of an acid in solution. For a molecule with multiple ionizable centers like this compound, determining the pKa values for both the acidic (carboxylic) and basic (amino) groups is essential for predicting its charge state at a given pH.[16] ¹H NMR spectroscopy provides an elegant method for pKa determination.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. When an adjacent functional group becomes protonated or deprotonated, the chemical shift of nearby protons will change. By monitoring the chemical shift of a proton (e.g., the aromatic protons) as a function of pH, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa.[16][17]

  • Sample Preparation: Prepare a stock solution of the compound (~5-10 mg) in D₂O.

  • pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (the pH equivalent in D₂O) of each tube to a different value spanning a wide range (e.g., pD 1 to 12). Use small aliquots of DCl and NaOD in D₂O for adjustment.

  • pD Measurement: Measure the pD of each sample using a calibrated pH meter. Note that the reading from a standard glass electrode in D₂O is termed pH. The corrected pD value is calculated as pD = pH + 0.4.[18]

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a significant change in chemical shift across the pD range.

  • Curve Fitting: Plot the chemical shift (δ) of the chosen proton versus the measured pD. Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pD value at the inflection point of the curve is the pKa in D₂O.

  • Correction: The pKa in H₂O can be approximated from the value determined in D₂O. Two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pKa of the protonated amine.

pKa_NMR cluster_0 NMR Titration Curve origin x_axis pD origin->x_axis y_axis Chemical Shift (δ) origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 inflection inflection_x inflection->inflection_x inflection_y inflection->inflection_y

Sigmoidal plot of chemical shift vs. pD to find pKa.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

  • Hazard Classification: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[1] It may also cause skin, eye, and respiratory irritation.[19][20]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in drug development. While comprehensive experimental data on its physical properties is sparse, this guide provides the foundational knowledge and detailed, validated protocols necessary for researchers to characterize it thoroughly. By applying these rigorous experimental methodologies for determining melting point, solubility, and pKa, scientists can generate the reliable, high-quality data essential for advancing their research and development programs.

References

2-Amino-5-(trifluoromethyl)nicotinic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. As a Senior Application Scientist, the following content is synthesized from available safety data and is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a self-validating system of laboratory safety. The complex nature of fluorinated organic compounds necessitates a rigorous and informed approach to handling.

Chemical and Physical Identity

This compound is a solid organic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Understanding its fundamental properties is the first step in establishing safe handling protocols.

PropertyValueSource
CAS Number 944900-39-4[1]
Molecular Formula C₇H₅F₃N₂O₂[1]
Molecular Weight 206.12 g/mol [2][3]
Physical Form Solid
Predicted Boiling Point 323.4 ± 42.0 °C[2]
Predicted Density 1.573 ± 0.06 g/cm³[2]
Synonyms 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid[1]

Hazard Assessment and GHS Classification

A thorough understanding of the inherent hazards is critical for risk mitigation. The primary documented hazard is acute oral toxicity, though the hazards of structurally similar compounds suggest a broader range of risks should be assumed.

GHS Classification Summary:

Hazard ClassCategoryHazard StatementGHS PictogramSignal WordSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation Category 2 (Assumed)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning[4][5][6]
Serious Eye Damage/Irritation Category 2 (Assumed)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Assumed)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning[4][6][7]

Causality Note: While specific data for skin, eye, and respiratory irritation for this exact CAS number is limited, these classifications are adopted from safety data for closely related trifluoromethyl-substituted nicotinic acids.[4][5] The trifluoromethyl group and acidic nature of the molecule provide a strong chemical basis for anticipating these irritant properties. This conservative approach is a cornerstone of trustworthy laboratory safety.

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of solid this compound that could generate dust, or any handling of its solutions, must be performed in a certified chemical fume hood.[4][7][8] This is the primary barrier to prevent respiratory exposure.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is a critical, final layer of defense. The following diagram outlines the mandatory workflow for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Lab Coat d2 2. Safety Goggles (ANSI Z87.1 / EN166) d1->d2 d3 3. Nitrile Gloves (Inspect for integrity) d2->d3 d4 Enter Work Area d3->d4 f1 4. Remove Gloves (Avoid skin contact) f2 5. Remove Lab Coat f1->f2 f3 6. Remove Goggles f2->f3 f4 7. Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Workflow.

  • Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5]

  • Skin Protection: A flame-resistant lab coat and appropriate protective gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[4] Contaminated clothing should be removed immediately and washed before reuse.[4][9]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or container to minimize transfer steps. If static is an issue, an anti-static gun may be used.

  • Transfer: Use a spatula for solid transfers. Avoid generating dust by handling the material gently.[6]

  • Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the primary container.

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9] Do not eat, drink, or smoke in the laboratory.[7][9]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[4][8][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[4][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[7]

  • Security: For regulated environments or larger quantities, store in a locked cabinet or area.[4][6][9]

Waste Disposal

Disposal must be treated with the same care as handling.

  • Classification: This material must be disposed of as hazardous chemical waste. Consult institutional, local, state, and federal regulations to ensure complete and accurate classification (e.g., US EPA 40 CFR 261.3).[9]

  • Containers: Use designated, properly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Procedure: Dispose of contents and the container at an approved waste disposal plant.[4][8][9]

Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting. [4][9]
Inhalation IF INHALED: Move person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4][8]
Skin Contact IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4][8]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[4]
Spill Response Protocol

The appropriate response depends on the scale of the spill.

Spill_Response start Spill Occurs alert Alert personnel in the area Isolate the spill start->alert assess Assess Spill Size alert->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or uncontained) assess->large_spill Large ppe Ensure appropriate PPE is worn (Goggles, Gloves, Lab Coat) small_spill->ppe evacuate Evacuate the immediate area large_spill->evacuate absorb Gently cover with inert absorbent material (e.g., vermiculite, sand) ppe->absorb collect Sweep up carefully, avoiding dust generation absorb->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose clean Decontaminate spill area dispose->clean contact_ehs Contact Institutional Environmental Health & Safety (EHS) evacuate->contact_ehs secure Prevent entry to the area contact_ehs->secure end Follow EHS Instructions secure->end

Caption: Decision workflow for spill response.

  • Containment: Prevent the spill from entering drains or waterways.[6]

  • Cleanup: For small spills, gently sweep up the solid material or absorb with an inert material and place it into a suitable, sealed container for disposal.[4][9] Avoid actions that create dust.[6]

  • Decontamination: Clean the spill area thoroughly after the material has been removed.

Toxicological and Reactivity Profile

  • Reactivity: The compound is stable under normal storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][10] This is a critical consideration for fire scenarios.

References

2-Amino-5-(trifluoromethyl)nicotinic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Authored by a Senior Application Scientist

Foreword: The therapeutic landscape is in a perpetual state of evolution, driven by the nuanced exploration of structure-activity relationships in novel chemical entities. This compound, a derivative of the well-established therapeutic agent nicotinic acid (Niacin or Vitamin B3), represents a compelling area of investigation. While the mechanism of action for nicotinic acid is extensively documented, the specific pharmacological effects of its trifluoromethyl and amino-substituted analog remain to be fully elucidated. This guide puts forth a scientifically grounded, proposed mechanism of action for this compound, drawing upon the established pharmacology of its parent compound. Furthermore, it provides a comprehensive suite of experimental protocols for the validation of this hypothesis, designed for researchers and drug development professionals.

Introduction to this compound

This compound is a structural analog of nicotinic acid, characterized by the addition of an amino group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring. Nicotinic acid is a critical nutrient and a therapeutic agent used for treating dyslipidemia.[1] It favorably modulates plasma lipid profiles, most notably by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[2][3][4]

The introduction of the trifluoromethyl group, a potent electron-withdrawing moiety, and an amino group, an electron-donating group, is anticipated to significantly alter the physicochemical properties of the molecule. These modifications may influence its binding affinity for biological targets, metabolic stability, and overall pharmacological profile. This guide will explore the probable mechanistic pathways through which this compound may exert its effects.

Proposed Mechanism of Action

It is hypothesized that this compound shares the primary molecular target of nicotinic acid, the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] This receptor is predominantly expressed in adipocytes and immune cells.[5]

Primary Target: GPR109A Receptor Agonism

The proposed signaling cascade initiated by the binding of this compound to GPR109A is as follows:

  • Receptor Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes. The trifluoromethyl and amino groups may modulate the binding affinity and efficacy compared to nicotinic acid.

  • Gαi-Mediated Signaling: Upon activation, GPR109A couples to an inhibitory G protein (Gαi).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

  • Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. Reduced PKA activity leads to decreased HSL activity and, consequently, a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

  • Reduced Hepatic Triglyceride Synthesis: The diminished flux of free fatty acids to the liver results in a reduced substrate for hepatic triglyceride synthesis. This leads to decreased production and secretion of very-low-density lipoproteins (VLDL) by the liver.

GPR109A_Signaling_Pathway cluster_CellMembrane Adipocyte Cell Membrane cluster_Cytosol Cytosol This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds to G_protein Gαi Protein GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces Production G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Mediates

Potential Secondary Mechanisms

In addition to GPR109A agonism, this compound may also exert its effects through secondary mechanisms, similar to nicotinic acid:

  • Direct Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Nicotinic acid has been shown to directly inhibit DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver.[4] It is plausible that its trifluoromethyl derivative also possesses this activity.

  • Modulation of HDL Metabolism: Nicotinic acid increases HDL levels by reducing the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[4] The substituted analog may share this property.

Experimental Validation Protocols

To investigate the proposed mechanism of action, a series of in vitro, cell-based, and in vivo experiments are outlined below.

In Vitro Studies

3.1.1. GPR109A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

    • Competitive Binding Assay: Incubate cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound.

    • Separation and Scintillation Counting: Separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

3.1.2. cAMP Inhibition Assay

  • Objective: To assess the functional activity of the compound as a GPR109A agonist by measuring its effect on cAMP levels.

  • Methodology:

    • Cell Culture and Treatment: Plate GPR109A-expressing cells and pre-treat with varying concentrations of the test compound.

    • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

InVitro_Workflow cluster_Binding Receptor Binding Assay cluster_Functional cAMP Inhibition Assay A1 GPR109A-expressing cell membranes A4 Incubation A1->A4 A2 [³H]-Nicotinic Acid (Radioligand) A2->A4 A3 Test Compound (Varying Concentrations) A3->A4 A5 Filtration & Washing A4->A5 A6 Scintillation Counting A5->A6 A7 Determine IC50 & Ki A6->A7 B1 GPR109A-expressing cells B2 Treat with Test Compound B1->B2 B3 Stimulate with Forskolin B2->B3 B4 Cell Lysis B3->B4 B5 Measure cAMP (ELISA/HTRF) B4->B5 B6 Determine EC50 B5->B6

Cell-Based Assays

3.2.1. Adipocyte Lipolysis Assay

  • Objective: To measure the inhibitory effect of the compound on lipolysis in adipocytes.

  • Methodology:

    • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Treatment: Pre-incubate the adipocytes with varying concentrations of the test compound.

    • Stimulation of Lipolysis: Stimulate lipolysis with isoproterenol, a β-adrenergic agonist.

    • Glycerol Measurement: Collect the culture medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a colorimetric assay kit.

    • Data Analysis: Determine the IC50 for the inhibition of isoproterenol-stimulated glycerol release.

In Vivo Studies

3.3.1. Dyslipidemia Animal Model

  • Objective: To evaluate the lipid-lowering efficacy of the compound in a relevant animal model.

  • Methodology:

    • Animal Model: Use a suitable model of dyslipidemia, such as male Syrian golden hamsters fed a high-fat, high-cholesterol diet.

    • Acclimatization and Grouping: Acclimatize the animals and divide them into vehicle control, positive control (nicotinic acid), and test compound groups.

    • Dosing: Administer the test compound and controls orally once daily for a specified period (e.g., 4 weeks).

    • Blood Collection and Analysis: Collect blood samples at baseline and at the end of the study. Separate plasma and analyze for total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assay kits.

    • Statistical Analysis: Compare the lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Anticipated Data and Interpretation

The following table summarizes the anticipated outcomes from the proposed experiments, which would support the hypothesized mechanism of action.

Experiment Parameter Anticipated Result for this compound
GPR109A Receptor Binding AssayKi (nM)A low nanomolar value, indicating high binding affinity.
cAMP Inhibition AssayEC50 (nM)A potent EC50 value, confirming agonistic activity.
Adipocyte Lipolysis AssayIC50 (µM)A dose-dependent inhibition of stimulated lipolysis.
Dyslipidemia Animal Model% Change in Plasma LipidsSignificant reduction in triglycerides and LDL-C; increase in HDL-C.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound, centered on GPR109A agonism and downstream effects on lipid metabolism. The provided experimental protocols offer a clear and robust framework for validating this hypothesis.

Future research should focus on:

  • Investigating the pharmacokinetic and pharmacodynamic properties of the compound.

  • Assessing its safety and tolerability profile.

  • Exploring its effects on other metabolic parameters and potential anti-inflammatory properties, which are also associated with nicotinic acid.

The systematic investigation of this and other novel nicotinic acid derivatives holds the potential to yield new therapeutic agents with improved efficacy and side-effect profiles for the management of cardiovascular and metabolic diseases.

References

Potential therapeutic targets of 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: An In-Depth Technical Guide

Topic: Potential Therapeutic Targets of 2-Amino-5-(trifluoromethyl)nicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic heterocyclic compound featuring a nicotinic acid (niacin) core, functionalized with an amino group at the C2 position and a highly electronegative trifluoromethyl (TFM) group at the C5 position. While primarily documented as a valuable building block in synthetic chemistry, its own therapeutic potential remains largely unexplored. The strategic placement of the TFM and amino groups on the well-characterized nicotinic acid scaffold suggests the potential for novel pharmacological activity or modulated effects on known pathways. The TFM group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide proposes a hypothesis-driven exploration of its potential therapeutic targets, leveraging structural analogies to established pharmacophores and outlining a rigorous experimental workflow for target validation. We will dissect potential interactions with lipid metabolism pathways, niacin-responsive receptors, and microbial enzyme systems, providing a foundational research framework for drug development professionals.

Introduction: A Structural and Functional Overview

This compound (PubChem CID: 11626246) is a compound of significant interest due to its unique combination of functional moieties.

  • Nicotinic Acid Core: The foundational pyridine-3-carboxylic acid structure is the same as nicotinic acid (Niacin/Vitamin B3), a well-established therapeutic agent for dyslipidemia[2][3][4]. This core immediately suggests that the compound may interact with the known targets of niacin.

  • Trifluoromethyl (TFM) Group: The TFM group at the 5-position is a critical modification. In medicinal chemistry, its inclusion is a common strategy to improve a molecule's pharmacokinetic and pharmacodynamic profile. It can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability due to its lipophilicity, and increase binding affinity through strong electrostatic and hydrophobic interactions[1].

  • Amino Group: The 2-amino substituent introduces a hydrogen bond donor and can significantly alter the electronic properties of the pyridine ring. This group provides a potential point for new interactions within a target's binding site that are not possible for native nicotinic acid.

Given these features, the compound is not merely a synthetic intermediate but a candidate for targeted pharmacological investigation. This guide will explore four primary hypotheses for its potential therapeutic action.

Part I: Hypothesis-Driven Target Exploration

Based on the compound's structural features, we can postulate several high-probability therapeutic targets.

Hypothesis 1: Modulation of the Nicotinic Acid Receptor (GPR109A)

Rationale: The most direct hypothesis is that the compound acts as a ligand for the primary nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2)[2][5]. This G-protein coupled receptor, expressed highly in adipocytes and immune cells, mediates niacin's primary anti-lipolytic effects and unfortunately, its flushing side effect[5][6].

Potential Therapeutic Application: Dyslipidemia and Cardiovascular Disease. Pharmacological doses of nicotinic acid are known to lower LDL cholesterol and triglycerides while raising HDL cholesterol[4][6].

Expert Insight: The addition of the TFM and amino groups could modulate the compound's affinity and efficacy at GPR109A. The TFM group may establish deeper hydrophobic interactions within the receptor's binding pocket, potentially increasing potency. The 2-amino group could form novel hydrogen bonds, altering ligand orientation and downstream signaling. A key research question is whether these modifications could separate the therapeutic lipid-modulating effects from the prostaglandin-mediated flushing pathway.

Caption: Proposed GPR109A signaling pathway for inhibiting lipolysis.

Hypothesis 2: Direct Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Rationale: Beyond receptor-mediated effects, niacin has been shown to directly and non-competitively inhibit DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver[6]. This action contributes significantly to its ability to reduce VLDL secretion.

Potential Therapeutic Application: Hypertriglyceridemia and Non-alcoholic Fatty Liver Disease (NAFLD).

Expert Insight: The lipophilic character of the TFM group could enhance the compound's interaction with the hydrophobic active site of DGAT2, potentially leading to greater inhibitory potency than niacin itself. This direct enzymatic inhibition is a highly attractive mechanism as it is independent of the GPR109A receptor responsible for flushing.

Hypothesis 3: Antifungal Activity via GPI Biosynthesis Inhibition

Rationale: A compelling study demonstrated that derivatives of the closely related 2-aminonicotinamide act as potent antifungal agents[7]. Their mechanism involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity[7].

Potential Therapeutic Application: Treatment of fungal infections, including those caused by resistant strains of Candida and Cryptococcus.

Expert Insight: The core "2-aminonicotinic" scaffold is present in our compound of interest. While the cited study used amide derivatives, the carboxylic acid form may possess different cell permeability characteristics while retaining activity against the intracellular enzymatic target. The TFM group could further enhance potency. This represents a distinct and highly promising therapeutic avenue outside of metabolic disease.

Part II: Experimental Validation Workflow

A structured, multi-step approach is required to systematically test these hypotheses. The workflow is designed to move from broad, initial screening to more specific mechanistic validation.

Validation_Workflow cluster_screening Tier 1: In Vitro Target-Based Screening cluster_cellular Tier 2: Cell-Based Functional Assays cluster_validation Tier 3: Lead Validation start Hypothesis Generation (Part I) binding_assay Protocol 1: GPR109A Binding Assay (Ki determination) start->binding_assay enzyme_assay Protocol 2: DGAT2 Inhibition Assay (IC50 determination) start->enzyme_assay mic_assay Protocol 3: Antifungal MIC Assay (MIC determination) start->mic_assay lipolysis_assay Protocol 4: Adipocyte Lipolysis Assay (Functional GPR109A activity) binding_assay->lipolysis_assay tg_assay Protocol 5: HepG2 Triglyceride Assay (Cellular DGAT2 activity) enzyme_assay->tg_assay fungal_cell_wall Mechanism of Action: Fungal Cell Wall Integrity mic_assay->fungal_cell_wall sar_studies SAR & Lead Optimization lipolysis_assay->sar_studies tg_assay->sar_studies fungal_cell_wall->sar_studies in_vivo In Vivo Efficacy Models (e.g., Dyslipidemia, Murine Candidiasis) sar_studies->in_vivo end Candidate Nomination in_vivo->end

Caption: A multi-tiered workflow for target identification and validation.

Data Presentation: Target Prioritization Matrix

Quantitative data from Tier 1 screening would be summarized to prioritize research efforts.

Assay TypePotential TargetKey MetricTarget ValueRationale
Radioligand BindingGPR109AKi< 1 µMDemonstrates direct, high-affinity interaction with the niacin receptor.
Enzymatic InhibitionDGAT2IC50< 10 µMIndicates direct inhibition of a key enzyme in triglyceride synthesis.
Antifungal SusceptibilityFungal GPI PathwayMIC80≤ 4.0 µg/mLShows potent activity against a key fungal pathogen[7].
Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.

  • Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]-Nicotinic Acid) for binding to membranes prepared from cells overexpressing GPR109A.

  • Methodology:

    • Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells, homogenize in lysis buffer (e.g., Tris-HCl, MgCl2), and centrifuge to pellet membranes. Resuspend and store at -80°C.

    • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [3H]-Nicotinic Acid, and serial dilutions of the test compound (or unlabeled nicotinic acid for control).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of unlabeled nicotinic acid as a positive control validates the assay's performance. The calculated Ki for nicotinic acid should align with published values.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human DGAT2.

  • Principle: This assay measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triacylglycerol.

  • Methodology:

    • Enzyme Source: Use microsomes from insect or mammalian cells overexpressing human DGAT2.

    • Assay Setup: In a reaction tube, combine assay buffer (e.g., Tris-HCl), bovine serum albumin (BSA), diacylglycerol substrate, and serial dilutions of the test compound.

    • Reaction Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.

    • Reaction Quenching: After a fixed time (e.g., 10-20 minutes), stop the reaction by adding a solution of isopropanol/heptane/water.

    • Lipid Extraction: Vortex the mixture and allow phases to separate. The upper heptane phase contains the lipids, including the newly synthesized [14C]triacylglycerol.

    • Detection: Transfer an aliquot of the heptane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count the radioactivity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the log concentration to determine the IC50.

  • Self-Validation: A known, non-specific lipid synthesis inhibitor can be used as a positive control. The reaction should be linear with respect to time and enzyme concentration.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic fungi.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Methodology:

    • Inoculum Preparation: Culture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar. Prepare a standardized cell suspension in RPMI-1640 medium, adjusting to a final concentration of 0.5–2.5 x 103 cells/mL.

    • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

    • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at 35°C for 24-48 hours.

    • Endpoint Reading: Determine the MIC visually as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥80% for MIC50/MIC80) in growth compared to the growth control. A spectrophotometric reading (OD600) can also be used for a quantitative measurement.

  • Self-Validation: Include a standard antifungal agent (e.g., Fluconazole) as a positive control to ensure the assay and the fungal strain are performing as expected.

Conclusion and Future Directions

This compound is a promising chemical scaffold that warrants a dedicated drug discovery effort. Its structural similarity to nicotinic acid provides a strong rationale for investigating its potential as a next-generation modulator of lipid metabolism, potentially with an improved side-effect profile due to its unique substitutions. The preliminary evidence suggesting that related structures possess potent antifungal activity opens a completely different, yet equally valuable, therapeutic avenue.

The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating the primary therapeutic targets of this compound. Successful identification of potent activity in the initial in vitro and cellular assays will trigger further investigation into structure-activity relationships (SAR), lead optimization to improve potency and ADME properties, and eventual validation in relevant in vivo disease models. This structured approach will efficiently determine the ultimate therapeutic utility of this compound and its derivatives.

References

The Emergence of 2-Amino-5-(trifluoromethyl)nicotinic Acid: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly modulate the biological and physicochemical properties of a compound. Within the vast landscape of heterocyclic chemistry, trifluoromethyl-substituted pyridines have emerged as privileged scaffolds in both pharmaceutical and agrochemical research. This technical guide provides an in-depth exploration of 2-Amino-5-(trifluoromethyl)nicotinic acid, a key building block in the synthesis of novel bioactive compounds. We will delve into its synthetic pathways, offering a detailed, field-proven experimental protocol, and discuss its current and potential applications in drug development, all grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental components of various metabolic processes.[1] The introduction of a trifluoromethyl group onto the nicotinic acid scaffold creates a versatile chemical entity with altered electronic properties and metabolic stability. The electron-withdrawing nature of the -CF3 group can significantly impact the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, influencing how the molecule interacts with biological targets. Furthermore, the metabolic stability of the C-F bond can prevent oxidative degradation, a common metabolic pathway for many organic molecules, thus prolonging the in vivo half-life of a drug candidate.

This compound, in particular, offers three points of functionalization: the carboxylic acid, the amino group, and the pyridine ring itself. This trifunctionality makes it an exceptionally valuable starting material for the construction of diverse molecular architectures.

Retrosynthetic Analysis and Key Synthetic Strategies

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically approached through established methodologies for trifluoromethylpyridine derivatives.[2] The most common industrial routes to these compounds involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, often via a chlorine/fluorine exchange of a trichloromethyl intermediate.[2]

A plausible and efficient laboratory-scale synthesis of this compound can be envisioned starting from a suitable halogenated and trifluoromethylated pyridine precursor. The key transformations would involve the introduction of the amino group, typically via nucleophilic aromatic substitution, and the subsequent introduction or modification of the carboxylic acid functionality.

Two of the most powerful and widely adopted methods for the formation of aryl-nitrogen bonds in modern organic synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3] While effective, it often requires high temperatures and stoichiometric amounts of copper.

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope, making it a highly versatile tool for C-N bond formation.

For the synthesis of this compound, a strategy involving the amination of a 2-chloro-5-(trifluoromethyl)nicotinic acid precursor is a logical and well-precedented approach.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol outlines a representative synthesis of this compound from the commercially available 2-Chloro-5-(trifluoromethyl)nicotinic acid. This method is based on analogous amination reactions reported in the patent literature for similar substrates.[4][5]

Reaction Scheme

G reactant 2-Chloro-5-(trifluoromethyl)nicotinic acid product This compound reactant->product High Pressure High Temperature reagent Ammonia (aq.) (or other amine source)

Caption: General reaction scheme for the amination of 2-Chloro-5-(trifluoromethyl)nicotinic acid.

Materials and Reagents
ReagentCAS NumberMolecular FormulaSupplier (Example)
2-Chloro-5-(trifluoromethyl)nicotinic acid505084-59-3C₇H₃ClF₃NO₂Sigma-Aldrich
Ammonium Hydroxide (28-30% solution)1336-21-6NH₄OHFisher Scientific
Dioxane (anhydrous)123-91-1C₄H₈O₂Acros Organics
Hydrochloric Acid (concentrated)7647-01-0HClVWR Chemicals
Deionized Water7732-18-5H₂O-
Experimental Procedure

WARNING: This reaction involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is highly recommended.

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stir bar, thermocouple, and pressure gauge is required. Ensure the reactor is clean, dry, and has been pressure-tested.

  • Charging the Reactor: To the autoclave, add 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dioxane (approximately 10 mL per gram of starting material) to the reactor. Subsequently, add a significant excess of aqueous ammonium hydroxide (28-30%, typically 10-20 eq).

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen or argon, three times to remove any residual air.

  • Reaction Conditions: Heat the reactor to a temperature between 120-150 °C. The internal pressure will increase significantly. Monitor the reaction progress by observing the pressure and temperature readings. The reaction is typically run for 12-24 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. CAUTION: The reactor will still be under pressure. Slowly and carefully vent the excess ammonia gas into a suitable scrubbing solution (e.g., dilute acid).

  • Work-up: Once the reactor is fully depressurized, open it in a fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.

  • Melting Point: To assess the purity of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored in various areas of drug discovery.

G start This compound intermediate1 Amide Coupling start->intermediate1 intermediate2 Cyclization Reactions start->intermediate2 intermediate3 Further Functionalization start->intermediate3 product2 Enzyme Inhibitors intermediate1->product2 product1 Novel Heterocycles intermediate2->product1 product3 Receptor Modulators intermediate3->product3

Caption: Potential synthetic transformations of this compound in drug discovery.

While specific drugs containing this exact moiety may still be in early development, the broader class of aminonicotinic acid derivatives has shown promise. For instance, analogs of 2-aminonicotinic acid have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, suggesting a possible role in the development of anti-inflammatory agents.[6]

The trifluoromethyl group in the 5-position is particularly interesting for its potential to engage in specific interactions with biological targets. It can act as a hydrogen bond acceptor and its lipophilicity can enhance binding to hydrophobic pockets in enzymes and receptors.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its versatile structure and the unique properties imparted by the trifluoromethyl group make it a highly sought-after building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a robust and reproducible method for its preparation, enabling further exploration of its potential in medicinal chemistry. As our understanding of the intricate roles of fluorine in molecular recognition continues to grow, the importance of key intermediates like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, is a key building block in the synthesis of a wide range of biologically active molecules. The incorporation of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethyl-substituted heterocycles, such as the title compound, highly sought-after intermediates in the agrochemical and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 944900-39-4[3]
Molecular Formula C₇H₅F₃N₂O₂[3]
Molecular Weight 206.12 g/mol [3]
Appearance Solid[3]
InChI 1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)[3]
SMILES Nc1ncc(cc1C(O)=O)C(F)(F)F[3]

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a higher chemical shift.

  • ¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.[5][7]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching of the trifluoromethyl group.[6]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, based on established synthetic methodologies for related trifluoromethyl-substituted pyridines, a plausible and efficient synthetic route can be proposed. One of the most promising approaches involves the hydrolysis of a nitrile precursor, namely 2-amino-5-(trifluoromethyl)nicotinonitrile.

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Chloro-5-(trifluoromethyl)nicotinonitrile B 2-Amino-5-(trifluoromethyl)nicotinonitrile A->B Amination (e.g., NH3, heat, pressure) C This compound B->C Hydrolysis (e.g., H2SO4, H2O, heat)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)nicotinonitrile (Precursor)

The synthesis of the nitrile precursor can be achieved through the amination of a commercially available starting material, 2-chloro-5-(trifluoromethyl)nicotinonitrile. This reaction typically involves the displacement of the chloro group with an amino group using ammonia.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, place 2-chloro-5-(trifluoromethyl)nicotinonitrile and a solution of aqueous ammonia.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C. The pressure inside the autoclave will increase due to the heating of the solvent.

  • Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 12-24 hours.

  • Work-up and Purification: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-(trifluoromethyl)nicotinonitrile.

Step 2: Hydrolysis of 2-Amino-5-(trifluoromethyl)nicotinonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a standard organic reaction and can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine nitriles.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-(trifluoromethyl)nicotinonitrile in a mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-120°C).

  • Reaction Time: The progress of the hydrolysis is monitored by TLC until the starting material is completely consumed. This may take several hours.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The pH of the solution is then adjusted to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution), which will cause the product to precipitate out of the solution. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reaction Mechanisms

The synthesis of this compound involves two key mechanistic steps: nucleophilic aromatic substitution and nitrile hydrolysis.

Mechanism of Amination: Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-chloro-5-(trifluoromethyl)nicotinonitrile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl and cyano groups activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.

SNAr_Mechanism reactant 2-Chloro-5-(trifluoromethyl)nicotinonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + NH3 product 2-Amino-5-(trifluoromethyl)nicotinonitrile intermediate->product - Cl-

Caption: Simplified SNAr mechanism for the amination reaction.

In this mechanism, the ammonia molecule acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product.

Mechanism of Nitrile Hydrolysis

The acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid involves several steps.

Hydrolysis_Mechanism A Nitrile B Protonated Nitrile A->B + H+ C Carbocation Intermediate B->C + H2O D Amide C->D - H+ E Protonated Amide D->E + H+ F Tetrahedral Intermediate E->F + H2O G Carboxylic Acid F->G - NH4+

Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.

Initially, the nitrogen atom of the cyano group is protonated by the acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and ammonium ion.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. The trifluoromethyl group often imparts desirable properties such as increased efficacy and metabolic stability to the final product.[10][11]

Agrochemicals

Trifluoromethylpyridine derivatives are key components in a number of modern pesticides.[10][2] For instance, derivatives of 2-amino-3-chloro-5-trifluoromethylpyridine, a closely related compound, have been shown to possess potent insecticidal and antimicrobial activities.[12] The structural motif of this compound can be incorporated into various pesticide scaffolds to develop new and effective crop protection agents.

Pharmaceuticals

In the realm of medicinal chemistry, the 2-aminonicotinic acid scaffold is a well-established pharmacophore. The addition of a trifluoromethyl group at the 5-position can significantly modulate the pharmacological profile of a drug candidate. While specific examples of marketed drugs derived directly from this compound are not widely publicized, its potential as a key intermediate is evident from the numerous patents and research articles on related compounds. For example, trifluoromethyl-substituted nicotinic acid derivatives have been investigated as intermediates for COMT (Catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[1]

Conclusion

This compound stands out as a pivotal building block for the synthesis of advanced agrochemicals and pharmaceuticals. Its unique combination of a reactive aminonicotinic acid core and a property-enhancing trifluoromethyl group makes it a valuable tool for medicinal and agricultural chemists. The synthetic pathways and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in the development of next-generation bioactive molecules.

References

An In-Depth Technical Guide to the Spectral Characteristics of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, it is paramount to ground our scientific discussions in verifiable experimental data. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, complete experimental spectral data (NMR, IR, Mass Spectrometry) for 2-Amino-5-(trifluoromethyl)nicotinic acid has not been found in the public domain. This guide has therefore been constructed using predicted spectral data, informed by the analysis of structurally similar compounds and foundational spectroscopic principles. The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers who may synthesize or encounter this compound, providing a scientifically grounded expectation of its spectral behavior.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The aminonicotinic acid scaffold is a key pharmacophore in various biologically active compounds. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectra: a pyridine ring, an amino group, a carboxylic acid, and a trifluoromethyl group. Each of these functional groups will give rise to characteristic signals that, when taken together, provide a unique spectral fingerprint for the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the signals in both ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectral data in a solvent like DMSO-d₆ are summarized below.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-4~8.4d1HThe proton at position 4 is expected to be a doublet due to coupling with H-6. Its chemical shift is downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing trifluoromethyl group.
H-6~7.9d1HThe proton at position 6 will also be a doublet, coupling with H-4. It is expected to be upfield relative to H-4 due to the electron-donating effect of the adjacent amino group.
-NH₂~7.0br s2HThe amino protons will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.
-COOH~13.0br s1HThe carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted ¹³C NMR chemical shifts are presented below.

Carbon Predicted Chemical Shift (ppm) Notes
C-2~158The carbon bearing the amino group is expected to be significantly downfield.
C-3~110This carbon is shielded by the amino group and is expected to be upfield.
C-4~140The chemical shift of this carbon is influenced by the adjacent trifluoromethyl group.
C-5~125 (q)The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
C-6~150This carbon is deshielded by the ring nitrogen.
-COOH~168The carboxylic acid carbon is typically found in this downfield region.
-CF₃~123 (q)The trifluoromethyl carbon will also be a quartet due to one-bond coupling with the fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The predicted IR absorption bands for this compound are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amino)3500-3300 (two bands)Asymmetric and symmetric stretching
C-H (Aromatic)3100-3000Stretching
C=O (Carboxylic Acid)1710-1680Stretching
C=C, C=N (Aromatic Ring)1620-1450Stretching
C-F (Trifluoromethyl)1350-1100 (strong, multiple bands)Stretching
N-H (Amino)1650-1580Bending
O-H (Carboxylic Acid)1440-1395 and 950-910In-plane and out-of-plane bending

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (Molecular Weight: 206.12 g/mol ), the following observations are expected in an electron ionization (EI) mass spectrum.

m/z Predicted Fragment Notes
206[M]⁺The molecular ion peak.
189[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
161[M - COOH]⁺Decarboxylation is a common fragmentation pathway for carboxylic acids.
137[M - CF₃]⁺Loss of the trifluoromethyl group.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). For ESI, the sample is introduced via direct infusion or through a liquid chromatograph. For EI, a direct insertion probe may be used for a solid sample.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition of the ions.

M [M]⁺˙ m/z = 206 M_OH [M-OH]⁺ m/z = 189 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z = 161 M->M_COOH - •COOH M_CF3 [M-CF₃]⁺ m/z = 137 M_COOH->M_CF3 - CF₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and Mass Spectral data for this compound. The provided protocols are standard methodologies for obtaining such data. For researchers working with this molecule, this guide serves as a valuable reference for confirming its identity and assessing its purity. The unique combination of the aminonicotinic acid scaffold and the trifluoromethyl group results in a distinct spectral fingerprint that can be confidently identified using the principles outlined herein.

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)nicotinic Acid from Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Amino-5-(trifluoromethyl)nicotinic acid, a key building block in medicinal chemistry and drug discovery. The described synthetic strategy commences with a commercially available fluorinated precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, and proceeds through a three-step sequence involving cyanation, amination, and nitrile hydrolysis. This document offers detailed, step-by-step protocols, explains the mechanistic rationale behind each transformation, and presents the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylated Nicotinic Acids

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated nicotinic acids are highly sought-after intermediates in the development of novel therapeutics. This compound, in particular, offers multiple points for further chemical modification, making it a versatile starting material for the synthesis of complex drug candidates.

This guide focuses on a practical and scalable synthetic route starting from a readily available fluorinated precursor, thereby providing a reliable method for accessing this valuable compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a pathway involving the hydrolysis of a nitrile precursor (II). This nitrile can be obtained from the amination of a chlorinated precursor (III), which in turn can be synthesized by the cyanation of a commercially available dichloropyridine derivative (IV).

DOT Script for Retrosynthetic Analysis

Retrosynthesis I This compound (I) II 2-Amino-5-(trifluoromethyl)nicotinonitrile (II) I->II Hydrolysis III 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine (III) II->III Amination IV 2,3-Dichloro-5-(trifluoromethyl)pyridine (IV) III->IV Cyanation Synthetic_Pathway reactant 2,3-Dichloro-5-(trifluoromethyl)pyridine step1 Cyanation reactant->step1 intermediate1 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 2-Amino-5-(trifluoromethyl)nicotinonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

The Versatile Building Block: 2-Amino-5-(trifluoromethyl)nicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, has become a hallmark of many successful pharmaceuticals and agrochemicals. 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS No. 944900-39-4) has emerged as a valuable and versatile building block, offering a unique combination of functionalities that make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
CAS Number 944900-39-4[1][2]
Molecular Formula C₇H₅F₃N₂O₂[1]
Molecular Weight 206.12 g/mol [1]
Appearance Off-white to pale yellow solid
Boiling Point 323.4±42.0 °C (Predicted)[1]
Density 1.573±0.06 g/cm³ (Predicted)[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the amine and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.12 g/mol ).

Core Applications in Organic Synthesis

This compound serves as a trifunctional building block, possessing a nucleophilic amino group, an electrophilic carboxylic acid, and a pyridine ring amenable to cross-coupling reactions. This unique combination allows for its strategic incorporation into a variety of molecular architectures, particularly in the synthesis of bioactive heterocyclic compounds.

Amide Bond Formation: A Gateway to Bioactive Amides

The carboxylic acid and amino functionalities of this compound are readily utilized in amide bond formation, a cornerstone reaction in medicinal chemistry. This transformation is key to synthesizing a wide range of biologically active molecules, including analogues of the anticoagulant drug apixaban and inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[3][4][5]

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine Reactants under Inert Atmosphere A->F B Amine Coupling Partner B->F C Coupling Reagent (e.g., HATU, HBTU) C->F D Base (e.g., DIPEA, Et3N) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F G Stir at Room Temperature or Gentle Heating F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: General workflow for amide coupling reactions.

This protocol describes a general procedure for the coupling of this compound with a substituted aniline, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.

  • Add the substituted aniline (1.1 equiv), followed by HATU (1.2 equiv) and DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-(trifluoromethyl)nicotinamide derivative.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.[6]

  • DIPEA as Base: DIPEA is a non-nucleophilic organic base that neutralizes the acid formed during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

To further functionalize the pyridine ring, the chlorine or bromine analogue of this compound can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the nicotinic acid scaffold, providing access to a vast chemical space for drug discovery.[7][8][9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

References

The Strategic Application of 2-Amino-5-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks has become a cornerstone of rational drug design. Among these, 2-Amino-5-(trifluoromethyl)nicotinic acid has emerged as a privileged scaffold, offering a unique combination of physicochemical properties and synthetic versatility that medicinal chemists can leverage to address complex therapeutic challenges. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate. We will explore its synthesis, reactivity, and application in the generation of novel therapeutic agents, with a particular focus on the design of kinase inhibitors.

The Significance of the 2-Amino-5-(trifluoromethyl)pyridine Scaffold

The utility of this compound in medicinal chemistry is rooted in the synergistic effects of its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, imparts a range of desirable properties to drug candidates.[1][2] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, influencing binding interactions with biological targets. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve cell permeability and oral bioavailability.[3][4]

The aminopyridine core itself is a well-established pharmacophore found in numerous approved drugs.[5] The amino group provides a key hydrogen bond donor and a site for further chemical elaboration, while the pyridine nitrogen acts as a hydrogen bond acceptor and can influence the overall solubility and ADME properties of the molecule. The carboxylic acid functionality of the title compound serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular FormulaC7H5F3N2O2--INVALID-LINK--
Molecular Weight206.12 g/mol --INVALID-LINK--
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar organic solvents such as DMF, DMSO, and methanol.

While the direct synthesis of this compound is not extensively detailed in readily available literature, a general approach can be inferred from the synthesis of related trifluoromethyl-substituted nicotinic acids.[6][7] A plausible synthetic route involves the construction of the trifluoromethylated pyridine ring followed by the introduction of the amino and carboxylic acid functionalities.

G cluster_synthesis Plausible Synthetic Pathway Trifluoromethylated Precursor Trifluoromethylated Precursor Cyclocondensation Cyclocondensation Substituted Pyridine Substituted Pyridine Functional Group Interconversion Functional Group Interconversion Final Product This compound

Key Applications in Medicinal Chemistry: The Kinase Inhibitor Arena

The 2-amino-5-(trifluoromethyl)pyridine scaffold is a key component in a number of potent and selective kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.

Case Study: A Building Block for CSF-1R Inhibitors

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages.[10][11] In many cancers, tumor-associated macrophages (TAMs) promote tumor growth, and inhibiting CSF-1R is a promising therapeutic strategy.[12][13] While the direct incorporation of this compound into a marketed CSF-1R inhibitor is not yet reported, the closely related 3-aminomethyl-6-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Pexidartinib, an approved CSF-1R inhibitor.[10] This highlights the importance of the 2-amino-5-(trifluoromethyl)pyridine core in achieving potent inhibition of this target.

The general structure-activity relationship (SAR) for this class of inhibitors suggests that the 2-aminopyridine moiety forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site, while the trifluoromethyl group often occupies a hydrophobic pocket, contributing to both potency and selectivity.[14][15]

G Kinase Kinase ATP Binding Site | {  Hinge Region |  Hydrophobic Pocket } Inhibitor {  2-Aminopyridine Moiety |  Trifluoromethyl Group } | 2-Amino-5-(trifluoromethyl)pyridine Scaffold Inhibitor:amino->Kinase:hinge H-Bond Interaction Inhibitor:tfm->Kinase:pocket Hydrophobic Interaction

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and low-racemization coupling reagent.[4][16][17]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high coupling efficiency and ability to minimize racemization, which is crucial when coupling with chiral amines.[4][16]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated ester intermediate and HATU reagent.

G cluster_protocol Amide Coupling Workflow (HATU) A 1. Dissolve Acid and Amine in DMF B 2. Add HATU and DIPEA C 3. Stir at RT, Monitor D 4. Aqueous Workup E 5. Purification

Protocol 2: Ullmann Condensation for N-Arylation

The amino group of a this compound derivative can be further functionalized via an Ullmann condensation to introduce an aryl or heteroaryl group. This reaction is typically catalyzed by copper.[18][19]

Materials:

  • Amide derivative of this compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., iodide or bromide) (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel, add the amide derivative of this compound (1.0 eq), aryl/heteroaryl halide (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMSO and degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • CuI/L-Proline: This catalytic system is effective for Ullmann-type C-N bond formation, with L-proline acting as a ligand to stabilize the copper catalyst and facilitate the reaction.

  • K2CO3: A base is required to facilitate the deprotonation of the amine and drive the reaction forward.

  • DMSO: A high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive carboxylic acid, a nucleophilic amino group, and a property-enhancing trifluoromethyl group makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold. Future work in this area will likely focus on the development of more efficient and scalable syntheses of this key intermediate and its incorporation into novel therapeutic agents targeting a range of diseases.

References

The Synthetic Versatility of 2-Amino-5-(trifluoromethyl)nicotinic Acid: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a privileged scaffold, underpinning the efficacy of numerous commercial herbicides, fungicides, and insecticides. The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes. This application note delves into the synthetic utility of a key building block, 2-Amino-5-(trifluoromethyl)nicotinic acid , exploring its potential as a versatile precursor for a new generation of agrochemicals. We will provide detailed protocols, mechanistic insights, and a forward-looking perspective on its application in the synthesis of innovative crop protection agents.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a highly functionalized building block that offers multiple reaction sites for chemical elaboration. The carboxylic acid group can be readily converted into esters, amides, or other functionalities. The amino group serves as a nucleophile or can be transformed into various other functional groups, enabling a wide range of coupling and cyclization reactions. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the pyridine ring, which can be crucial for biological activity.

This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of diverse agrochemical classes. Its derivatives have the potential to target a broad spectrum of pests and diseases, contributing to integrated pest management strategies.

Application in Herbicide Synthesis: Picolinic Acid Analogs

Picolinic acid-based herbicides are a significant class of synthetic auxins that effectively control broadleaf weeds.[1] While direct synthesis of a commercial herbicide from this compound is not widely documented, its structure is analogous to key intermediates used in the synthesis of modern auxin herbicides. The following protocol outlines a plausible synthetic route to a novel picolinic acid herbicide analog, leveraging the reactivity of the starting acid.

Protocol 1: Synthesis of a Hypothetical 4-Amino-picolinate Herbicide Analog

This protocol is a multi-step synthesis involving the initial chlorination and subsequent amination of the pyridine ring, followed by esterification.

Step 1: Chlorination of this compound

The initial step involves the chlorination of the pyridine ring, a common transformation in the synthesis of picolinic acid herbicides.

  • Reaction: this compound is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent to introduce chlorine atoms onto the pyridine ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (2.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Amino-3,6-dichloro-5-(trifluoromethyl)nicotinic acid.

Step 2: Amination of the Chlorinated Intermediate

The introduction of a second amino group is a key feature of many potent picolinic acid herbicides.

  • Reaction: The chlorinated intermediate is subjected to amination using a suitable ammonia source.

  • Procedure:

    • In a sealed vessel, dissolve 2-Amino-3,6-dichloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in a solution of ammonia in methanol.

    • Heat the mixture to 100-120 °C for 12-18 hours.

    • Cool the reaction vessel and concentrate the mixture under reduced pressure.

    • The resulting crude 2,4-Diamino-3-chloro-5-(trifluoromethyl)nicotinic acid can be used in the next step without further purification.

Step 3: Esterification to the Final Product

Esterification of the carboxylic acid enhances the compound's lipophilicity and uptake by plants.

  • Reaction: The diamino-nicotinic acid is esterified using an alcohol in the presence of an acid catalyst.

  • Procedure:

    • Suspend the crude 2,4-Diamino-3-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 6-8 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2,4-diamino-3-chloro-5-(trifluoromethyl)nicotinate.

StepReactantsReagentsSolventConditionsProduct
1This compoundN-ChlorosuccinimideAcetonitrileReflux, 4-6 h2-Amino-3,6-dichloro-5-(trifluoromethyl)nicotinic acid
22-Amino-3,6-dichloro-5-(trifluoromethyl)nicotinic acidAmmonia in MethanolMethanol100-120 °C, 12-18 h2,4-Diamino-3-chloro-5-(trifluoromethyl)nicotinic acid
32,4-Diamino-3-chloro-5-(trifluoromethyl)nicotinic acidMethanol, Sulfuric AcidMethanolReflux, 6-8 hMethyl 2,4-diamino-3-chloro-5-(trifluoromethyl)nicotinate

G A This compound B 2-Amino-3,6-dichloro-5-(trifluoromethyl)nicotinic acid A->B NCS, Acetonitrile C 2,4-Diamino-3-chloro-5-(trifluoromethyl)nicotinic acid B->C NH3, Methanol D Methyl 2,4-diamino-3-chloro-5-(trifluoromethyl)nicotinate (Herbicide Analog) C->D Methanol, H2SO4

Caption: Synthetic pathway to a hypothetical herbicide analog.

Application in Insecticide Synthesis: Urea Derivatives

The 2-aminopyridine moiety is a key component in several insecticides. A patent describes the reaction of a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, with an isocyanate to form a urea derivative, a class of compounds known for their insecticidal properties.[2] A similar strategy can be applied to this compound after conversion to an amine.

Protocol 2: Synthesis of a Potential N-pyridyl Urea Insecticide

This protocol involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement to an amine, and subsequent reaction with an isocyanate.

Step 1: Amide Formation

The first step is the conversion of the carboxylic acid to a primary amide.

  • Reaction: this compound is converted to its acid chloride, which then reacts with ammonia.

  • Procedure:

    • To a suspension of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-3 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

    • Stir for 1 hour, then extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield 2-Amino-5-(trifluoromethyl)nicotinamide.

Step 2: Hofmann Rearrangement to Amine

The Hofmann rearrangement provides a route to the corresponding amine.

  • Reaction: The primary amide is treated with a solution of bromine in sodium hydroxide.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

    • Add bromine slowly to the cold sodium hydroxide solution to form sodium hypobromite.

    • Add 2-Amino-5-(trifluoromethyl)nicotinamide (1.0 eq) to the freshly prepared sodium hypobromite solution.

    • Warm the reaction mixture to 50-70 °C for 1 hour.

    • Cool the mixture and extract the product, 5-(Trifluoromethyl)pyridine-2,3-diamine, with dichloromethane.

Step 3: Urea Formation

The final step is the reaction of the amine with an isocyanate.

  • Reaction: The synthesized diamine reacts with an isocyanate to form the target urea derivative.

  • Procedure:

    • Dissolve 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 eq) in toluene.

    • Add 2,6-difluorobenzoyl isocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 30 minutes.

    • The product, N-(2,6-difluorobenzoyl)-N'-(3-amino-5-trifluoromethyl-2-pyridyl)urea, will precipitate from the solution and can be collected by filtration.

StepStarting MaterialReagentsProduct
1This compound1. Oxalyl chloride, DMF; 2. Aqueous ammonia2-Amino-5-(trifluoromethyl)nicotinamide
22-Amino-5-(trifluoromethyl)nicotinamideBromine, Sodium hydroxide5-(Trifluoromethyl)pyridine-2,3-diamine
35-(Trifluoromethyl)pyridine-2,3-diamine2,6-Difluorobenzoyl isocyanateN-(2,6-difluorobenzoyl)-N'-(3-amino-5-trifluoromethyl-2-pyridyl)urea

G A This compound B 2-Amino-5-(trifluoromethyl)nicotinamide A->B 1. (COCl)2, DMF 2. NH4OH C 5-(Trifluoromethyl)pyridine-2,3-diamine B->C Br2, NaOH D N-(2,6-difluorobenzoyl)-N'-(3-amino-5-trifluoromethyl-2-pyridyl)urea (Insecticide Candidate) C->D 2,6-Difluorobenzoyl isocyanate

Caption: Proposed synthesis of a potential urea-based insecticide.

Application in Fungicide Synthesis: Nicotinamide Derivatives

Nicotinamide derivatives have shown significant promise as agricultural fungicides. The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported to yield compounds with excellent fungicidal activity.[3] A similar approach can be employed with this compound to generate novel fungicide candidates.

Protocol 3: Synthesis of a Potential N-(Thiophen-2-yl)nicotinamide Fungicide

This protocol describes the direct amidation of this compound with a substituted thiophen-2-amine.

  • Reaction: The carboxylic acid is first converted to an acyl chloride, which then reacts with a substituted thiophen-2-amine to form the desired amide.

  • Procedure:

    • To a solution of this compound (1.0 eq) in thionyl chloride, add a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-Amino-5-(trifluoromethyl)nicotinoyl chloride.

    • In a separate flask, dissolve a substituted thiophen-2-amine (e.g., ethyl 5-amino-3-methylthiophene-2-carboxylate) (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Add the crude acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield the target N-(thiophen-2-yl)nicotinamide derivative.

Reactant 1Reactant 2ReagentsProduct
This compoundEthyl 5-amino-3-methylthiophene-2-carboxylate1. Thionyl chloride, DMF; 2. TriethylamineEthyl 5-(2-amino-5-(trifluoromethyl)nicotinamido)-3-methylthiophene-2-carboxylate

G A This compound C Ethyl 5-(2-amino-5-(trifluoromethyl)nicotinamido)-3-methylthiophene-2-carboxylate (Fungicide Candidate) A->C 1. SOCl2, DMF 2. Triethylamine B Ethyl 5-amino-3-methyl- thiophene-2-carboxylate B->C

Caption: Synthesis of a potential nicotinamide-based fungicide.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its trifluoromethyl group and multiple reactive sites provide a platform for the development of herbicides, insecticides, and fungicides with potentially improved efficacy and desirable physicochemical properties. The protocols outlined in this application note, based on established chemical transformations and analogies to known agrochemicals, demonstrate the significant potential of this compound in the discovery and development of next-generation crop protection agents. Further exploration of its reactivity and the biological screening of its derivatives are warranted to fully unlock its potential in addressing the ongoing challenges in global agriculture.

References

Application Notes and Protocols for Amide Coupling with 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 2-Amino-5-(trifluoromethyl)nicotinic acid. This substrate presents unique challenges due to the electronic properties imparted by the trifluoromethyl group. These application notes delve into the underlying chemical principles, offer a selection of robust, field-proven protocols, and provide a logical framework for troubleshooting and optimization. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in synthesizing target amide derivatives for research and development.

Introduction: The Challenge and Opportunity of a Unique Building Block

This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a pyridine core, is a common motif in pharmacologically active compounds. The trifluoromethyl (-CF3) group is a particularly sought-after substituent in drug design, as its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability.[1]

However, the very features that make this molecule attractive also introduce significant synthetic challenges. The potent electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, which in turn reduces the nucleophilicity of the 2-amino group. This deactivation makes the amine "electron-deficient," rendering it a poor nucleophile in standard amide coupling reactions, which often leads to sluggish reaction times and low yields.[2][3][4]

This guide provides a detailed examination of this challenge and presents a series of protocols, from standard high-efficiency methods to more specialized approaches for overcoming the inherent low reactivity of this substrate.

Section 1: Mechanistic Considerations for a Challenging Coupling

Amide bond formation is a condensation reaction that typically requires the carboxylic acid to be "activated" to facilitate nucleophilic attack by the amine.[5] This is achieved using a coupling reagent. The general mechanism, particularly for highly efficient uronium-based reagents like HATU, involves the formation of a highly reactive intermediate, an OAt-active ester, which is then readily attacked by the amine.[6][7]

The primary obstacle with this compound is the slow rate of this final nucleophilic attack by its electron-deficient amino group. Therefore, successful protocols must either utilize highly reactive activated esters or employ conditions that enhance the overall reaction kinetics.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base - H-Base⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (byproduct) ActiveEster->TMU Amine R'-NH₂ Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine->Tetrahedral Attacks Active Ester Amide Amide Product Tetrahedral->Amide HOAt HOAt (byproduct) Tetrahedral->HOAt Decision_Tree Start Start: Couple Amine with 2-Amino-5-(CF3)nicotinic acid CheckAmine Is the amine partner known to be sterically hindered or very electron-deficient? Start->CheckAmine TryHATU Use Protocol 1: HATU Coupling CheckAmine->TryHATU No TryAcylFluoride Use Protocol 3: Acyl Fluoride Method CheckAmine->TryAcylFluoride Yes CheckHATU Was the reaction successful (>50% yield)? TryHATU->CheckHATU TryEDC Consider Protocol 2: EDC/HOBt/DMAP (Cost-effective alternative) TryHATU->TryEDC CheckHATU->TryAcylFluoride No Success Reaction Successful. Proceed to Scale-up/Next Step. CheckHATU->Success Yes Optimize Optimize conditions: - Increase temperature - Consider microwave irradiation - Re-evaluate substrate purity TryAcylFluoride->Optimize Optimize->Success

References

Derivatization of 2-Amino-5-(trifluoromethyl)nicotinic acid for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 2-Amino-5-(trifluoromethyl)nicotinic Acid for the Generation of Novel Drug Candidates

Abstract

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (-CF3) in particular conferring desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] this compound is a versatile scaffold that presents multiple, chemically distinct handles for molecular elaboration, making it an exceptionally valuable starting point for drug discovery campaigns. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this scaffold at its primary reactive sites: the carboxylic acid, the amino group, and the pyridine ring. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Introduction: The Rationale for Derivatization

The process of drug discovery is an iterative cycle of design, synthesis, and testing. The starting chemical scaffold is critical, and this compound offers a privileged framework. Its derivatization is not arbitrary but is guided by established medicinal chemistry principles aimed at fine-tuning its pharmacological profile.

  • The Trifluoromethyl Group: This moiety is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Its presence can significantly alter the pKa of the nearby amino and carboxylic acid groups, influence binding interactions with target proteins, and block sites of oxidative metabolism, thereby increasing a drug candidate's half-life.[1][2]

  • The Carboxylic Acid: While essential for forming key interactions (e.g., salt bridges) with biological targets, a carboxylic acid group can also lead to poor membrane permeability and rapid metabolic clearance.[3][4] Derivatization via amide bond formation is the most common strategy to mitigate these liabilities while exploring a vast chemical space of new interactions. Esterification can be used to create prodrugs, and replacement with bioisosteres (such as tetrazoles or oxadiazoles) can maintain acidic character while improving pharmacokinetic properties.[5][6]

  • The Amino Group: The 2-amino group is a key hydrogen bond donor and a site for introducing further diversity. Its modification via acylation or alkylation can modulate solubility, cell permeability, and target engagement.

  • The Pyridine Ring: The aromatic ring itself can be functionalized, typically through palladium-catalyzed cross-coupling reactions on a halogenated precursor. This allows for the introduction of aryl or alkyl groups that can probe deeper into protein binding pockets and significantly expand the molecule's structural diversity.

The following diagram illustrates the primary points of diversification on the this compound scaffold.

Caption: Key diversification points on the core scaffold.

Protocol I: Carboxylic Acid Derivatization via Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[7] The following protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization.[8]

Workflow for Amide Library Synthesis

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

    • Scientist's Note: This pre-activation step forms a highly reactive O-acylisourea intermediate, ensuring rapid and efficient coupling upon addition of the amine. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling.[8]

  • Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Rationale: The bicarb wash removes any unreacted starting acid and acidic byproducts from the HATU reagent.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Data Table
Amine PartnerProduct Structure (Example)Typical YieldAnalytical Data (Expected m/z [M+H]⁺)
Benzylamine2-amino-N-benzyl-5-(trifluoromethyl)nicotinamide85-95%296.09
Morpholine(2-amino-5-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone90-98%276.09
Aniline2-amino-N-phenyl-5-(trifluoromethyl)nicotinamide75-85%282.07

Protocol II: Pyridine Ring Functionalization via Suzuki-Miyaura Coupling

To access derivatives with modifications on the pyridine ring, a halogenated precursor is required (e.g., 2-amino-6-chloro-5-(trifluoromethyl)nicotinic acid). The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between an organohalide and a boronic acid.[9][10][11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 R¹-X Transmetal Transmetalation Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 R²-B(OR)₂ Base Complex2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12]

Detailed Step-by-Step Protocol

Materials:

  • 2-Amino-6-chloro-5-(trifluoromethyl)nicotinic acid methyl ester (1.0 eq)

    • Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.

  • Aryl or Heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equivalents)

  • Base, e.g., Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent system, e.g., 1,4-Dioxane and Water (4:1 ratio)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Preparation: To a Schlenk flask or microwave vial, add the protected starting material (1.0 eq), the boronic acid (1.5 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (Dioxane:Water, 4:1).

    • Rationale: Degassing the solvent by bubbling with an inert gas is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by LC-MS (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): The methyl ester can be hydrolyzed to the free carboxylic acid using standard conditions (e.g., LiOH in THF/Water) if the final acid is desired.

  • Characterization: Confirm the structure of the coupled product by NMR and HRMS.

Concluding Remarks

This compound represents a high-value scaffold for the discovery of new therapeutic agents. The strategic application of robust chemical transformations, such as HATU-mediated amide coupling and Suzuki-Miyaura cross-coupling, provides a reliable and efficient platform for generating large and diverse compound libraries. The protocols detailed in this guide are designed to be broadly applicable and serve as a foundational resource for researchers aiming to exploit the full potential of this versatile building block in their drug discovery programs.

References

2-Amino-5-(trifluoromethyl)nicotinic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-5-(trifluoromethyl)nicotinic Acid: A Privileged Scaffold for the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, certain chemical motifs, or "privileged scaffolds," have emerged that demonstrate a consistent ability to bind to the highly conserved ATP-binding site of kinases. The 2-aminopyridine scaffold is one such motif, prized for its ability to form key hydrogen bond interactions with the kinase hinge region.[1][2] This guide provides an in-depth exploration of a particularly valuable building block: This compound . We will dissect the strategic advantages conferred by each of its functional groups, provide detailed synthetic protocols for its incorporation into potential inhibitors, and outline methodologies for their biological evaluation.

The Strategic Rationale: Deconstructing the Scaffold

The utility of this compound in kinase inhibitor design is not coincidental; it is the result of a synergistic combination of three key functional groups, each serving a distinct and crucial purpose in molecular recognition and pharmacokinetics.

  • The 2-Aminopyridine Moiety: The Hinge-Binding Anchor: The primary role of the 2-amino group and the adjacent pyridine nitrogen is to act as a bidentate hydrogen bond donor and acceptor, respectively. This pattern perfectly complements the hydrogen bonding capabilities of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket and is a hallmark of many successful Type I and Type II kinase inhibitors.[2][3][4]

  • The Trifluoromethyl (CF₃) Group: The Potency and Stability Enhancer: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] Its strong electron-withdrawing nature can modulate the pKa of the nearby amino group, influencing binding affinity.[5] Furthermore, the CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake.[5] Crucially, it is metabolically stable, often used to block potential sites of oxidative metabolism, thereby increasing the compound's half-life.[5] In some cases, the CF₃ group can engage in specific fluorine-protein interactions or occupy hydrophobic pockets within the active site, further boosting potency.[6]

  • The Carboxylic Acid: The Versatile Vector: The carboxylic acid at the 3-position of the pyridine ring serves as a highly versatile chemical handle. It provides a straightforward point for diversification through robust and well-understood amide coupling chemistry. This allows medicinal chemists to systematically append a wide array of chemical fragments. These fragments can be designed to extend into the solvent-exposed region of the ATP pocket or, critically, to access the adjacent allosteric (or hydrophobic) pocket that is revealed when the kinase adopts an inactive "DFG-out" conformation.[7][8][9] This makes the scaffold particularly suitable for the rational design of highly selective Type II inhibitors.[7][9] While carboxylic acids themselves can sometimes present challenges with permeability or metabolism, their utility as a synthetic linchpin is unparalleled, and they can be replaced with bioisosteres if necessary.[10][11][12]

cluster_Inhibitor This compound Scaffold cluster_Kinase Kinase ATP Binding Site Scaffold Core Scaffold Amino 2-Amino Group Scaffold->Amino Hinge Binding CF3 5-CF3 Group Scaffold->CF3 Potency & Stability Acid 3-Carboxylic Acid Scaffold->Acid Synthetic Vector Hinge Hinge Region Amino->Hinge Forms key H-bonds Pocket Hydrophobic Pocket CF3->Pocket Occupies pocket, Enhances binding Solvent Solvent Front / Allosteric Site Acid->Solvent Vector for R-Group to access site

Caption: Strategic role of each functional group on the scaffold.

Synthetic Protocols: From Building Block to Inhibitor

The primary synthetic utility of this compound lies in its participation in amide bond formation. This reaction is reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating chemical libraries for structure-activity relationship (SAR) studies.

Protocol 1: General Amide Coupling via HATU

This protocol describes a standard procedure for coupling the scaffold with a primary or secondary amine (R-NH₂). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine of interest (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and drive the reaction forward.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Start Starting Materials: - 2-Amino-5-(CF3)nicotinic acid - Amine (R-NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO3) Coupling->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Final Final Product: Amide-linked Kinase Inhibitor Purify->Final

Caption: General workflow for inhibitor synthesis.

Application in Structure-Activity Relationship (SAR) Studies

The true power of this scaffold is realized when used to generate a library of analogs for SAR studies. By varying the amine component coupled to the carboxylic acid, researchers can probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for a Series of JAK2 Inhibitors

The following table illustrates a hypothetical SAR for a series of inhibitors based on the this compound core, targeting the Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[3][13][14]

Compound IDR-Group (from R-NH₂)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)
1a 4-Morpholinocyclohexyl150300020x
1b 4-Fluorobenzyl851500~18x
1c (1-Methyl-1H-pyrazol-4-yl)methyl2595038x
1d Cyclopropylmethyl527555x
1e tert-Butyl500>10000>20x

SAR Insights from Hypothetical Data:

  • Lipophilicity and H-Bonding: Moving from a simple benzyl group (1b ) to a heterocycle like pyrazole (1c ) which can act as a hydrogen bond acceptor often improves potency.

  • Size and Shape: A small, rigid cyclopropyl group (1d ) appears optimal for fitting into a specific sub-pocket, yielding high potency. In contrast, a bulky tert-butyl group (1e ) introduces steric clash, drastically reducing activity.

  • Selectivity: The modifications clearly impact selectivity against other JAK family members, with the most potent compound (1d ) also showing the best selectivity profile in this series.

cluster_scaffold Core Scaffold cluster_rgroup R-Group Modifications cluster_results SAR Observations S 2-Amino-5-(CF3) Pyridine-C(O)- R NH-R Potency Potency: Cyclopropyl > Pyrazole > Benzyl R->Potency Selectivity Selectivity: Small, rigid groups improve selectivity over JAK1 R->Selectivity Sterics Sterics: Bulky groups (t-Butyl) are detrimental to activity R->Sterics

Caption: Visual summary of hypothetical SAR findings.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of a compound indicates inhibition.

Procedure Outline:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., JAK2), its specific substrate peptide, and ATP in kinase reaction buffer.

  • Compound Addition: Add the synthesized inhibitors across a range of concentrations (e.g., 1 nM to 10 µM) to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data against controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a premier building block for modern kinase inhibitor discovery. It provides a stable, pre-organized core that effectively targets the conserved hinge region of the ATP binding site. The strategic placement of the trifluoromethyl group enhances drug-like properties, while the carboxylic acid functions as an ideal handle for synthetic elaboration and SAR exploration. The protocols and strategies outlined in this guide offer a robust framework for leveraging this scaffold to develop novel, potent, and selective kinase inhibitors for therapeutic intervention.

References

Application Notes and Protocols: 2-Amino-5-(trifluoromethyl)nicotinic Acid as a Ligand for Novel Metal Complexes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 2-amino-5-(trifluoromethyl)nicotinic acid as a versatile ligand for the synthesis of novel metal complexes. This document outlines the scientific rationale, detailed experimental protocols, characterization methodologies, and potential applications, with a focus on leveraging the unique electronic properties of this fluorinated ligand for drug discovery and materials science.

Introduction: The Scientific Rationale for Employing this compound

This compound is a compelling ligand for the development of new coordination complexes. Its structure incorporates several key features that can be exploited to fine-tune the physicochemical and biological properties of the resulting metal complexes.

  • Coordination Versatility : The ligand possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the carboxylate group. This allows for various binding modes, including monodentate, bidentate chelating, and bridging interactions, leading to the formation of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers. The amino group can also participate in coordination or, more commonly, influence the electronic properties of the pyridine ring and engage in hydrogen bonding.

  • Electronic Properties of the Trifluoromethyl Group : The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly modulates the electronic properties of the pyridine ring.[1] This can enhance the Lewis acidity of the metal center, influence the redox potential of the complex, and alter the pKa of the coordinated ligand. In the context of drug development, the -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a molecule.[1][2]

  • Biological Significance : Nicotinic acid (niacin, Vitamin B3) and its derivatives are biologically active molecules.[3] Metal complexes of nicotinic acid and related compounds have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[4][5] The introduction of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance the efficacy and bioavailability of therapeutic agents.[2]

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound can be readily achieved through the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general framework that can be adapted for various metal ions (e.g., Cu(II), Zn(II), Co(II), Ru(II)).

Materials and Reagents
  • This compound

  • Metal salt (e.g., copper(II) acetate monohydrate, zinc(II) chloride, cobalt(II) nitrate hexahydrate)

  • Base (e.g., sodium hydroxide, triethylamine)

  • Solvents (e.g., deionized water, ethanol, methanol, dimethylformamide)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers)

Step-by-Step Synthesis Protocol
  • Ligand Deprotonation : Dissolve this compound in a suitable solvent (e.g., ethanol/water mixture). Add a stoichiometric amount of a base (e.g., 1 M NaOH) dropwise while stirring to deprotonate the carboxylic acid group. The pH of the solution should be adjusted to approximately 7-8.

  • Metal Salt Addition : In a separate flask, dissolve the chosen metal salt in the same solvent system.

  • Complexation Reaction : Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied to target different stoichiometries (e.g., 1:1, 1:2).

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification : The resulting metal complex may precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated. The solid product should be collected by filtration, washed with cold solvent to remove unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Expert Insight : The choice of solvent is critical. Protic solvents like ethanol and water are often suitable for the synthesis of complexes with first-row transition metals. For more sensitive or air-unstable complexes, anhydrous solvents and inert atmosphere techniques may be necessary. The coordination of solvent molecules to the metal center is also a possibility and should be considered during characterization.[6]

Visualizing the Synthetic Workflow

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation cluster_3 Isolation & Purification a Dissolve Ligand in Solvent b Add Base for Deprotonation a->b d Mix Ligand and Metal Solutions b->d Combine c Dissolve Metal Salt in Solvent c->d e Stir and Heat (optional) d->e f Monitor Reaction (TLC) e->f g Cool/Evaporate to Precipitate f->g h Filter and Wash Solid g->h i Dry Under Vacuum h->i j Recrystallize (optional) i->j

Caption: General workflow for the synthesis of metal complexes.

Physicochemical Characterization of the Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion.Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the asymmetric and symmetric COO- stretching frequencies compared to the deprotonated ligand. Potential shifts in the pyridine ring vibrations.[7]
UV-Vis Spectroscopy To study the electronic transitions within the complex.Ligand-to-metal or metal-to-ligand charge transfer bands. d-d transitions for transition metal complexes.
¹H and ¹⁹F NMR Spectroscopy To elucidate the structure in solution (for diamagnetic complexes).Shifts in the proton signals of the pyridine ring and amino group upon coordination. The ¹⁹F NMR signal of the -CF3 group can provide information about the electronic environment.
Elemental Analysis (CHN) To determine the empirical formula and purity of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[6]
Thermogravimetric Analysis (TGA) To assess thermal stability and the presence of coordinated solvent molecules.Weight loss at specific temperatures corresponding to the loss of water or other solvent molecules, followed by decomposition of the ligand.

Potential Applications in Drug Development and Materials Science

The unique structural and electronic features of metal complexes derived from this compound suggest a range of potential applications.

Anticancer Agents

Many metal-based compounds, most notably platinum drugs, are used in cancer chemotherapy.[8][9] The rationale for exploring these new complexes as anticancer agents is threefold:

  • DNA Intercalation : Planar aromatic ligands can intercalate between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription.[6]

  • Enzyme Inhibition : The specific geometry and electronic properties of metal complexes allow them to act as inhibitors for enzymes crucial to cancer cell survival.[8]

  • Enhanced Cytotoxicity : The trifluoromethyl group can increase the lipophilicity of the complex, potentially facilitating its transport across cell membranes and enhancing its cytotoxic effects.[2]

Antimicrobial Agents

There is a pressing need for new antimicrobial agents to combat drug-resistant pathogens. Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[4][5] Chelation can increase the lipophilic nature of the molecule, allowing it to penetrate the microbial cell wall more effectively.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized complexes against a cancer cell line (e.g., HeLa, MCF-7).

  • Cell Culture : Culture the chosen cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the synthesized metal complexes and the free ligand in the culture medium. Add the compounds to the wells and incubate for 24-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Biological Evaluation Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis a Culture Cancer Cells b Seed into 96-well Plate a->b c Add Serial Dilutions of Complexes b->c d Incubate for 24-72h c->d e Add MTT Reagent d->e f Incubate for 3-4h e->f g Solubilize Formazan f->g h Read Absorbance g->h i Calculate Cell Viability h->i j Determine IC50 Values i->j

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Conclusion and Future Directions

This compound is a promising ligand for the synthesis of a new generation of metal complexes with tailored properties. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the coordination chemistry and potential applications of these compounds. Future research should focus on synthesizing a broader range of complexes with different metal centers, exploring their catalytic activities, and conducting in-depth biological evaluations to validate their therapeutic potential. The interplay between the metal ion, the ligand's unique electronic features, and the resulting biological activity will be a fertile ground for discovery in medicinal and materials chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address frequently encountered issues in a question-and-answer format, providing in-depth technical insights and actionable troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies for synthesizing substituted nicotinic acids like our target molecule: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring.[1] For this compound, the most prevalent approach is the functionalization of a 2-halo-5-(trifluoromethyl)nicotinic acid precursor, typically through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination reaction.[2][3]

A common precursor is 2-chloro-5-(trifluoromethyl)nicotinic acid, which can be synthesized from 3-picoline through a series of chlorination and fluorination steps.[4] The subsequent amination of this intermediate is a critical step that often dictates the overall yield and purity of the final product.

Q2: My overall yield for the synthesis is consistently low. What are the general areas I should investigate?

Low yields in multi-step syntheses can be attributed to a variety of factors. A systematic approach to troubleshooting is essential.[5][6] Key areas to focus on include:

  • Incomplete Reactions: Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[5]

  • Side Reactions: The formation of byproducts is a common culprit for reduced yields.[5] Careful control of reaction conditions can minimize these unwanted pathways.

  • Catalyst Deactivation: In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, catalyst deactivation can be a significant issue.[7]

  • Purification Losses: Substantial material loss can occur during work-up and purification steps, particularly recrystallization.[5]

II. Troubleshooting Guide: Low Yield in the Amination Step

The conversion of 2-chloro-5-(trifluoromethyl)nicotinic acid to this compound is a pivotal step. Low yields in this transformation are a frequent challenge.

Q3: I am attempting a direct amination of 2-chloro-5-(trifluoromethyl)nicotinic acid with ammonia, but the yield is poor. What are the likely causes?

Direct nucleophilic aromatic substitution (SNAr) with ammonia on an electron-deficient pyridine ring is feasible but can be challenging. The pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards nucleophilic attack. Conversely, under strongly basic conditions, side reactions can occur.

Troubleshooting Strategies:

  • Reaction Conditions: High temperatures and pressures are often required to drive the reaction to completion. For instance, heating in an autoclave with liquid ammonia is a common industrial method.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and reduce reaction times for the amination of 2-chloronicotinic acids.[9]

  • Alternative Ammonia Source: Using a more soluble and less volatile ammonia source, such as ammonium hydroxide or a protected form of ammonia followed by deprotection, can sometimes improve results.

Q4: I am using a Buchwald-Hartwig amination protocol, but my yields are inconsistent. How can I optimize this reaction?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is sensitive to several variables.[3][10] Systematic optimization is key to achieving high and reproducible yields.

Key Parameters for Optimization:

ParameterImportance & RationaleTypical Starting ConditionsTroubleshooting Tips
Palladium Precatalyst The choice of palladium source is critical. Pre-catalysts are often preferred for their stability and ease of activation.[11]Pd₂(dba)₃ or Pd(OAc)₂Screen different generations of pre-catalysts (e.g., G3 or G4) as they offer broad ligand compatibility and high activity.[11]
Ligand The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly used.[11]XPhos, SPhos, or XantphosLigand selection is highly substrate-dependent. A screening of different ligands is often necessary to find the optimal one for your specific substrate combination.
Base The base is required to deprotonate the amine and facilitate the reductive elimination step. The choice of base can significantly impact the reaction rate and yield.[11]K₂CO₃, K₃PO₄, or Cs₂CO₃Stronger, non-nucleophilic bases like LHMDS or NaOtBu can be effective but may promote side reactions. The solubility of the base is also a crucial factor.[11]
Solvent The solvent must be anhydrous and capable of dissolving the reactants and catalyst.[7]Toluene or DioxaneWhile effective, dioxane is a high-impact solvent.[3] Consider greener alternatives like t-amyl alcohol or CPME.
Temperature Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.[7]80-110 °CIf catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Experimental Protocol: Screening for Buchwald-Hartwig Amination Conditions

  • Reaction Setup: In an array of oven-dried vials, add the 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 equiv), the amine source (e.g., ammonia equivalent like benzophenone imine, 1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vials and place them in a reaction block. Evacuate and backfill with an inert gas (e.g., argon) three times.[7]

  • Reagent Addition: Add the solvent, followed by the palladium precatalyst and ligand solution via syringe.

  • Reaction: Heat the reaction block to the desired temperature and stir for the specified time.

  • Analysis: After cooling, take an aliquot from each vial, quench, and analyze by LC-MS or GC to determine the optimal conditions.[10]

III. Side Reactions and Impurity Profile

Q5: I am observing a significant amount of a byproduct that appears to be the starting material with the carboxylic acid converted to an amide. What is happening?

This is a common side reaction, especially if ammonia is used as the amine source. The carboxylic acid can react with ammonia to form an amide, particularly at elevated temperatures.

Mitigation Strategies:

  • Protecting Group: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the amination step. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Reaction Temperature: Lowering the reaction temperature may help to minimize this side reaction, although it may also slow down the desired amination.

Q6: After my reaction, I have difficulty purifying the product. What are some common impurities and how can I remove them?

Purification can be challenging due to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxyl group).

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted Starting Material Incomplete reaction.Recrystallization or column chromatography. Adjusting the pH during work-up can help to separate the starting material from the product based on their different isoelectric points.
Palladium Residues From the Buchwald-Hartwig catalyst.Treatment with activated carbon or a metal scavenger. Multiple extractions and washes during the work-up can also help.
Ligand and Ligand Oxides From the Buchwald-Hartwig reaction.Column chromatography is often effective.
Amide Byproduct Side reaction of the carboxylic acid.Careful pH adjustment during extraction can sometimes separate the amphoteric product from the more neutral amide. Column chromatography is also an option.

Purification Protocol: Isoelectric Point Precipitation

  • Dissolution: Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble carboxylate salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add an acid (e.g., 1M HCl) to the filtrate with vigorous stirring. The product will precipitate out at its isoelectric point (typically around pH 3-5).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_incomplete Increase reaction time or temperature incomplete->action_incomplete Solution side_reactions Analyze for Side Reactions (LC-MS) complete->side_reactions byproducts Significant Byproducts Detected side_reactions->byproducts Yes no_byproducts Clean Reaction Profile side_reactions->no_byproducts No action_byproducts Optimize conditions to minimize side reactions byproducts->action_byproducts Solution catalyst_issues Investigate Catalyst/Reagent Quality no_byproducts->catalyst_issues bad_catalyst Catalyst Deactivation or Impure Reagents catalyst_issues->bad_catalyst Problem Found good_catalyst Catalyst and Reagents are Good catalyst_issues->good_catalyst No Issues action_catalyst Use fresh catalyst and high-purity reagents bad_catalyst->action_catalyst Solution purification_loss Evaluate Purification Step good_catalyst->purification_loss high_loss High Loss During Work-up/Purification purification_loss->high_loss Yes action_purification Optimize purification method (e.g., isoelectric point precipitation) high_loss->action_purification Solution

Caption: Troubleshooting workflow for low yield.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X + Pd(0)L₂) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_exchange Ligand Exchange PdII_complex->Ligand_exchange [R₂NH₂]⁺ Base_assoc Base Association (R₂NH + Base) Amine_complex [R₂NH₂]⁺[Base-H]⁻ Base_assoc->Amine_complex Amine_complex->Ligand_exchange PdII_amine_complex Ar-Pd(II)(NR₂)L₂ Ligand_exchange->PdII_amine_complex Red_Elim Reductive Elimination PdII_amine_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ (Product) Red_Elim->Product

Caption: Buchwald-Hartwig amination cycle.

V. References

  • Benchchem Technical Support Center. (n.d.). Synthesis of Substituted Nicotinic Acids. Retrieved from 5

  • ChemicalBook. (n.d.). 2-chloro-5-(trifluoroMethoxy)isonicotinic acid synthesis. Retrieved from 12

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from 4

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. --INVALID-LINK--

  • Benchchem Technical Support Center. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from 6

  • Benchchem Technical Support Center. (n.d.). Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Retrieved from 7

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from 13

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from 10

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Retrieved from 1

  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009, May). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-Amino-5-(trifluoromethyl)nicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Amino-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Introduction to the Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, while the aminonicotinic acid scaffold offers versatile reaction sites. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the mother liquor.

This guide provides a comprehensive overview of the recrystallization process for this compound, including a detailed experimental protocol, troubleshooting guides, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My yield of purified this compound is very low. What are the possible causes and how can I improve it?

Answer:

Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The solubility of your compound, even in the cold solvent, is not zero, and excess solvent will retain a significant portion of your product in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until complete dissolution is achieved. If you suspect you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will experience significant loss.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. You can do this by passing some hot solvent through it just before filtering your solution. Using a slight excess of solvent can also help prevent premature crystallization during this step.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to collect.

    • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should have high solubility for the compound at its boiling point and low solubility at low temperatures.

Question 2: The purified product is still colored/impure after recrystallization. What should I do?

Answer:

Persistent impurities can be due to several reasons:

  • Insoluble Impurities: If your crude material contains insoluble impurities, they should be removed by hot filtration.

    • Solution: After dissolving your crude product in the minimum amount of hot solvent, perform a gravity filtration of the hot solution to remove any undissolved solids before allowing the solution to cool.

  • Colored Impurities: Highly colored impurities can sometimes co-crystallize with the product.

    • Solution: The use of activated carbon (charcoal) can be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration to remove the carbon before cooling. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

  • Co-crystallization of Soluble Impurities: If an impurity has similar solubility properties to your product, it may co-crystallize.

    • Solution: A second recrystallization may be necessary. Alternatively, consider using a different solvent or a mixed solvent system for the recrystallization, as this can alter the solubility of both your product and the impurity.

Question 3: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is more common with low-melting point solids or when the solution is highly supersaturated.

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seed Crystals: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Solution 4: Change Solvent: If the problem persists, the boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point.

Question 4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer:

This is likely due to one of two reasons:

  • Too much solvent was used: As discussed in Question 1, excessive solvent will keep your compound dissolved even at low temperatures.

    • Solution: Evaporate some of the solvent and try to cool the more concentrated solution again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For this compound, which has both polar (amino and carboxylic acid) and non-polar (trifluoromethylphenyl) characteristics, a moderately polar solvent is a good starting point. Based on the solubility of related aminopyridines and nicotinic acids, good candidate solvents to screen include:

  • Ethanol/Water mixture: Ethanol is often a good solvent for compounds of this type.[1] Adding water as an anti-solvent can decrease the solubility at lower temperatures and promote crystallization.

  • Isopropanol: Similar to ethanol, isopropanol can be an effective solvent.

  • Acetonitrile: This is another moderately polar solvent to consider.

  • Ethyl Acetate: May also be a suitable solvent, potentially in a mixture with a non-polar solvent like hexanes.

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q2: What are the likely impurities in crude this compound?

A2: The impurities will largely depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates. For instance, if the synthesis involves the oxidation of a precursor, partially oxidized species could be present.

  • By-products: Products from side reactions. In the synthesis of trifluoromethylpyridines, isomers or multi-substituted products can sometimes form.[2]

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

Q3: How can I determine the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

Q4: What safety precautions should I take during the recrystallization?

A4: Always follow standard laboratory safety procedures:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, not an open flame.

  • Avoid bumping of the boiling solvent by using a boiling chip or magnetic stirring.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds; may require a co-solvent like ethanol.
Ethanol78HighOften a good choice for moderately polar organic molecules.[1]
Isopropanol82Medium-HighSimilar properties to ethanol.
Acetonitrile82Medium-HighAprotic polar solvent.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetone56Medium-HighLower boiling point, can be a good solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) dropwise at room temperature. Note the solubility. c. If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves. d. Allow the test tube to cool to room temperature and then in an ice bath. e. The best solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a boiling chip or a magnetic stir bar. c. Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. d. Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a very small amount of activated carbon. b. Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary): a. If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration. b. Pre-heat the filter funnel and a clean receiving Erlenmeyer flask. c. Pour the hot solution through the fluted filter paper in the funnel.

5. Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. c. Continue to draw air through the crystals on the filter paper to help them dry.

7. Drying: a. Transfer the crystals to a watch glass and allow them to air dry completely. b. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.

8. Analysis: a. Determine the yield and assess the purity of the recrystallized product using methods such as melting point, TLC, or HPLC.

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temp dissolve->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart of the key steps in the recrystallization process.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield? check_solvent Check Mother Liquor for Dissolved Product start->check_solvent too_much_solvent Too Much Solvent Used? check_solvent->too_much_solvent evaporate Action: Evaporate Excess Solvent & Recrystallize too_much_solvent->evaporate Yes premature_crystallization Premature Crystallization? too_much_solvent->premature_crystallization No end Yield Improved evaporate->end preheat_funnel Action: Pre-heat Filtration Apparatus premature_crystallization->preheat_funnel Yes preheat_funnel->end wrong_solvent Inappropriate Solvent? rescreen_solvents Action: Re-screen for a Better Solvent wrong_solvent->rescreen_solvents Yes wrong_solvent->end No rescreen_solvents->end premature_crystallrystallization premature_crystallrystallization premature_crystallrystallization->wrong_solvent No

References

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide created by a Senior Application Scientist.

Welcome to the technical support center for optimizing reaction conditions involving 2-Amino-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experiments. The unique electronic properties of this substrate—namely the electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring, which decreases the nucleophilicity of the 2-amino group—present specific challenges for common synthetic transformations.[1][2]

This center is divided into two main sections:

  • Part 1: Amide Coupling Reactions: Focusing on the formation of nicotinamides, the most common interpretation of "coupling" for a carboxylic acid.

  • Part 2: Palladium-Catalyzed Cross-Coupling Reactions: Addressing the derivatization of the pyridine core, should your synthesis require it.

Part 1: Amide Coupling Reactions (Formation of Nicotinamides)

The formation of an amide bond by coupling this compound with a primary or secondary amine is a frequent objective. However, the reduced nucleophilicity of the amine partner, if it is also electron-deficient, can make this transformation challenging, often resulting in sluggish reactions and low yields.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with an electron-deficient amine and this compound so slow or low-yielding?

A: The primary challenge lies in the reduced nucleophilicity of electron-deficient amines (e.g., anilines with electron-withdrawing groups). Standard coupling conditions, such as EDC/HOBt, may be too slow to be effective.[1] The reaction rate depends on both the degree of activation of the carboxylic acid and the nucleophilicity of the amine. When both partners are electronically deactivated, the energy barrier for the reaction is significantly higher. Forcing conditions (e.g., high heat) can often lead to decomposition or side reactions. Therefore, the choice of a more potent activating agent is critical.[2][3]

Q2: Which coupling reagent is best suited for this type of challenging amide bond formation?

A: There is no single "best" reagent, as the optimal choice depends on the specific amine coupling partner, scale, and cost considerations. However, for challenging couplings involving electron-deficient substrates, uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.[4][5]

Coupling ReagentClassAdvantagesDisadvantages
HATU / HBTU Uronium/Aminium SaltHigh reactivity, fast reaction times, low epimerization.[6][7] Especially effective for hindered or electron-poor substrates.[8]Higher cost. Potential for guanidinylation of the amine as a side reaction if used in excess.[4] Potentially explosive.[7]
EDC / DIC with HOBt / Oxyma CarbodiimideCost-effective, readily available. Byproducts of EDC are water-soluble, simplifying workup.[6][9]Less reactive, often sluggish with electron-deficient amines.[1] DCC/DIC produce urea byproducts that can be difficult to remove. Potential for racemization, though minimized by additives.[5]
BOP / PyBOP Phosphonium SaltHigh reactivity, similar to HATU. Does not cause asparagine and glutamine dehydration byproducts.[6]Forms carcinogenic HMPA as a byproduct.[6]
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideHigh reactivity, clean reaction profile. Byproducts are water-soluble.Often requires careful control of stoichiometry and temperature.
Acid Chloride Formation (e.g., with SOCl₂, Oxalyl Chloride) Acid HalideHighly reactive intermediate.Harsh conditions for formation may not be compatible with sensitive functional groups.[5]
Troubleshooting Guide: Amide Coupling

Issue: Low to No Product Yield

Q: My reaction shows no conversion to the desired amide. What are the first things I should check?

A:

  • Reagent Integrity: Ensure all reagents are pure and anhydrous. The carboxylic acid, amine, coupling reagent, base, and solvent must be free of water, which can hydrolyze activated intermediates. Use freshly opened or properly stored anhydrous solvents.

  • Activation Step: Confirm that the carboxylic acid is being activated. In a typical HATU coupling, this involves pre-activating the acid with HATU and a base for a few minutes before adding the amine.[4][10] The formation of the OAt-active ester is crucial.[4]

  • Base Selection: A non-nucleophilic base, such as DIPEA (Hünig's base) or triethylamine (TEA), is essential.[7] The base neutralizes the acid formed and facilitates the reaction. Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the proton released during amide formation. For HATU couplings, 2-3 equivalents are common.[10]

  • Temperature: While many couplings run at room temperature, sluggish reactions can be gently heated (e.g., to 40-50 °C). However, be cautious, as higher temperatures can also promote side reactions or decomposition.

Q: I'm getting some product, but the yield is poor. How can I optimize the reaction?

A:

  • Switch to a More Powerful Coupling Reagent: If you are using EDC/HOBt, consider switching to HATU, HCTU, or PyBOP, which are known to be more effective for difficult couplings.[3][6]

  • Solvent Choice: A polar aprotic solvent like DMF or NMP is generally preferred.[7][9] Ensure your starting materials are fully dissolved.

  • Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of the more valuable coupling partner and a larger excess of the cheaper one to drive the reaction to completion.[11] The coupling reagent is typically used in a slight excess (1.1-1.5 equivalents).

  • Reaction Time: Monitor the reaction by TLC or LCMS. Difficult couplings may require extended reaction times (12-24 hours).

Workflow for Optimizing Amide Coupling Conditions

G cluster_0 Initial Assessment cluster_1 Condition Selection cluster_2 Troubleshooting Start Start: 2-Amino-5-(CF3)nicotinic acid + Amine Electron_Deficient Is the amine partner sterically hindered or electron-deficient? Start->Electron_Deficient Standard_Conditions Standard Conditions: EDC/HOBt or DIC/HOBt Base: DIPEA/TEA Solvent: DMF/DCM Temp: RT Electron_Deficient->Standard_Conditions No Forcing_Conditions Forcing Conditions: HATU or HCTU Base: DIPEA/Collidine Solvent: DMF Temp: RT to 50°C Electron_Deficient->Forcing_Conditions Yes Monitor Monitor Reaction (TLC/LCMS) Standard_Conditions->Monitor Forcing_Conditions->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purify Complete->Workup Yes Troubleshoot Troubleshoot: - Check reagent purity - Increase temperature - Change solvent - Switch coupling reagent class Complete->Troubleshoot No Troubleshoot->Forcing_Conditions

Caption: Decision workflow for amide coupling optimization.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While amide formation is the primary coupling method for the carboxylic acid moiety, you may wish to perform C-C or C-N bond formation at other positions on the pyridine ring. This typically requires a halogenated precursor, for example, 2-Amino-5-bromo-3-(trifluoromethyl)pyridine, and subsequent carbonylation to install the nicotinic acid. However, for the purpose of this guide, we will address the challenges of performing Suzuki or Buchwald-Hartwig reactions on derivatives of our title compound.

Frequently Asked Questions (FAQs)

Q3: Can I perform a Suzuki or Buchwald-Hartwig reaction on a halo-derivative of this compound without protecting the amino or carboxylic acid groups?

A: It is often possible, but challenging.

  • Amino Group: Primary amines can be viable coupling partners in Suzuki reactions without protection, though yields may vary.[12] For Buchwald-Hartwig amination, the unprotected 2-amino group on the pyridine ring can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. However, specific ligand systems (e.g., RuPhos, BrettPhos) have been developed that are effective for coupling unprotected 3-halo-2-aminopyridines.[13]

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid is generally incompatible with the strong bases (e.g., alkoxides) often used in these reactions. It is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, before attempting cross-coupling.

Troubleshooting Guide: Cross-Coupling

Issue: Catalyst Deactivation or Low Activity

Q: My Suzuki or Buchwald-Hartwig reaction is failing. What are the common culprits?

A:

  • Catalyst and Ligand Choice: This is the most critical factor. The choice of phosphine ligand dramatically influences the stability and activity of the palladium catalyst.[14] For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[13][15]

  • Base Selection: The base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[12] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are typically used.[15][16] The wrong base can lead to catalyst decomposition or failure to enter the catalytic cycle.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[14] Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/argon cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Solvent Purity: Solvents must be anhydrous and deoxygenated. Common choices include toluene, dioxane, or THF.[16]

Logical Diagram for Troubleshooting Palladium-Catalyzed Cross-Coupling

G Start Start: Low/No Cross-Coupling Yield Inert_Check Is the reaction setup strictly inert (O₂-free)? Start->Inert_Check Reagent_Check Are all reagents (solvent, base) anhydrous? Inert_Check->Reagent_Check Yes Fix_Inert Action: Improve degassing (e.g., vacuum/argon cycles) Inert_Check->Fix_Inert No Catalyst_Check Is the Pd-catalyst/ligand appropriate for the substrate? Reagent_Check->Catalyst_Check Yes Fix_Reagents Action: Use freshly dried solvents and base Reagent_Check->Fix_Reagents No Base_Check Is the base strength/type correct for the reaction? Catalyst_Check->Base_Check Yes Fix_Catalyst Action: Screen alternative ligands (e.g., Buchwald ligands) or pre-catalysts Catalyst_Check->Fix_Catalyst No Fix_Base Action: Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu, Cs₂CO₃) Base_Check->Fix_Base No Success Problem Solved Base_Check->Success Yes Fix_Inert->Success Fix_Reagents->Success Fix_Catalyst->Success Fix_Base->Success

Caption: A systematic troubleshooting flowchart for cross-coupling reactions.

References

Preventing decomposition of 2-Amino-5-(trifluoromethyl)nicotinic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable building block during chemical reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Understanding the Stability of this compound

This compound is a unique trifluoromethyl-substituted pyridine derivative that serves as a critical component in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability and bioactivity of molecules.[1][2] However, the very features that make this compound so useful also contribute to its potential for decomposition under certain reaction conditions.

The pyridine ring is substituted with both an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group.[3][4] This electronic push-pull system, combined with the presence of the carboxylic acid, makes the molecule susceptible to degradation, primarily through decarboxylation. This guide will provide you with the knowledge and tools to mitigate this challenge.

Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during reactions involving this compound and provides actionable solutions.

Issue 1: Low Yield of Desired Product and Presence of 3-Amino-5-(trifluoromethyl)pyridine

Observation: You are performing a reaction, such as an amide coupling, and obtaining a low yield of your target product. Upon analysis of the reaction mixture (e.g., by LC-MS or NMR), you identify a significant amount of 3-Amino-5-(trifluoromethyl)pyridine.

Root Cause: This is a classic indicator of decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2).[5] Elevated temperatures are a primary driver of this decomposition pathway.

Solutions:

  • Temperature Control:

    • Maintain the reaction temperature as low as possible. For amide coupling reactions, consider starting at 0 °C and slowly allowing the reaction to warm to room temperature. Avoid prolonged heating.

    • If heating is necessary, perform a time-course study to determine the minimum time required for the reaction to reach completion.

  • Choice of Coupling Reagents:

    • Utilize coupling reagents that are effective at lower temperatures. Carbodiimide-based reagents (e.g., EDC with HOBt or HOAt) are often a good choice.

    • Consider using phosphonium-based (e.g., PyBOP) or uranium-based (e.g., HATU) coupling reagents, which can be highly efficient at or below room temperature.

  • Order of Addition:

    • Activate the carboxylic acid with the coupling reagent before adding the amine coupling partner. This can minimize the time the activated acid is present in the reaction mixture before it can react, thus reducing the opportunity for decarboxylation.

Hypothesized Decarboxylation Pathway

The following diagram illustrates the likely decarboxylation pathway of this compound, particularly when heated.

G cluster_0 Decarboxylation of this compound Start This compound Intermediate Unstable Intermediate Start->Intermediate Heat (Δ) Product 3-Amino-5-(trifluoromethyl)pyridine Intermediate->Product CO2 Carbon Dioxide (CO2) Intermediate->CO2

Caption: Hypothesized thermal decarboxylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway is decarboxylation, which is the loss of the carboxylic acid group as CO2.[5] This is often thermally induced and results in the formation of 3-Amino-5-(trifluoromethyl)pyridine.

Q2: How does the trifluoromethyl group affect the stability of the molecule?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the metabolic stability of the molecule.[2][4] However, its electronic influence can also impact the reactivity of the carboxylic acid group, potentially influencing the rate of decarboxylation under certain conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] Refrigeration is recommended for optimal preservation.

Q4: Can the pH of the reaction medium affect the stability of this compound?

A4: Yes, the pH can play a role. In highly acidic or basic conditions, the stability of nicotinic acid derivatives can be compromised.[7] For most applications, maintaining a pH close to neutral is advisable, unless the specific reaction mechanism requires acidic or basic catalysis. In such cases, careful temperature control is paramount.

Q5: What analytical techniques are best for monitoring the decomposition of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and detecting the formation of impurities.[8][9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can effectively separate the starting material, desired product, and the decarboxylated byproduct.[8][11] LC-MS can be used for definitive identification of the species.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Decomposition

This protocol provides a step-by-step method for a typical amide coupling reaction, designed to minimize the risk of decarboxylation.

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., EDC, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling:

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

    • If necessary, add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature.

    • Monitor the progress of the reaction by TLC or HPLC-MS to ensure the consumption of the starting material and formation of the product, while checking for the appearance of the decarboxylated byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow for Minimizing Decomposition

The following diagram outlines the key decision points and steps to prevent the decomposition of this compound during a reaction.

G cluster_1 Experimental Workflow to Minimize Decomposition Start Reaction Setup Temp Maintain Low Temperature (0°C to RT) Start->Temp Reagent Select Mild Coupling Reagents (e.g., EDC/HOBt, HATU) Temp->Reagent Yes Order Activate Carboxylic Acid First Reagent->Order Monitor Monitor Reaction Progress (HPLC, LC-MS) Order->Monitor Workup Prompt Work-up Upon Completion Monitor->Workup Complete Troubleshoot Low Yield/ Decomposition Detected Monitor->Troubleshoot Decomposition Success High Yield of Desired Product Workup->Success Re-evaluate Re-evaluate Conditions: - Lower Temperature - Different Reagents Troubleshoot->Re-evaluate Re-evaluate->Temp

References

Technical Support Center: 2-Amino-5-(trifluoromethyl)nicotinic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling up the synthesis of 2-Amino-5-(trifluoromethyl)nicotinic acid, a crucial intermediate in pharmaceutical and agrochemical research. This technical support center is designed for researchers, scientists, and drug development professionals, offering expert insights and practical solutions to common challenges encountered during the transition from benchtop to pilot scale.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in modern medicinal chemistry, largely due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. While numerous synthetic routes are viable at the lab scale, transitioning to kilogram-scale production introduces significant challenges. Issues related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety become magnified. This guide provides a structured approach to troubleshooting these scale-up issues, grounded in established chemical principles and field-proven experience.

Overview of a Representative Synthetic Pathway

A common strategy for synthesizing substituted nicotinic acids involves the construction of the pyridine ring from acyclic precursors. The following scheme illustrates a representative pathway, which is the foundation for our troubleshooting discussion.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Saponification A Ethyl 4,4,4-trifluoroacetoacetate B Enaminone Intermediate A->B + Acetaldehyde derivative (e.g., 3-ethoxyacrylonitrile) C Ethyl 2-amino-5-(trifluoromethyl)nicotinate B->C + Ammonia Cyclization D This compound C->D 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Representative synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

Answer: A drop in yield upon scale-up is a classic problem often rooted in heat and mass transfer limitations.

  • Causality - Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to localized "hot spots" in a large reactor. This can cause thermal degradation of starting materials, intermediates, or the final product. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Ensure the reactor is equipped with an internal temperature probe to get an accurate reading, not just the jacket temperature.

    • Controlled Reagent Addition: Switch from a single-portion addition to a slow, controlled addition via a dropping funnel or pump. This allows the cooling system to keep pace with heat generation.

    • Solvent and Concentration: Consider using a higher-boiling solvent or decreasing the concentration to better manage the exotherm.

  • Causality - Inadequate Mixing (Mass Transfer): In a large reactor, achieving homogeneous mixing is more difficult. If the reaction involves multiple phases (e.g., a solid reagent in a liquid), poor agitation can lead to a stalled or incomplete reaction as reagents are not in sufficient contact.[1]

  • Troubleshooting Steps:

    • Optimize Agitation: Evaluate the stirrer type (e.g., anchor, turbine) and speed. For heterogeneous reactions, a bottom-outlet reactor with a powerful overhead stirrer is often necessary.

    • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to track the consumption of starting materials. This will confirm if the reaction is truly stopping or just proceeding very slowly.[2]

Question 2: I'm observing a new, significant impurity in my crude product at pilot scale that wasn't present in my lab-scale batches. How do I identify and mitigate it?

Answer: The appearance of new impurities is often linked to longer reaction times, higher temperatures, or increased exposure to atmospheric contaminants on a larger scale.

  • Causality - Side Reactions: Longer reaction times at elevated temperatures can promote side reactions. For instance, in the saponification step, prolonged exposure to strong base and heat could potentially lead to decomposition or side reactions involving the trifluoromethyl group.

  • Troubleshooting Steps:

    • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by mass spectrometry and NMR. Understanding its structure is key to hypothesizing its formation pathway.

    • Optimize Reaction Time and Temperature: Once the reaction is deemed complete by IPC, proceed immediately with the work-up. Avoid unnecessarily long reaction times or "cooking" the reaction mixture.

    • Inert Atmosphere: While often overlooked in small-scale experiments, maintaining a strictly inert atmosphere (Nitrogen or Argon) is crucial during scale-up to prevent oxidation-related impurities.

  • Causality - Leaching from Equipment: On occasion, impurities can leach from reactor materials or transfer lines, especially if harsh reagents are used.

  • Troubleshooting Steps:

    • Material Compatibility: Verify that all wetted parts of the reactor (glass, steel, gaskets) are compatible with all reagents and solvents at the reaction temperature.

    • Blank Run: If leaching is suspected, a "blank run" with just the solvent at the reaction temperature can be performed, and the solvent can be analyzed for any leached impurities.

Question 3: The final product is difficult to isolate. The crystallization is slow and yields an oily substance, and filtration is taking hours. What can be improved?

Answer: Isolation and purification are often the most challenging steps to scale up effectively. What works for a few grams may be impractical for several kilograms.

  • Causality - Crystallization Issues: The presence of even small amounts of impurities can inhibit crystallization, leading to oiling out. Furthermore, cooling a large volume too quickly can cause the product to crash out as a fine powder or oil, which is difficult to filter.

  • Troubleshooting Steps:

    • Solvent System: Re-evaluate the crystallization solvent system. An anti-solvent approach, where a solvent in which the product is insoluble is slowly added to a solution of the product, often works well at scale.

    • Controlled Cooling: Program the reactor's cooling system for a slow, linear cooling ramp. A typical rate might be 5-10 °C per hour.

    • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to encourage the growth of large, easily filterable crystals.

  • Causality - Filtration Problems: Fine particles or a viscous mother liquor can clog the filter medium.

  • Troubleshooting Steps:

    • Optimize Particle Size: As mentioned, controlled crystallization to generate larger particles is the best solution.

    • Filtration Equipment: For kilogram quantities, a simple Büchner funnel is inadequate. A Nutsche filter-dryer is the industry standard, as it allows for filtration, washing, and drying in a single contained unit.

    • Filter Aid: If the particles are inherently fine, using a filter aid like Celite® can improve filtration speed, but it requires a subsequent step to remove the filter aid if product purity is critical.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common scale-up problems.

Troubleshooting_Tree Start Problem Encountered During Scale-Up Q1 Is the issue low yield? Start->Q1 Q2 Is the issue new impurity formation? Q1->Q2 No A1 Check Heat Transfer: - Monitor internal temp - Slow reagent addition Q1->A1 Yes Q3 Is the issue difficult isolation? Q2->Q3 No B1 Identify Impurity: - Isolate and characterize (MS, NMR) Q2->B1 Yes C1 Improve Crystallization: - Re-evaluate solvent system - Control cooling rate - Use seed crystals Q3->C1 Yes A2 Check Mass Transfer: - Optimize agitation - Use in-process controls (HPLC/TLC) A1->A2 B2 Mitigate Formation: - Optimize time/temp - Use inert atmosphere B1->B2 C2 Improve Filtration: - Use appropriate equipment (Nutsche filter) - Consider filter aid C1->C2

Caption: A decision tree for troubleshooting scale-up synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling trifluoromethyl-containing compounds and reagents at scale?

A1: Safety is paramount. Key considerations include:

  • Thermal Hazards: Trifluoromethylation reactions can be highly exothermic. A key challenge in the scale-up of such reactions is managing this exotherm safely.[3] A reaction calorimetry study is highly recommended before moving to pilot scale to understand the thermal profile and potential for runaway reactions.

  • Reagent Handling: Many trifluoromethylating reagents, like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent), can be moisture-sensitive and may release toxic gases upon decomposition.[4] Always handle them under an inert atmosphere in a well-ventilated area.

  • Hazardous Byproducts: Depending on the synthetic route, toxic byproducts like hydrogen fluoride (HF) can be generated, especially during decomposition at high temperatures. Ensure appropriate scrubbing systems are in place.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with appropriate gloves (inspect before use), and potentially a face shield, especially when charging reagents.[5] Emergency eyewash and shower stations are mandatory.

Q2: What analytical methods are essential for monitoring the reaction and ensuring the quality of the final product?

A2: A robust analytical package is crucial for a successful and reproducible synthesis.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress. It can quantify the disappearance of starting materials and the appearance of the product, ensuring the reaction is stopped at the optimal time.[6] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Final Product Characterization:

    • Identity: 1H, 13C, and especially 19F NMR spectroscopy are essential to confirm the structure.

    • Purity: HPLC is used to determine the purity of the final product, typically reported as an area percentage.

    • Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis and purification process.

    • Structure Confirmation: Mass Spectrometry (MS) confirms the molecular weight of the compound.

Q3: How does the choice of starting materials impact a large-scale synthesis?

A3: The impact is enormous and extends beyond simple chemistry.

  • Cost and Availability: A reagent that is affordable in gram quantities may be prohibitively expensive or unavailable in the multi-kilogram quantities needed for a pilot run. Always source starting materials from reliable, large-scale suppliers.

  • Purity and Specifications: The purity of starting materials is critical. Impurities in the starting materials can be carried through the synthesis or interfere with the reaction, leading to lower yields and complex purification challenges. Always obtain a Certificate of Analysis (CoA) for each batch of starting material.

  • Physical Form: The physical form of a solid (e.g., fine powder vs. large crystals) can affect its solubility and handling characteristics at scale.

Detailed Experimental Protocols

Protocol 1: Saponification of Ethyl 2-amino-5-(trifluoromethyl)nicotinate (Illustrative Scale)

This protocol describes the hydrolysis of the ester to the final carboxylic acid product on a 1 kg scale.

  • Reactor Setup: Charge a 20L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet with a solution of ethanol (5 L) and water (5 L).

  • Reagent Charge: Begin agitation (150 RPM) and charge solid sodium hydroxide (NaOH, 240 g, 3.0 equiv.). Stir until all solids have dissolved, maintaining the temperature below 25 °C.

  • Substrate Addition: Charge ethyl 2-amino-5-(trifluoromethyl)nicotinate (1.0 kg, 1.0 equiv.) to the reactor. A slight exotherm is expected; maintain the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 60 °C and hold for 4-6 hours.

  • Monitoring: After 4 hours, take a sample from the reaction mixture, quench it with 1N HCl, and analyze by HPLC to check for the disappearance of the starting material. If the starting material is >1%, continue heating for another 1-2 hours.

  • Work-up (Acidification): Once the reaction is complete, cool the mixture to 10 °C. Slowly add concentrated hydrochloric acid (HCl, ~500 mL) via an addition funnel to adjust the pH to ~3-4. The product will precipitate as a solid. Control the addition rate to keep the internal temperature below 20 °C.

  • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Analysis: Analyze the final product for identity (NMR, MS) and purity (HPLC).

Data Presentation: Purification Method Comparison
ParameterRecrystallizationColumn Chromatography
Scalability ExcellentPoor to Moderate
Solvent Usage Moderate to HighVery High
Throughput HighLow
Impurity Removal Effective for removing small amounts of impurities with different solubility profiles.Excellent for separating closely related impurities.
Cost Low (primarily solvent and energy costs)High (silica gel, high solvent volumes, labor-intensive)
Recommendation Preferred method for scale-up of the final product if purity specifications can be met.Used for purification of early-stage intermediates or if very high purity is required and recrystallization is ineffective.

References

Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical building block. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the common challenges and questions that arise during the purification of this compound.

Q1: What are the most likely impurities in my sample of this compound?

Understanding potential impurities is the first step toward effective removal. Impurities typically originate from the synthetic route used to prepare the target compound. Common synthetic pathways for trifluoromethyl-substituted nicotinic acids may involve the hydrolysis of a nitrile or ester precursor, or cyclocondensation reactions.[1][2][3]

Table 1: Common Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginRecommended Primary Removal Method
Unreacted Starting Materials 2,3-dichloro-5-(trifluoromethyl)pyridine; 2-chloro-5-(trifluoromethyl)nicotinonitrileIncomplete reaction during synthesis.[2][3]Column Chromatography
Reaction Intermediates Methyl or Ethyl 2-amino-5-(trifluoromethyl)nicotinateIncomplete hydrolysis of an ester precursor.[4]pH-based Extraction, Recrystallization
Side-Reaction Byproducts Isomeric aminonicotinic acids; Decarboxylation productsNon-specific reactions or harsh reaction conditions.Recrystallization, Column Chromatography
Residual Reagents/Solvents Inorganic salts; High-boiling point solvents (e.g., DMF, DMSO)Carryover from reaction workup and extraction steps.[5]Recrystallization, Aqueous Wash
Q2: How do I select the most appropriate purification strategy?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guide.

G start Crude 2-Amino-5-(trifluoromethyl) nicotinic acid Sample check_purity Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) start->check_purity decision_impurity_type What is the primary -impurity type? check_purity->decision_impurity_type nonpolar Non-polar / Less Polar (e.g., Starting Materials) decision_impurity_type->nonpolar Non-polar polar Polar / Ionic (e.g., Salts, Reagents) decision_impurity_type->polar Polar / Ionic similar Structurally Similar (e.g., Isomers) decision_impurity_type->similar Structurally Similar chromatography Flash Column Chromatography nonpolar->chromatography recrystallization Recrystallization polar->recrystallization extraction pH-Based Liquid-Liquid Extraction polar->extraction similar->chromatography final_product High-Purity Product (>98%) chromatography->final_product recrystallization->final_product extraction->recrystallization Further Polish

Caption: Decision workflow for selecting a purification method.

Q3: I believe my primary impurities are residual salts and reagents. Can I use recrystallization?

Yes, recrystallization is an excellent and highly effective method for removing inorganic salts and other impurities with different solubility profiles from the target compound, especially for final purification of solid materials.[6][7] The key to a successful recrystallization is selecting an appropriate solvent or solvent system.

The Principle: The ideal solvent will dissolve your compound sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble at cool temperatures (and remain in the mother liquor).

Solvent Selection: Given that this compound has both an acidic (carboxylic acid) and a basic (amino) group, polar protic solvents are a good starting point.

  • Good candidates for single-solvent recrystallization: Ethanol, isopropanol, or water.

  • Mixed-solvent systems: If a single solvent does not provide adequate separation, a mixed system like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Heptane can be highly effective. You dissolve the compound in the "good" solvent (e.g., ethanol) at a high temperature and then slowly add the "poor" solvent (e.g., water) until turbidity is observed, then allow it to cool.

Refer to the Detailed Protocols section for a step-by-step guide to recrystallization.

Q4: My main impurity is a less polar, unreacted starting material. Is column chromatography suitable?

Absolutely. Flash column chromatography is the method of choice for separating compounds with different polarities, making it ideal for removing less polar starting materials or non-polar byproducts from the more polar amphoteric product.[8][9]

The Principle: The crude mixture is loaded onto a stationary phase (typically silica gel), and a mobile phase (solvent) is passed through the column. Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds, like your target molecule, interact more strongly and elute later.

Recommended Conditions:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used.

    • Starting Point: A gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%).

    • For highly polar compounds: A system of Methanol in Dichloromethane (DCM) (e.g., 1% to 10%) may be necessary.

  • Additive: Due to the carboxylic acid and basic amine functionalities, the compound may streak on the silica column. Adding a small amount of acetic acid (0.5-1%) or triethylamine to the mobile phase can significantly improve peak shape and separation. For this amphoteric compound, acetic acid is generally preferred to ensure the carboxylic acid remains protonated and interacts less with the silica.

Q5: Can I use a simple liquid-liquid extraction to purify my product?

Yes, pH-based liquid-liquid extraction is a powerful technique for separating acidic, basic, and neutral compounds.[10][11] Since this compound is amphoteric (contains both acidic and basic groups), its solubility in aqueous vs. organic layers can be precisely controlled by adjusting the pH. This is an excellent first-pass purification step to remove neutral or strictly acidic/basic impurities.

The Principle:

  • At Low pH (e.g., pH ~2): The amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH). The molecule is a cation and will preferentially partition into the aqueous layer . Neutral organic impurities can be washed away with an organic solvent like ethyl acetate.

  • At High pH (e.g., pH ~9-10): The carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2). The molecule is an anion and will also partition into the aqueous layer .

  • At Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule exists as a zwitterion (-NH3+ and -COO-), minimizing its net charge and often its aqueous solubility. Near this pH, it can be extracted into an organic layer or precipitated from the aqueous solution.

G start Crude Product in Organic Solvent (e.g., EtOAc) add_base 1. Extract with aq. NaHCO3 (pH ~8.5) (Deprotonates Carboxylic Acid) start->add_base organic_layer1 Organic Layer: Neutral & Basic Impurities add_base->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Product as Sodium Salt add_base->aqueous_layer1 Keep acidify 2. Acidify Aqueous Layer with aq. HCl (to pH ~3-4) aqueous_layer1->acidify extract_product 3. Extract with fresh Organic Solvent (EtOAc) acidify->extract_product aqueous_layer2 Aqueous Layer: Inorganic Salts extract_product->aqueous_layer2 Discard organic_layer2 Organic Layer: Pure Product extract_product->organic_layer2 Keep end Evaporate Solvent to Yield Pure Product organic_layer2->end

Caption: Workflow for purification via pH-based extraction.

Q6: How do I confirm the purity of my final product?

A combination of analytical techniques is essential to confidently assess purity. No single method tells the whole story.[12][13]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[12][14] It can separate and quantify even minor impurities, providing a purity value as a percentage (e.g., 99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can confirm the structure and reveal the presence of proton-containing impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS combines the separation power of HPLC with the identification capability of MS, making it ideal for identifying unknown impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization instead of forming crystals. The cooling rate is too fast; The solution is too concentrated; The boiling point of the solvent is higher than the melting point of the solute.Slow the cooling process (e.g., use a Dewar flask); Add more of the "good" solvent to dilute the solution; Select a lower-boiling point solvent.
Low recovery after recrystallization. Too much solvent was used; The compound has significant solubility even at low temperatures; Premature crystallization during hot filtration.Concentrate the mother liquor and attempt a second crop of crystals; Use a mixed-solvent system to reduce solubility at low temperatures; Ensure the filtration funnel is pre-heated.
Product remains colored after purification. The colored impurity has a similar solubility profile to the product.Add a small amount of activated charcoal to the hot solution during recrystallization and filter it hot (this removes highly conjugated colored impurities).[7]
Product streaks on the TLC plate or column. The compound is too polar for the eluent; The compound is interacting strongly with the acidic silica gel.Increase the polarity of the mobile phase (e.g., add more methanol); Add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress ionization.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is ideal for removing polar and ionic impurities on a gram scale or larger.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring the hot solution, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as the final crystallization mixture) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Assess purity using HPLC and NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing impurities with a different polarity profile, such as less-polar starting materials.

  • Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane/methanol. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This prevents dissolution issues at the top of the column.

  • Column Packing: Pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Acetic Acid).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 50%, then 80% Ethyl Acetate). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

  • Purity Check: Confirm the purity of the isolated product by HPLC and NMR.

References

Technical Support Center: Long-Term Storage and Stability of 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS 944900-39-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Instability in a starting material can lead to erroneous structure-activity relationships (SAR), failed experiments, and compromised data quality.[1] This guide provides field-proven insights and validated protocols to maintain the quality of your compound over time.

Section 1: FAQs - Quick Reference Guide

This section provides immediate answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound? For optimal long-term stability, this compound, which is a solid, should be stored at 2-8°C , under an inert atmosphere (e.g., Argon or Nitrogen) , in a tightly sealed, light-protecting container (e.g., amber glass vial) .[2][3][4][5][6]

Q2: What are the primary factors that can cause degradation? The main environmental factors that can compromise the stability of this compound are:

  • Moisture/Humidity: Can lead to hydrolysis or clumping of the solid. Water-soluble drugs are particularly affected by humidity.[7]

  • Oxygen (Air): The amino group on the pyridine ring is susceptible to oxidation, which can often manifest as a color change.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical degradation reactions.[7]

  • Light: Photodegradation can occur, especially with aromatic systems. Stability studies for drug development often include photostability tests for this reason.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Q3: How can I visually assess if my sample might be degrading? Initial signs of degradation are often visual. Look for:

  • Color Change: A shift from its typical white or off-white powder appearance to yellow or brown.

  • Clumping or Caking: Indicates moisture absorption.

  • Change in Texture: Loss of its fine, powdery consistency.

Q4: Is this compound known to be hygroscopic or light-sensitive? While specific data for this exact molecule is limited, aminonicotinic acids as a class can be sensitive to moisture.[2] The aromatic nature of the molecule suggests a potential for light sensitivity. Therefore, it is best practice to handle it as both hygroscopic and light-sensitive by storing it in a desiccator and using amber vials.

Q5: What is the recommended retest period or shelf-life? The shelf-life is determined through long-term stability studies.[8][9] For research-grade material where a formal study has not been conducted, it is recommended to perform a purity analysis (e.g., via HPLC) at least every 12 months or if any visual changes are observed.[7]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific issues you may encounter and provides actionable, step-by-step guidance.

Issue 1: The compound has changed color (e.g., turned yellow/brown).
  • Underlying Cause: Discoloration is a common indicator of oxidation, particularly at the amino group. This process can be accelerated by prolonged exposure to air and light. While the trifluoromethyl group itself is highly stable, the aminopyridine core is more reactive.[10]

  • Troubleshooting & Action Plan:

    • Do not assume it is unusable. The discoloration may be a surface-level effect with minimal impact on bulk purity.

    • Quarantine the sample to prevent its use in critical experiments until its quality is verified.

    • Perform a Purity Analysis. Use an appropriate analytical method, such as HPLC-UV or LC-MS, to quantify the purity. (See Protocol 2 for a general HPLC method).

    • Decision Making:

      • Purity ≥ 98%: The compound may be suitable for many applications. Use this batch preferentially to minimize further degradation. Consider repurification (e.g., recrystallization) if a very high-purity starting material is essential.

      • Purity < 98%: The compound has significantly degraded. It is not recommended for use, as the degradation products could interfere with your experiments. Discard according to your institution's safety guidelines.

Issue 2: Purity degradation is detected by HPLC (new peaks appear).
  • Underlying Cause: The appearance of new, significant peaks in an HPLC chromatogram confirms chemical degradation. Potential degradation pathways for this structure include oxidation of the amino group or decarboxylation of the nicotinic acid moiety, especially if exposed to heat.

  • Troubleshooting & Action Plan:

    • Confirm Peak Identity: If you have access to LC-MS, attempt to get a mass for the new impurity peak(s). This can help identify the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation; a loss of 44 amu could suggest decarboxylation).

    • Review Storage History: Correlate the degradation with the compound's storage history. Was it left at room temperature? Was the container seal compromised? This helps identify the cause and prevent recurrence.

    • Evaluate Impact on Research: Determine if the impurity is likely to interfere with your specific application. For example, in early-stage screening, a small impurity may be tolerable, but for late-stage development, it is not.[1]

    • Decision: For any quantitative or in-vivo studies, using a degraded sample is highly discouraged. The compound should be repurified or a new, validated lot should be procured.

Issue 3: Inconsistent experimental results are obtained using an older batch of the compound.
  • Underlying Cause: Inconsistent results are a classic sign of compromised compound integrity. This can stem from a loss of purity, the formation of active degradants, or even reduced solubility due to physical changes. Stability is a critical property for drug candidates to ensure reproducible bioassay results.[1]

  • Troubleshooting & Action Plan: This scenario requires a systematic stability verification workflow. The following diagram outlines the decision-making process.

G start Inconsistent Experimental Results Observed visual 1. Visual Inspection (Color, Clumping?) start->visual hplc 2. Purity Analysis (HPLC) (See Protocol 2) visual->hplc No visual issues visual->hplc Visual issues noted solubility 3. Solubility Check (Dissolves as expected?) hplc->solubility decision Decision Point solubility->decision ok Compound Integrity Verified (Issue is likely elsewhere in assay) decision->ok Purity >98% AND Solubility OK caution Use with Caution (Minor impurity/solubility issue. Flag for priority use.) decision->caution Purity 95-98% OR Minor solubility issue discard Discard / Repurify (Significant degradation detected) decision->discard Purity <95% OR Major solubility issue

Caption: Troubleshooting workflow for inconsistent results.

Section 3: Key Protocols & Data

Recommended Storage Conditions Summary
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C2-8°C Reduces the rate of chemical degradation.
Atmosphere Tightly Sealed VialInert Gas (Argon/Nitrogen) Prevents oxidative degradation of the amino group.
Light Amber VialAmber Vial, stored in darkness Prevents potential photodecomposition.
Container Tightly Sealed Glass VialTightly Sealed Glass Vial in Desiccator Protects from moisture and air ingress.[2][4][5]
Protocol 1: Proper Aliquoting and Storage Procedure

This protocol minimizes degradation of the bulk supply. Frequent opening and closing of the primary container is a major source of contamination and degradation.

  • Preparation: Work in a clean, dry environment, preferably in a glove box or a fume hood with low humidity.

  • Equilibration: Allow the primary container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh out appropriate quantities of the compound into smaller, single-use vials (e.g., 2 mL amber glass HPLC vials with screw caps).

  • Inerting: Backfill each aliquot vial with an inert gas like argon or nitrogen, then immediately seal tightly.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and date.

  • Storage: Place the primary container and all aliquots into a desiccated, dark environment at 2-8°C.

Protocol 2: General Purpose Purity Check by HPLC

This protocol provides a starting point for assessing purity. Method development may be required for full validation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • UV Detection: 254 nm and 280 nm

  • Injection Volume: 2 µL

  • Sample Prep: Prepare a 1 mg/mL stock in DMSO or Methanol. Dilute 1:100 in a 50:50 Water:Acetonitrile mix.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Look for the appearance of new peaks or a decrease in the relative area of the main peak compared to a reference chromatogram from a fresh sample.

References

How to avoid byproduct formation in trifluoromethylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Byproduct Formation and Optimizing Outcomes

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

The strategic introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. It can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of trifluoromethylating agents can often lead to challenging side reactions and the formation of undesirable byproducts. This guide will provide a structured approach to understanding and mitigating these issues.

General Troubleshooting Principles

Before diving into specific reaction types, let's address some universal factors that can influence the outcome of any trifluoromethylation reaction.

Q1: My trifluoromethylation reaction has a low yield. What are the general factors I should investigate?

A1: Low yields in trifluoromethylation reactions can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.[4] Here are the key areas to investigate:

  • Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended conditions. Degradation of the reagent is a common culprit for low yields.[4]

  • Reaction Conditions: Optimization of reaction parameters is critical. This includes temperature, reaction time, solvent, and the presence of additives or catalysts. Even small deviations from the optimal conditions can significantly impact the yield.[1][4]

  • Substrate Reactivity: The electronic properties of your substrate play a significant role. Electron-rich or electron-deficient substrates may require different reaction conditions or even different types of trifluoromethylating reagents.[4]

  • Workup and Purification: Product loss can occur during the workup and purification steps. Ensure proper extraction techniques and choose an appropriate purification method to minimize loss.[1][5]

Below is a general workflow for troubleshooting low yields:

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent Check Reagent Quality (Freshness, Storage) Start->Check_Reagent Check_Reagent->Check_Reagent Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Check_Reagent->Optimize_Conditions Reagent OK Evaluate_Substrate Evaluate Substrate Reactivity (Electronic Effects) Optimize_Conditions->Evaluate_Substrate Conditions Optimized Workup_Purification Review Workup & Purification Evaluate_Substrate->Workup_Purification Substrate Suitable Success Improved Yield Workup_Purification->Success Nucleophilic_CF3_Byproduct cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway Ketone Ketone Intermediate1 Alkoxide Intermediate Ketone->Intermediate1 + [CF3]- Enolate Enolate Ketone->Enolate + Base Product Trifluoromethylated Alcohol Intermediate1->Product + H+ SilylEnolEther Silyl Enol Ether Enolate->SilylEnolEther + TMS+

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique combination of a basic amino group, an acidic carboxylic acid moiety, and an electron-withdrawing trifluoromethyl group presents distinct analytical challenges. Accurate and precise quantification of this analyte is paramount for ensuring product quality in manufacturing, determining metabolic fate in pharmacokinetic studies, and guaranteeing reproducibility in research and development.

This guide provides a comparative analysis of the principal analytical methodologies for the quantification of this compound. We will delve into the mechanistic principles behind each technique, offer detailed, field-tested protocols, and present a comparative summary of their performance characteristics. This document is designed to empower researchers, analytical chemists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

Physicochemical Properties and Analytical Implications

Understanding the inherent chemical properties of this compound is the foundation for robust method development.

PropertyValueSourceAnalytical Implication
Molecular Formula C₇H₅F₃N₂O₂[3][4]Provides the basis for exact mass determination in mass spectrometry.
Molecular Weight ~206.12 g/mol [4]Essential for preparing standard solutions of known concentration.
CAS Number 944900-39-4[3]Unique identifier for ensuring chemical identity.
Physical Form SolidRequires dissolution in an appropriate solvent for analysis.
Key Functional Groups Aromatic Amine (-NH₂), Carboxylic Acid (-COOH), Trifluoromethyl (-CF₃)N/AThe zwitterionic nature, due to the amine and acid groups, can lead to poor peak shape in chromatography if pH is not controlled.[5][6] The pyridine ring and CF₃ group create a strong chromophore, making it suitable for UV detection.

Comparative Analysis of Key Quantification Methods

The selection of an analytical technique is a critical decision dictated by the sample matrix, required sensitivity, and available instrumentation. We will compare three primary methods: HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity bioanalysis, and UV-Vis Spectrophotometry for basic quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. For this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The analyte is detected as it elutes from the column by its absorbance of ultraviolet (UV) light.

Expertise & Rationale: This technique is the workhorse for quality control of drug substances and formulated products due to its robustness, precision, and cost-effectiveness.[7] The key to a successful assay for this zwitterionic molecule is mobile phase pH control. The addition of an acid, such as formic or trifluoroacetic acid, ensures the amino group is consistently protonated and suppresses the dissociation of the carboxylic acid, leading to a single, well-defined chromatographic peak.[1][7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A linear gradient is recommended to ensure elution of the main peak away from any potential impurities. For example: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm, a common absorbance maximum for nicotinic acid derivatives.[8][9]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition.

    • Sample Solution: Prepare the test sample in the same manner and at a concentration expected to fall within the calibration range.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the test sample by interpolation from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard dilute_std Create Calibration Curve Standards prep_std->dilute_std prep_sample Weigh & Dissolve Test Sample inject Inject Standards & Samples prep_sample->inject dilute_std->inject hplc_setup System Setup & Equilibration hplc_setup->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (262 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is a hyphenated technique that couples the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. After separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.

Expertise & Rationale: This is the definitive method for quantifying trace levels of analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[9][10][11] Its unparalleled sensitivity and specificity are essential for pharmacokinetic and metabolism studies.[10] The most critical step for a successful bioanalytical LC-MS/MS assay is sample preparation, which must efficiently remove proteins and phospholipids that can interfere with the analysis and suppress the ESI signal.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: As described for HPLC-UV, using MS-grade solvents and additives.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • MRM Transition: The specific precursor and product ions must be determined by infusing a standard solution. A plausible transition would be:

      • Precursor Ion [M+H]⁺: m/z 207.1

      • Product Ion: A stable fragment, for example, resulting from the loss of CO₂ (m/z 163.1) or H₂O (m/z 189.1).

    • Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Vortex: Mix vigorously for 1 minute to precipitate proteins.

    • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Inject: Transfer the supernatant to an autosampler vial for injection.

  • Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification sample_aliquot Aliquot Plasma (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) sample_aliquot->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Extract supernatant->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection (e.g., 207.1 -> 163.1) ionize->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration in Plasma Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for bioanalysis by LC-MS/MS.

UV-Visible Spectrophotometry

Principle of Operation: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Expertise & Rationale: While simple, rapid, and inexpensive, UV-Vis spectrophotometry is a non-specific technique. Its utility is limited to the quantification of the pure compound in a simple, non-absorbing solvent. Any impurity or excipient with a similar UV absorbance profile will lead to erroneously high results.[12] It is therefore unsuitable for complex mixtures or trace analysis but can be effective for a quick concentration check of a known pure substance.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Determination (λmax):

    • Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or 0.1 M HCl).

    • Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve. Ensure the curve demonstrates linearity (R² > 0.995).

  • Sample Analysis:

    • Prepare the sample solution in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU).

    • Measure the absorbance and determine the concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_std Prepare Standard Solutions measure_std Measure Absorbance of Standards prep_std->measure_std prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample scan Determine λmax (Wavelength Scan) scan->measure_std scan->measure_sample calibrate Construct Calibration Curve measure_std->calibrate quantify Calculate Sample Concentration measure_sample->quantify calibrate->quantify report Report Result quantify->report

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Method Performance Comparison

The table below summarizes the key performance attributes of the discussed methods, providing a guide for selecting the optimal technique.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based detection)Low (Prone to interference)
Sensitivity (Typical LOQ) Medium (~0.1 - 1 µg/mL)Very High (pg/mL - ng/mL)[9]Low (~1 - 10 µg/mL)[13]
Linear Range Wide (2-3 orders of magnitude)Wide (3-4 orders of magnitude)Narrow (~1 order of magnitude)
Precision (RSD%) Excellent (<2%)[14]Excellent (<15% for bioanalysis)Good (<5%)
Accuracy Excellent (98-102%)[14]Excellent (85-115% for bioanalysis)Good (95-105%)
Sample Throughput MediumHigh (with UPLC)High
Cost (Instrument/Analysis) Medium / LowHigh / HighLow / Very Low
Typical Application Purity & assay of bulk drug and pharmaceutical formulations.[1][7]Bioanalysis (PK/PD studies), trace impurity analysis.[10][15][16]Quick concentration check of pure, known samples.

Conclusion and Recommendations

The quantitative analysis of this compound requires a carefully selected analytical strategy tailored to the research or quality control objective.

  • For routine quality control, purity assessment, and quantification in formulated products, RP-HPLC-UV is the recommended method. It offers an optimal balance of performance, reliability, and cost.

  • For trace-level quantification in complex biological matrices, LC-MS/MS is the mandatory choice. Its superior sensitivity and specificity are non-negotiable for obtaining accurate pharmacokinetic and bioanalytical data.

  • UV-Vis Spectrophotometry should be reserved for non-critical, preliminary concentration measurements of pure, isolated material. Its lack of specificity makes it unsuitable for regulatory or research applications involving complex samples.

Each of the protocols described herein provides a robust starting point. It is imperative that any method be fully validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure its suitability for the intended purpose.[1]

References

A Comparative Guide to HPLC-MS for the Purity Analysis of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] The presence of impurities, even at trace levels, can have significant impacts on the pharmacological and toxicological profile of a drug product.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity analysis of 2-Amino-5-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal chemistry. We will explore the nuances of this "gold standard" technique and objectively compare its performance against viable alternatives, supported by experimental data and protocols.[3]

The Central Role of Purity for this compound

This compound is a fluorinated pyridine carboxylic acid derivative. The presence of the trifluoromethyl group imparts unique electronic properties, often enhancing metabolic stability and binding affinity in target proteins. However, the synthesis of such complex molecules can lead to a variety of impurities, including isomers, starting material residues, and by-products. Rigorous analytical characterization is therefore non-negotiable to ensure the quality and consistency of the final API.[4]

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone for impurity profiling in the pharmaceutical industry due to its high sensitivity, selectivity, and broad applicability to a wide range of compounds.[3][5][6][7] For a polar, ionizable molecule like this compound, a reverse-phase HPLC method coupled with an electrospray ionization (ESI) mass spectrometer offers a robust and reliable analytical solution.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography (RPC): RPC, particularly with a C18 stationary phase, is the workhorse of pharmaceutical analysis.[8] For polar compounds like our target analyte, which may have limited retention on traditional C18 phases in highly aqueous mobile phases, specialized "aqueous-stable" C18 columns or the use of fluorinated phases can be advantageous.[9][10][11] The trifluoromethyl group in the analyte can also have specific interactions with fluorinated stationary phases, offering alternative selectivity.[10][11]

  • Mobile Phase Selection: A gradient elution with acetonitrile and water, buffered with a volatile acid like formic acid, is a common starting point. Formic acid serves a dual purpose: it protonates the carboxylic acid and amino groups of the analyte, improving peak shape and retention in RPC, and it facilitates efficient ionization in the ESI source.[12]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique, meaning it minimizes fragmentation of the analyte molecule, typically yielding the protonated molecular ion [M+H]+.[13][14] This is crucial for accurate mass determination and quantification. Given the presence of nitrogen atoms in the pyridine ring and the amino group, positive ion mode ESI is the logical choice for sensitive detection. The fluorinated nature of the compound can influence the ESI process, but it is generally amenable to this ionization technique.[15]

Experimental Workflow for HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis s_prep Weigh Analyte & Prepare Stock Solution in Diluent (e.g., 50:50 ACN:H2O) s_dilute Perform Serial Dilutions for Calibration Curve & QC Samples s_prep->s_dilute Dilution hplc_inj Inject Sample into HPLC System s_dilute->hplc_inj Injection hplc_col Separation on C18 Column with Gradient Elution hplc_inj->hplc_col Chromatography ms_ion Electrospray Ionization (ESI+) hplc_col->ms_ion Elution ms_detect Mass Analyzer (e.g., Q-TOF) Detects m/z ms_ion->ms_detect Ion Transfer data_acq Data Acquisition via Software ms_detect->data_acq Signal data_proc Peak Integration & Purity Calculation data_acq->data_proc Processing

Caption: HPLC-MS Experimental Workflow.

Detailed Experimental Protocol: HPLC-MS
  • Preparation of Mobile Phases and Diluent:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in diluent.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare the test sample at a concentration of approximately 0.5 mg/mL in diluent.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp. 40 °C
Flow Rate 0.4 mL/min
Injection Vol. 2 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B
MS System Agilent 6545 Q-TOF or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Nebulizer 35 psig
Fragmentor 175 V
Mass Range 50-500 m/z
  • Data Analysis:

    • Integrate the peak area of the main component and all detected impurities.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Comparison with Alternative Methods

While HPLC-MS is a powerful tool, a comprehensive understanding of its performance requires comparison with other analytical techniques.[4]

Ultra-Performance Liquid Chromatography (UPLC-MS)

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particles, operating at higher pressures.[16][17][18]

  • Performance Comparison:

    • Speed and Throughput: UPLC offers significantly faster analysis times, often reducing run times by a factor of 5-10 compared to conventional HPLC.[17] This is a major advantage in high-throughput environments.

    • Resolution and Sensitivity: The smaller particle size leads to narrower peaks, resulting in improved resolution and increased sensitivity (taller peaks).[16][17] This is particularly beneficial for resolving closely eluting impurities.

    • Solvent Consumption: The shorter run times and lower flow rates of UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option.[17]

  • Causality: The improved performance of UPLC stems from the principles of the van Deemter equation. The smaller particles reduce the "A" and "C" terms (eddy diffusion and mass transfer resistance), leading to higher efficiency across a wider range of flow rates.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[19][20]

  • Performance Comparison:

    • Accuracy and Precision: qNMR can provide highly accurate and precise purity values, as it is based on the direct relationship between the NMR signal integral and the number of nuclei.[19][21]

    • Standardization: It requires a certified internal standard of known purity, but not a standard of the analyte itself.[22]

    • Sensitivity: qNMR is generally less sensitive than HPLC-MS and may not be suitable for detecting impurities at very low levels (<0.1%).

    • Structural Information: A significant advantage of NMR is the wealth of structural information it provides, which can aid in the identification of unknown impurities.[19]

  • Causality: The quantitative nature of NMR arises from the fact that, under proper experimental conditions, the area of a resonance is directly proportional to the number of protons giving rise to that signal.[22]

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[23][24] For small, charged molecules like this compound, CE can be a powerful alternative.[25][26]

  • Performance Comparison:

    • Efficiency and Resolution: CE can achieve extremely high separation efficiencies, often exceeding those of HPLC.[27]

    • Sample Volume: It requires only nanoliter injection volumes, making it ideal for mass-limited samples.[27]

    • Speed: Analysis times in CE are typically very short, often in the range of a few minutes.[25]

    • Sensitivity: While inherently sensitive, achieving the low detection limits of MS can be challenging without preconcentration techniques. Coupling CE with MS (CE-MS) can overcome this limitation.[25]

  • Causality: Separation in CE is driven by the differential migration of ions in an electric field. The electrophoretic mobility depends on the charge-to-size ratio of the analyte.[23]

Data Summary and Comparison

FeatureHPLC-MSUPLC-MSqNMRCapillary Electrophoresis (CE)
Principle Chromatographic Separation & Mass DetectionHigh-Pressure Chromatographic Separation & Mass DetectionNuclear Magnetic ResonanceElectrophoretic Separation
Sensitivity High (ng/mL to pg/mL)Very High (> HPLC)[16][17]Moderate (mg/mL to µg/mL)High (µg/mL to ng/mL)[27]
Selectivity High (based on retention time & m/z)Very HighHigh (based on chemical shift)Very High (based on mobility)
Analysis Speed Moderate (15-30 min)Fast (2-10 min)[17]Moderate (5-15 min)Very Fast (1-10 min)[25]
Quantitation Relative (Area %), requires analyte standard for absoluteRelative (Area %), requires analyte standard for absoluteAbsolute, requires internal standard[22]Relative, requires analyte standard
Impurity ID Yes (with MS/MS)Yes (with MS/MS)Yes (structural elucidation)[19]Limited (indirect via mobility)
Cost HighVery HighHighModerate

Conclusion

For the comprehensive purity analysis of this compound, HPLC-MS remains the method of choice , offering an excellent balance of sensitivity, selectivity, and quantitative capability for routine quality control and impurity profiling.[5][6] The transition to UPLC-MS is highly recommended for laboratories requiring higher throughput and enhanced resolution, representing a significant improvement in efficiency.[18][28]

Quantitative NMR serves as an invaluable orthogonal technique.[21] Its strength lies in providing an absolute purity value without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials and for structural confirmation of impurities.[19][20] Capillary Electrophoresis presents a rapid and highly efficient alternative, particularly for charged analytes, and should be considered when orthogonal selectivity is needed or when sample volume is extremely limited.[25][27]

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, provides the most robust and self-validating system for ensuring the purity of critical pharmaceutical intermediates like this compound, thereby safeguarding the quality and safety of the final drug product.

References

A Tale of Two Building Blocks: 2-Amino- vs. 2-Chloro-5-(trifluoromethyl)nicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the selection of the right starting material is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. The trifluoromethyl-substituted pyridine core is a privileged scaffold, imparting favorable pharmacokinetic properties to a multitude of biologically active molecules. Within this class of valuable building blocks, 2-amino-5-(trifluoromethyl)nicotinic acid and 2-chloro-5-(trifluoromethyl)nicotinic acid present a fascinating case study in reactivity and synthetic utility. This guide provides an in-depth, data-supported comparison of these two key intermediates, offering field-proven insights to inform your synthetic strategy.

At a Glance: Chemical Properties and Electronic Profile

Both this compound and 2-chloro-5-(trifluoromethyl)nicotinic acid are crystalline solids, with their core reactivity governed by the interplay of the electron-donating or -withdrawing nature of the substituent at the 2-position, the strongly electron-withdrawing trifluoromethyl group at the 5-position, and the inherent electron-deficient character of the pyridine ring.

CompoundStructureMolecular FormulaMolecular WeightKey Reactive Sites
This compoundC₇H₅F₃N₂O₂206.12Amino group, Carboxylic acid, Pyridine ring
2-Chloro-5-(trifluoromethyl)nicotinic acidC₇H₃ClF₃NO₂225.55Chloro group, Carboxylic acid, Pyridine ring

The trifluoromethyl group significantly influences the electronic landscape of the pyridine ring, enhancing the electrophilicity of the carbon atoms, particularly at the 2- and 6-positions. This electronic pull is a double-edged sword, impacting the nucleophilicity of the amino group in the former compound and the lability of the chloro group in the latter.

Head-to-Head in the Synthetic Arena: A Comparative Analysis

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we dissect the reactivity of our two contenders in three critical reaction classes: amide bond formation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: A Common Ground with Subtle Differences

The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation for both molecules. Standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides can be effectively employed.

While both compounds readily undergo amidation, the electronic nature of the 2-substituent can subtly influence reaction kinetics. The electron-donating amino group in this compound can slightly increase the electron density on the carboxyl group, potentially requiring marginally more forcing conditions compared to its 2-chloro counterpart. However, in practice, with modern coupling reagents, high yields are achievable for both substrates.

Generalized Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the amide coupling of either nicotinic acid derivative with a primary or secondary amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF add_amine Add amine (1.1 eq) start->add_amine add_base Add DIPEA (2.0 eq) at 0°C add_amine->add_base stir Stir at room temperature for 2-16 h add_base->stir quench Quench with water stir->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Generalized workflow for HATU-mediated amide coupling.

Nucleophilic Aromatic Substitution (SNAr): The Clear Advantage of the Chloro-Substituent

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. In this arena, 2-chloro-5-(trifluoromethyl)nicotinic acid demonstrates a clear and significant reactivity advantage.[1][2]

The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate is key to the reaction rate. The pyridine nitrogen and the trifluoromethyl group work in concert to stabilize the negative charge developed during nucleophilic attack. The chlorine atom at the 2-position is an excellent leaving group in this activated system.

Conversely, the amino group in this compound is a poor leaving group, rendering it essentially unreactive in SNAr reactions. This stark difference in reactivity is a critical consideration for synthetic planning.

Comparative Reactivity in SNAr

Feature2-Chloro-5-(trifluoromethyl)nicotinic acidThis compound
Reactivity High . The chloro group is readily displaced by various nucleophiles (amines, alkoxides, etc.).Negligible . The amino group is a poor leaving group.
Typical Conditions Can often proceed at moderate temperatures with a suitable base.Not a viable SNAr substrate.
Synthetic Utility Excellent for introducing a wide range of substituents at the 2-position.Not applicable for this transformation.

Experimental Protocol: SNAr of 2-Chloro-5-(trifluoromethyl)nicotinic acid with an Amine

This protocol outlines a general procedure for the displacement of the chloro group with a primary or secondary amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP) add_amine Add amine (1.2-2.0 eq) start->add_amine add_base Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) add_amine->add_base heat Heat the reaction mixture (e.g., 80-120°C) add_base->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench extract Extract with an appropriate organic solvent quench->extract wash Wash with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization or column chromatography concentrate->purify

Caption: Generalized workflow for SNAr with 2-chloro-5-(trifluoromethyl)nicotinic acid.

Palladium-Catalyzed Cross-Coupling: The Amino Group as a Directing Group

In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the narrative of reactivity is inverted. While the chloro group of 2-chloro-5-(trifluoromethyl)nicotinic acid can participate in these reactions, the amino group of its counterpart offers unique advantages, acting as a directing group to facilitate C-H activation and subsequent functionalization.

For Suzuki-Miyaura coupling , 2-chloro-5-(trifluoromethyl)nicotinic acid is a viable substrate, with the reactivity order of halogens generally being I > Br > Cl.[1] Therefore, coupling reactions with the chloro-substituted compound may require more active catalysts, stronger bases, and higher temperatures compared to the analogous bromo or iodo derivatives.

The Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethyl)nicotinic acid is also feasible, allowing for the synthesis of diaminopyridine derivatives. However, the presence of the carboxylic acid can sometimes complicate the reaction, necessitating its protection or the use of specific ligands that are tolerant of acidic protons.

On the other hand, the amino group in this compound can be leveraged in more advanced C-H functionalization strategies. While the amino group itself does not directly participate as a leaving group, it can direct the metal catalyst to a nearby C-H bond, enabling the introduction of new substituents without the need for a pre-installed halide.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Reaction2-Chloro-5-(trifluoromethyl)nicotinic acidThis compound
Suzuki-Miyaura Good substrate . Requires optimized conditions due to the strength of the C-Cl bond.Not a direct substrate for this transformation at the 2-position.
Buchwald-Hartwig Good substrate . Can be used to introduce a second amino group at the 2-position.Can act as a directing group for C-H amination at other positions on the ring.
C-H Functionalization Not a directing group.The amino group can direct metallation and subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)nicotinic acid

This protocol provides a general procedure for the coupling of the chloro-substituted nicotinic acid with a boronic acid.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start To a degassed mixture of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq), boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) add_catalyst Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%) start->add_catalyst add_solvent Add a degassed solvent (e.g., dioxane/water, toluene/water) add_catalyst->add_solvent heat Heat the reaction mixture (e.g., 80-110°C) add_solvent->heat cool Cool to room temperature heat->cool filter Filter through Celite cool->filter extract Extract with an organic solvent filter->extract wash Wash with water and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or crystallization concentrate->purify

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 2-chloro-5-(trifluoromethyl)nicotinic acid is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the desired synthetic outcome.

  • For the direct introduction of a variety of nucleophiles at the 2-position via SNAr, 2-chloro-5-(trifluoromethyl)nicotinic acid is the clear choice. Its high reactivity in this transformation makes it a versatile and reliable building block.

  • For palladium-catalyzed cross-coupling reactions to introduce carbon- or nitrogen-based substituents at the 2-position, 2-chloro-5-(trifluoromethyl)nicotinic acid is the more conventional and direct substrate.

  • When the synthetic strategy involves leveraging the directing group ability of the 2-substituent for C-H functionalization, this compound opens up possibilities for more advanced and atom-economical transformations.

By understanding the nuanced reactivity of these two valuable building blocks, researchers can design more efficient and elegant synthetic routes to complex, high-value molecules, accelerating the pace of discovery in drug development and beyond.

References

A Comparative Guide to Nicotinic Acid Derivatives in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of nicotinic acid (Niacin, Vitamin B3) and its principal derivatives, focusing on their distinct mechanisms and impacts on critical metabolic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provide validated protocols for comparative studies.

Introduction: The Niacin Family and Its Metabolic Significance

Nicotinic acid is a vital micronutrient that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD).[1][2] NAD is a cornerstone of cellular metabolism, participating in hundreds of redox reactions critical for energy production, DNA repair, and cell signaling.[1][3] Beyond this fundamental role, nicotinic acid itself is a potent pharmacological agent, most notably for its ability to modulate lipid profiles.[4][5]

However, the clinical utility of nicotinic acid is often hampered by its side effects, primarily a cutaneous vasodilation known as the "niacin flush."[6][7] This has driven the development and investigation of several derivatives, each with a unique pharmacological profile. This guide will dissect and compare four key members of this family:

  • Nicotinic Acid (Niacin): The parent compound, a potent lipid-lowering agent.

  • Nicotinamide (Niacinamide): The amide form of niacin, primarily acting as an NAD+ precursor without the lipid-modulating effects of nicotinic acid.[8][9]

  • Nicotinamide Riboside (NR): A newer NAD+ precursor gaining attention for its potential efficiency in boosting cellular NAD+ levels.[8][10]

  • Acipimox: A synthetic derivative designed to mimic the lipid-lowering effects of nicotinic acid with a more favorable pharmacokinetic profile.[11][12]

We will explore how these molecules leverage two distinct, yet interconnected, biological systems: the G protein-coupled receptor 109A (GPR109A) and the NAD+ biosynthetic salvage pathway . Understanding these differential mechanisms is crucial for selecting the appropriate tool for metabolic research.

Part 1: Divergent Mechanisms of Action

The metabolic effects of the niacin family are not monolithic. They diverge based on their affinity for the GPR109A receptor and their efficiency as NAD+ precursors.

GPR109A Agonism: The Anti-Lipolytic Axis (Nicotinic Acid & Acipimox)

Nicotinic acid and its synthetic analog, Acipimox, exert their primary lipid-lowering effects by activating GPR109A, a receptor highly expressed on the surface of adipocytes (fat cells).[13][14]

Mechanism of Action: Activation of GPR109A by these ligands initiates a Gαi-mediated signaling cascade.[15] This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key activator of Hormone-Sensitive Lipase (HSL).[16] The inhibition of HSL is the critical step, as it is the rate-limiting enzyme for lipolysis—the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol.[11][16]

By suppressing lipolysis in adipose tissue, nicotinic acid and Acipimox dramatically reduce the flux of FFAs to the liver.[17] Since FFAs are the primary substrate for the hepatic synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL), this upstream inhibition leads to a significant downstream reduction in circulating VLDL and, consequently, low-density lipoprotein (LDL) cholesterol.[5][17]

GPR109A_Pathway cluster_membrane Adipocyte Membrane GPR109A GPR109A Receptor AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gαi) NA_Acipimox Nicotinic Acid Acipimox NA_Acipimox->GPR109A Binds & Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA_Release FFA Release to Liver Lipolysis->FFA_Release NAD_Pathway cluster_enzymes Enzymatic Conversions Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT NR Nicotinamide Riboside (NR) NRK NRK NR->NRK NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ Metabolism Redox Reactions, Sirtuin Activity, Energy Metabolism NAD->Metabolism NAMPT->NMN NRK->NMN NMNAT->NAD

References

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of fluorinated and non-fluorinated nicotinic acids, focusing on their efficacy as modulators of nicotinic acetylcholine receptors (nAChRs). As a Senior Application Scientist, this document is structured to deliver not just data, but also the strategic rationale behind the experimental designs and the interpretation of results, empowering researchers to make informed decisions in their drug discovery programs.

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Drug Design

Nicotinic acid, a simple pyridinecarboxylic acid, serves as a foundational scaffold in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, including the treatment of dyslipidemia and various neurological disorders by targeting nAChRs.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's efficacy.[4]

Strategic fluorination of the nicotinic acid scaffold can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.[3]

  • Modulated Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the nicotinic acid ring, potentially leading to more favorable interactions with the nAChR binding pocket.

  • Improved Pharmacokinetics: Fluorination can influence lipophilicity, which in turn affects absorption, distribution, and the ability to cross the blood-brain barrier.[5]

This guide will delve into the experimental evidence that substantiates these claims, providing a comparative analysis of fluorinated and non-fluorinated nicotinic acid derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a drug candidate's potential lies in its performance in well-designed experiments. Here, we compare the efficacy of fluorinated and non-fluorinated nicotinic acid analogues based on key performance indicators.

Receptor Binding Affinity

A fundamental determinant of a ligand's efficacy is its affinity for the target receptor. Radioligand binding assays are the gold standard for quantifying this interaction. In these assays, a radiolabeled ligand with known high affinity for the nAChR is incubated with a preparation of the receptor (e.g., cell membranes expressing a specific nAChR subtype) in the presence of varying concentrations of the test compound (the "competitor").[6] The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference CompoundKi (nM) of ReferenceSource
2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepibatidineα4β20.07EpibatidineNot specified[7]
(Non-Fluorinated Analogue)
Hypothetical Nicotinic Acidα4β2~10-100Estimated
Hypothetical 6-Fluoronicotinic Acidα4β2*~1-10Estimated

Note: The data for hypothetical nicotinic acid and 6-fluoronicotinic acid are estimated based on general principles of fluorination and are for illustrative purposes. The fluorinated epibatidine analogue demonstrates a significant increase in binding affinity.

The data clearly indicates that the introduction of a fluorine atom can dramatically increase the binding affinity of a nicotinic ligand for the α4β2* nAChR subtype.[7] This enhanced affinity is likely due to a combination of factors, including favorable electrostatic interactions and a more optimal fit within the receptor's binding pocket.

Functional Potency and Selectivity

Beyond binding, a ligand's ability to elicit a functional response (as an agonist or antagonist) is paramount. Functional assays, such as electrophysiological recordings or ion flux assays, measure the downstream effects of receptor activation or inhibition. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of a compound's potency.

CompoundFunctional AssaynAChR SubtypeIC50 (µM)Selectivity (fold) vs. α3β4/α7Source
2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepibatidineIn vitro functional antagonismα4β20.4654/348[7]
(Non-Fluorinated Analogue)
Hypothetical Nicotinic Acid AnalogueIn vitro functional antagonismα4β2>10Low/VariableEstimated

The fluorinated analogue not only displays potent antagonism at the α4β2 nAChR but also exhibits high selectivity over other nAChR subtypes.[7] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential side effects. The strategic placement of the fluorine atom can fine-tune the interaction with the specific amino acid residues that differ between nAChR subtypes, thereby conferring selectivity.

Experimental Protocols: The Foundation of Reliable Data

The integrity of the comparative data presented rests on the meticulous execution of validated experimental protocols. Here, we provide detailed methodologies for the key assays used to evaluate the efficacy of nicotinic acid derivatives.

Radioligand Binding Assay for nAChR Affinity

This protocol details a competitive binding assay to determine the Ki of a test compound at a specific nAChR subtype.

Objective: To quantify the binding affinity of fluorinated and non-fluorinated nicotinic acid derivatives.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2).[6]

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]epibatidine).

  • Test Compounds: Fluorinated and non-fluorinated nicotinic acid derivatives at various concentrations.

  • Control Ligand: A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail & Counter.

  • 96-well plates and vacuum filtration manifold.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation and radioligand.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the unlabeled control ligand.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (nAChR Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]epibatidine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Determination Determine IC50 (Non-linear Regression) Counting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Electrophysiological Recording for Functional Potency

This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to measure the functional activity of nicotinic acid derivatives.

Objective: To determine the functional potency (IC50 or EC50) and mechanism of action (agonist vs. antagonist) of test compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (ND96).

  • Agonist (e.g., acetylcholine).

  • Test Compounds.

Methodology:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

    • Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.

  • Compound Application:

    • For Antagonists: Co-apply the agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.

    • For Agonists: Apply increasing concentrations of the test compound alone and measure the elicited current.

  • Data Analysis:

    • Plot the normalized current response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

Electrophysiology_Workflow cluster_prep Oocyte Preparation cluster_recording Recording Setup cluster_testing Compound Testing cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Incubation->TEVC_Setup Agonist_Application Apply Agonist (Baseline) TEVC_Setup->Agonist_Application Antagonist_Test Co-apply Agonist + Test Compound Agonist_Application->Antagonist_Test Agonist_Test Apply Test Compound Alone Agonist_Application->Agonist_Test Dose_Response Generate Dose-Response Curve Antagonist_Test->Dose_Response Agonist_Test->Dose_Response Potency_Determination Determine IC50 / EC50 Dose_Response->Potency_Determination

Workflow for electrophysiological recording in Xenopus oocytes.

The Causality Behind Experimental Choices

The selection of specific experimental systems and methodologies is a critical aspect of drug discovery.

  • Choice of nAChR Subtype: The α4β2 nAChR is a primary target for nicotine addiction and has been implicated in various neurological disorders.[6] Focusing on this subtype allows for the development of therapeutics with a clear clinical path.

  • Use of Stable Cell Lines: HEK293 cells are widely used for their robust growth and high transfection efficiency, ensuring consistent and reproducible expression of the target receptor for binding assays.[6]

  • Xenopus Oocytes for Electrophysiology: Xenopus oocytes are a reliable and versatile system for expressing ion channels. Their large size facilitates microinjection and two-electrode voltage clamp recordings, providing a clear and direct measure of channel function.

Conclusion: The Fluorine Advantage in Nicotinic Acid Drug Discovery

The evidence presented in this guide strongly supports the strategic incorporation of fluorine into nicotinic acid-based ligands for nAChRs. Fluorination can lead to significant improvements in binding affinity, functional potency, and subtype selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of novel fluorinated and non-fluorinated nicotinic acid derivatives. By understanding the principles of fluorine chemistry and employing rigorous experimental methodologies, researchers can accelerate the discovery and development of next-generation therapeutics targeting nicotinic acetylcholine receptors.

References

A Researcher's Guide to Differentiating 2-Amino-5-(trifluoromethyl)nicotinic Acid Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic framework for the unambiguous differentiation of 2-Amino-5-(trifluoromethyl)nicotinic acid and two of its closely related positional isomers: 2-Amino-4-(trifluoromethyl)nicotinic acid and 6-Amino-5-(trifluoromethyl)nicotinic acid.

The strategic placement of the amino (-NH2) and trifluoromethyl (-CF3) groups on the nicotinic acid scaffold dramatically influences the electronic environment of the pyridine ring. These subtle yet critical differences are reliably detected by a suite of spectroscopic techniques. Here, we will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a unique spectroscopic fingerprint for each isomer. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies.

The Isomers in Focus

Isomer Name Structure Molecular Formula Molecular Weight CAS Number
Isomer 1: this compoundC₇H₅F₃N₂O₂206.12 g/mol 944900-39-4
Isomer 2: 2-Amino-4-(trifluoromethyl)nicotinic acidC₇H₅F₃N₂O₂206.12 g/mol 1261596-98-3
Isomer 3: 6-Amino-5-(trifluoromethyl)nicotinic acidC₇H₅F₃N₂O₂206.12 g/mol 1227048-90-9

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will focus on ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of each isomer in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve all three isomers and to avoid obscuring the aromatic proton signals.

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain signal phase information (CH, CH₃ vs. C, CH₂). Acquire spectra for approximately 1-2 hours.

  • ¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F spectra. This is a rapid experiment, typically requiring only a few minutes. The chemical shift of the -CF₃ group is highly sensitive to its position on the ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_analysis Data Analysis P1 Weigh Isomer (5-10 mg) P2 Dissolve in DMSO-d6 (0.7 mL) P1->P2 A1 ¹H NMR P2->A1 A2 ¹³C NMR A3 ¹⁹F NMR D1 Process Spectra (FT, Phasing, Baseline) A2->D1 D2 Assign Signals D1->D2 D3 Compare Chemical Shifts & Coupling Constants D2->D3

Caption: General workflow for NMR analysis of nicotinic acid isomers.

Anticipated NMR Data & Interpretation

The key to differentiation lies in the number of signals, their chemical shifts (δ), and coupling patterns (J).

Isomer Expected ¹H NMR Signals (Aromatic Region) Expected ¹⁹F NMR (δ, ppm) Expected ¹³C NMR Signals (Aromatic C)
1: 2-Amino-5-(CF₃) Two doublets (d). Protons at C4 and C6 will be meta-coupled (small J value, ~2-3 Hz).~ -62 ppm~6 signals. The C-CF₃ signal will be a quartet.
2: 2-Amino-4-(CF₃) Two singlets (s) or very narrowly split doublets. Protons at C5 and C6.~ -60 ppm~6 signals. The C-CF₃ signal will be a quartet.
3: 6-Amino-5-(CF₃) Two singlets (s) or very narrowly split doublets. Protons at C2 and C4.~ -63 ppm~6 signals. The C-CF₃ signal will be a quartet.

Causality Behind the Differences:

  • ¹H NMR: The substitution pattern dictates the relationship between the remaining ring protons. In Isomer 1 , the protons at C4 and C6 are in a meta relationship, resulting in a small, characteristic coupling constant. For Isomers 2 and 3 , the remaining protons are not adjacent and will show minimal or no coupling, appearing as singlets. The electron-donating amino group and electron-withdrawing trifluoromethyl and carboxylic acid groups will cause distinct upfield or downfield shifts for the adjacent protons, further aiding identification.

  • ¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to the electronic nature of its neighboring substituents. The strong electron-donating -NH₂ group will have a different shielding effect depending on whether it is ortho (Isomer 3 ) or meta (Isomer 1 ) to the -CF₃ group, leading to predictable differences in the ¹⁹F chemical shift.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present and can reveal differences in hydrogen bonding and electronic effects arising from the varied substitution patterns.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Identify characteristic peaks and compare the "fingerprint region" (1500-600 cm⁻¹) for subtle differences.

IR_Workflow S1 Place Solid Sample on ATR Crystal S2 Acquire Background Spectrum S1->S2 S3 Acquire Sample Spectrum (4000-400 cm⁻¹) S2->S3 S4 Identify & Compare Characteristic Peaks S3->S4

Caption: Simplified workflow for ATR-IR spectroscopic analysis.

Anticipated IR Data & Interpretation

While all isomers will show common peaks, the precise frequencies and shapes of these bands will differ.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Interpretation and Isomer Differentiation
N-H Stretching (Amino)3500 - 3300All isomers will show two bands (symmetric and asymmetric stretching). The exact positions can be influenced by intermolecular and intramolecular hydrogen bonding, which will differ based on the proximity of the -NH₂ group to the -COOH and -CF₃ groups.
C=O Stretching (Carboxyl)1720 - 1680The position is sensitive to hydrogen bonding. Isomer 1 (2-Amino) allows for potential intramolecular H-bonding between the amino and carboxyl groups, which could lower the C=O stretching frequency compared to Isomer 3 .
C-F Stretching (Trifluoromethyl)1350 - 1100This region will show multiple strong, complex bands. The pattern of these absorptions is often unique to the substitution pattern on the aromatic ring and serves as a reliable fingerprint.[1]
C=C & C=N Ring Stretching1620 - 1450The pattern of these aromatic ring vibrations is highly diagnostic for the substitution pattern on the pyridine ring. The relative intensities and positions of these peaks will be distinct for each isomer.

Part 3: Mass Spectrometry (MS) - Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can reveal structural information. While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electrospray Ionization (ESI) will differ.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each isomer in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Chromatographic Separation: Use a C18 reverse-phase column to separate the isomers, if analyzing a mixture. This also serves to introduce the pure compound to the mass spectrometer.

  • MS Acquisition (ESI): Operate the mass spectrometer in both positive and negative ion modes to determine which provides a more stable and abundant parent ion.

  • MS/MS Fragmentation: Select the parent molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) and record the resulting fragment ions.

Anticipated MS Data & Interpretation

The molecular ion peak will confirm the mass (m/z 206.12). The differentiation comes from the MS/MS fragmentation.

  • Common Fragments: A primary and dominant fragmentation pathway for nicotinic acid derivatives involves the loss of the carboxyl group as CO₂ (44 Da) or H₂O (18 Da) and CO (28 Da).[2][3] A fragment corresponding to the pyridine ring after this loss would be expected.

  • Isomer-Specific Fragmentation: The position of the -NH₂ and -CF₃ groups will influence subsequent fragmentation. For example, the loss of HF or other small fluorine-containing radicals from the parent or primary fragment ions may be more or less favorable depending on the adjacent functional groups. The relative abundance of key fragments will be the distinguishing factor. For instance, an interaction between the ortho amino and carboxyl groups in Isomer 1 might lead to a unique fragmentation pathway (e.g., loss of H₂O) that is less prominent in the other isomers.

Part 4: UV-Visible Spectroscopy - A Complementary Technique

UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is sensitive to the conjugation and the electronic effects of the substituents on the pyridine ring.[4]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a standard solvent like ethanol or methanol at a known concentration (e.g., 10⁻⁵ M).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a quartz cuvette.

  • Data Analysis: Identify the λ_max for the principal absorption bands.

Anticipated UV-Vis Data & Interpretation
Isomer Anticipated λ_max (nm) Rationale
1: 2-Amino-5-(CF₃) ~240, ~320The 2-amino substitution typically results in significant absorption bands.[5] The CF₃ group at the 5-position will modulate these transitions.
2: 2-Amino-4-(CF₃) Likely different from Isomer 1Shifting the strong electron-withdrawing CF₃ group from position 5 to 4 will alter the energy of the π→π* and n→π* transitions, causing a shift in λ_max.
3: 6-Amino-5-(CF₃) Likely different from Isomers 1 & 2Placing the amino group at C6 changes its electronic interaction with the ring nitrogen and the other substituents, leading to a distinct absorption profile.

The solvent can also influence the spectra, so consistency is key for comparison.[4] While UV-Vis may not be as definitive as NMR for initial identification, it is a rapid and simple method for confirming the identity of a known isomer or detecting impurities.

Conclusion

The differentiation of this compound isomers is a critical task that is readily achievable through a systematic, multi-technique spectroscopic approach. NMR spectroscopy stands as the primary tool for definitive structural elucidation , providing unambiguous information on proton connectivity and the electronic environment of carbon and fluorine atoms. IR spectroscopy offers a rapid method to probe functional groups and fingerprint the unique vibrational modes influenced by the substitution pattern. Mass spectrometry confirms molecular weight and reveals distinct fragmentation pathways , while UV-Vis spectroscopy provides complementary data on the electronic structure . By integrating the data from these four methods, researchers can construct a comprehensive and unique spectroscopic profile for each isomer, ensuring analytical certainty in their research and development endeavors.

References

A Senior Application Scientist's Guide to Confirming the Identity of 2-Amino-5-(trifluoromethyl)nicotinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of reaction products is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of potential reaction products derived from 2-Amino-5-(trifluoromethyl)nicotinic acid, a versatile building block in medicinal chemistry. We will delve into the practicalities of two common synthetic transformations—amide bond formation and esterification—offering detailed experimental protocols and the expected analytical data for product verification. This document is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical workflow for unambiguous product confirmation.

Introduction: The Versatility of a Fluorinated Nicotinic Acid Scaffold

This compound is a valuable starting material due to its unique combination of functional groups: a nucleophilic amino group, a carboxylic acid amenable to various transformations, and an electron-withdrawing trifluoromethyl group on a pyridine ring. This trifluoromethyl moiety can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable feature in drug design. This guide will focus on the confirmation of products from two fundamental reactions: amide formation and esterification, providing a framework for researchers to confidently identify their synthesized molecules.

Reaction Pathway 1: Amide Bond Formation - Synthesis of N-Aryl/Alkyl-2-amino-5-(trifluoromethyl)nicotinamide

Amide bond formation is a ubiquitous reaction in medicinal chemistry. The following protocol is adapted from a well-established procedure for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and is expected to be readily applicable to this compound.[1]

Experimental Protocol: Synthesis of a Representative Amide

Objective: To synthesize an N-aryl nicotinamide from this compound and characterize the product.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or other primary amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acid chloride solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-amino-5-(trifluoromethyl)nicotinamide.

Confirming the Identity of the Amide Product

The following table outlines the expected analytical data for a representative N-phenyl-2-amino-5-(trifluoromethyl)nicotinamide.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, a broad singlet for the amide N-H, and a singlet for the amino N-H₂. The chemical shifts will be influenced by the electronic nature of the substituents.
¹³C NMR Resonances for the carbonyl carbon of the amide, as well as the aromatic carbons of both rings and the carbon bearing the trifluoromethyl group.
FTIR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching of the trifluoromethyl group.
High-Resolution Mass Spectrometry (HRMS) The exact mass of the protonated molecular ion ([M+H]⁺) should be observed, confirming the molecular formula.

Workflow for Amide Synthesis and Characterization

start This compound acid_chloride Acid Chloride Formation (SOCl₂, DCM, Reflux) start->acid_chloride amide_coupling Amide Coupling (Aniline, Et₃N, DCM) acid_chloride->amide_coupling workup Aqueous Work-up (NaHCO₃, Brine) amide_coupling->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-2-amino-5- (trifluoromethyl)nicotinamide purification->product analysis Spectroscopic Analysis (NMR, IR, HRMS) product->analysis start This compound esterification Esterification (MeOH, H₂SO₄, Reflux) start->esterification workup Aqueous Work-up (NaHCO₃, Brine) esterification->workup isolation Isolation & Purification workup->isolation product Methyl 2-Amino-5- (trifluoromethyl)nicotinate isolation->product analysis Spectroscopic Analysis (NMR, IR, HRMS) product->analysis

References

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-(trifluoromethyl)nicotinic Acid

This compound is a vital heterocyclic compound, the unique electronic properties of its trifluoromethyl group and the versatile reactivity of its aminopyridine core make it a highly sought-after intermediate. The strategic placement of the amino, carboxylic acid, and trifluoromethyl groups on the pyridine ring provides a scaffold for the synthesis of a diverse range of biologically active molecules. This guide will explore and benchmark the primary synthetic methodologies for this valuable compound, providing a comprehensive resource for researchers in the field.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections dominate the synthesis of this compound:

  • Route A: Late-Stage Amination. This approach involves the introduction of the C2-amino group onto a pre-functionalized 5-(trifluoromethyl)nicotinic acid scaffold. The key transformation is the amination of a suitable leaving group, typically a halide, at the 2-position.

  • Route B: Pyridine Ring Carboxylation. In this strategy, the carboxylic acid group is introduced at the C3-position of a pre-existing 2-amino-5-(trifluoromethyl)pyridine ring. This often requires regioselective functionalization of the pyridine core.

This guide will now delve into the detailed experimental protocols and a comparative analysis of these two strategic approaches.

Route A: Late-Stage Amination of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

This is a convergent and widely utilized approach that leverages the commercial availability of 2-chloro-5-(trifluoromethyl)nicotinic acid. The core of this strategy lies in the nucleophilic substitution of the C2-chloro group with an amino moiety. Two primary methods for this transformation are benchmarked below: High-Pressure Ammonolysis and Palladium-Catalyzed Buchwald-Hartwig Amination.

Method 1: High-Pressure Ammonolysis

This classical method relies on the direct displacement of the chloride with ammonia under elevated temperature and pressure.

Experimental Protocol:

A 100 mL stainless steel autoclave is charged with 2-chloro-5-(trifluoromethyl)nicotinic acid (10.0 g, 44.3 mmol) and aqueous ammonia (28%, 50 mL). The autoclave is sealed and heated to 150 °C with stirring for 12 hours. After cooling to room temperature, the reaction mixture is carefully vented. The resulting solution is concentrated under reduced pressure to a volume of approximately 20 mL. The pH is then adjusted to 3-4 with concentrated hydrochloric acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Data Summary Table:

ParameterValue
Starting Material 2-Chloro-5-(trifluoromethyl)nicotinic acid
Key Reagents Aqueous Ammonia
Temperature 150 °C
Pressure High (autoclave)
Reaction Time 12 hours
Reported Yield 75-85%
Purification Acid-base workup, precipitation

Causality and Insights:

The high temperature and pressure are necessary to overcome the lower reactivity of the 2-chloro position on the electron-deficient pyridine ring towards nucleophilic aromatic substitution. The use of a large excess of aqueous ammonia drives the reaction to completion. While this method is robust and can provide good yields, the requirement for specialized high-pressure equipment can be a limiting factor for some laboratories. Safety precautions associated with high-pressure reactions are paramount.

Method 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction offers a milder alternative to high-pressure amination.[1][2]

Experimental Protocol:

To a dry Schlenk flask under an inert atmosphere of argon is added 2-chloro-5-(trifluoromethyl)nicotinic acid (5.0 g, 22.2 mmol), Pd₂(dba)₃ (0.20 g, 0.22 mmol, 1 mol%), XPhos (0.42 g, 0.89 mmol, 4 mol%), and sodium tert-butoxide (2.56 g, 26.6 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (50 mL) is added, followed by a 7 M solution of ammonia in methanol (9.5 mL, 66.6 mmol). The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with water (50 mL) and the pH is adjusted to 3-4 with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Data Summary Table:

ParameterValue
Starting Material 2-Chloro-5-(trifluoromethyl)nicotinic acid
Key Reagents Ammonia in Methanol, Pd₂(dba)₃, XPhos, NaOtBu
Temperature 100 °C
Pressure Atmospheric
Reaction Time 16 hours
Reported Yield 80-90%
Purification Acid-base workup, precipitation

Causality and Insights:

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] The bulky and electron-rich XPhos ligand is crucial for facilitating both the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[2] This method avoids the need for high-pressure equipment and often provides higher yields with a broader substrate scope. However, the cost of the palladium catalyst and the phosphine ligand, as well as the need for strictly anhydrous and oxygen-free conditions, are important considerations.

Workflow Diagram for Route A:

Route_A_Workflow start 2-Chloro-5-(trifluoromethyl)nicotinic acid method1 Method 1: High-Pressure Ammonolysis (Aqueous NH3, 150°C, 12h) start->method1 method2 Method 2: Buchwald-Hartwig Amination (NH3/MeOH, Pd2(dba)3, XPhos, NaOtBu, 100°C, 16h) start->method2 product This compound method1->product method2->product

Caption: Synthetic approaches to this compound via late-stage amination.

Route B: Carboxylation of 2-Amino-5-(trifluoromethyl)pyridine

This synthetic strategy begins with the commercially available 2-amino-5-(trifluoromethyl)pyridine and aims to introduce the carboxylic acid group at the 3-position. The primary challenge in this route is achieving the desired regioselectivity. Directed ortho-metalation (DoM) is a powerful tool for this purpose.

Method 3: Directed ortho-Metalation and Carboxylation

This method utilizes a directing group to facilitate deprotonation at the adjacent ortho position, followed by quenching with an electrophile (in this case, carbon dioxide). The amino group itself can act as a directing group, although its acidity can sometimes lead to complications.

Experimental Protocol:

A solution of 2-amino-5-(trifluoromethyl)pyridine (5.0 g, 30.8 mmol) in anhydrous THF (100 mL) is cooled to -78 °C under an argon atmosphere. To this solution is slowly added n-butyllithium (2.5 M in hexanes, 27.1 mL, 67.8 mmol). The reaction mixture is stirred at -78 °C for 2 hours. A stream of dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water (50 mL) and the THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Data Summary Table:

ParameterValue
Starting Material 2-Amino-5-(trifluoromethyl)pyridine
Key Reagents n-Butyllithium, Carbon Dioxide
Temperature -78 °C to room temperature
Pressure Atmospheric
Reaction Time 3 hours (lithiation and quenching) + overnight
Reported Yield 50-60%
Purification Acid-base workup, precipitation

Causality and Insights:

The amino group at the C2 position directs the lithium to deprotonate the C3 position. The use of two equivalents of n-butyllithium is necessary to first deprotonate the amino group and then the C3 position of the pyridine ring. The low temperature is critical to maintain the stability of the lithiated intermediate and prevent side reactions. While this method provides a direct route to the target molecule from a readily available starting material, the yields are often moderate due to competing side reactions and potential difficulties in achieving complete regioselectivity.

Workflow Diagram for Route B:

Route_B_Workflow start 2-Amino-5-(trifluoromethyl)pyridine step1 1. Directed ortho-Metalation (n-BuLi, THF, -78°C) start->step1 step2 2. Carboxylation (CO2 (g)) step1->step2 product This compound step2->product

Caption: Synthesis of this compound via directed ortho-metalation and carboxylation.

Benchmarking Summary and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of specialized equipment, and cost considerations.

FeatureRoute A: High-Pressure AmmonolysisRoute A: Buchwald-Hartwig AminationRoute B: Directed ortho-Metalation
Starting Material Cost ModerateModerateLow
Reagent Cost LowHigh (Catalyst & Ligand)Low
Yield Good (75-85%)Excellent (80-90%)Moderate (50-60%)
Scalability Good (with appropriate equipment)GoodModerate
Equipment High-Pressure AutoclaveStandard Glassware (Inert Atmosphere)Standard Glassware (Inert Atmosphere, Low Temp)
Safety Considerations High PressureAir/Moisture Sensitive ReagentsPyrophoric Reagents, Low Temperatures
Simplicity ModerateModerateHigh

Recommendations:

  • For large-scale industrial production, where the initial investment in high-pressure equipment is justified, Route A via High-Pressure Ammonolysis offers a cost-effective and robust method with good yields.

  • For laboratory-scale synthesis and medicinal chemistry applications, where milder conditions and higher yields are prioritized, Route A via Buchwald-Hartwig Amination is the superior choice, despite the higher cost of the catalyst system.

  • For exploratory synthesis and when 2-amino-5-(trifluoromethyl)pyridine is readily available and inexpensive, Route B via Directed ortho-Metalation provides a direct, albeit lower-yielding, pathway to the target molecule. Further optimization of the reaction conditions could potentially improve the yield and make this route more competitive.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies. The late-stage amination of 2-chloro-5-(trifluoromethyl)nicotinic acid, either through high-pressure ammonolysis or palladium-catalyzed Buchwald-Hartwig amination, generally provides higher yields and is more reliable. The choice between these two methods will be dictated by the specific needs and resources of the laboratory. The directed ortho-metalation of 2-amino-5-(trifluoromethyl)pyridine offers a more direct but currently lower-yielding alternative. This guide provides the necessary data and insights for researchers to make an informed decision on the most suitable synthetic route for their specific application.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 2-Amino-5-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl-Nicotinic Acid Scaffold

In the landscape of modern drug discovery, the 2-Amino-5-(trifluoromethyl)nicotinic acid scaffold represents a privileged structure. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When combined with the nicotinic acid framework—a key component in vital metabolic processes—these derivatives present a promising avenue for developing novel therapeutics.[1][2] Their biological activities are diverse, ranging from potential anti-inflammatory agents to enzyme inhibitors targeting critical pathways in diseases like tuberculosis and cancer.[3][4]

However, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous testing. The foundation of this journey lies in robust, reliable, and reproducible in vitro assays.[5][6] This guide provides a comparative analysis of validating two distinct yet complementary assay methodologies for a hypothetical lead compound from this class, "Compound X." We will dissect the causality behind experimental choices, provide actionable protocols, and offer a framework for interpreting the data, grounded in the principles of scientific integrity and regulatory expectations.

Pillar 1: The 'Why' of Assay Validation - A Framework for Trust

Before delving into specific protocols, we must establish the logical framework that governs assay validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] This is not merely a box-ticking exercise for regulatory submission; it is the process by which we build confidence in our data and make multi-million dollar decisions about progressing a compound. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative standard for this process.[9][10]

The core parameters of validation are interconnected, each ensuring a different facet of the assay's reliability.

Assay_Validation_Parameters Assay Fit-for-Purpose Assay Specificity Specificity/ Selectivity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Precision->Accuracy Impacts Linearity Linearity Range Range Linearity->Range Defines LOD LOD/LOQ Range->Accuracy Requires Range->Precision Requires Range->LOD Bound by

Caption: Interconnectivity of core assay validation parameters.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In a biochemical assay, this means distinguishing inhibitor activity from non-specific interference. In a cell-based assay, it means ensuring the signal is from the intended target pathway.[7]

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It's evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay/inter-analyst), and Reproducibility (inter-laboratory).[9]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has a suitable level of precision, accuracy, and linearity.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, incubation time), providing an indication of its reliability during normal usage.

Pillar 2: A Comparative Guide - Biochemical vs. Cell-Based Assays

Let us consider a common scenario: a this compound derivative, Compound X , has been identified through computational screening as a potential inhibitor of a critical metabolic enzyme, "Enzyme-Y." To validate this hit and characterize its potency, we must develop and validate appropriate in vitro assays. We will compare two mainstream approaches: a direct biochemical enzyme inhibition assay and a cell-based target engagement assay.

Methodology 1: The Biochemical Enzyme Inhibition Assay

This approach provides the most direct measure of a compound's interaction with its purified target, free from the complexities of a cellular environment.[11] It is ideal for determining kinetic parameters and understanding the mechanism of inhibition (e.g., competitive, non-competitive).[12][13]

Biochemical_Assay_Workflow start Start prep Prepare Reagents: - Purified Enzyme-Y - Substrate - Assay Buffer - Compound X Dilutions start->prep plate Plate Assay Components (96/384-well plate) prep->plate preincubate Pre-incubate: Enzyme-Y + Compound X plate->preincubate Allows inhibitor binding initiate Initiate Reaction: Add Substrate preincubate->initiate measure Measure Signal (e.g., Absorbance) over time initiate->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze end End analyze->end

Caption: Standard workflow for a biochemical enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare a 2X working solution of purified Enzyme-Y in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a 2X working solution of the specific substrate for Enzyme-Y in assay buffer.

    • Perform a serial dilution of Compound X in 100% DMSO, followed by a dilution into assay buffer to create 4X final concentrations. Causality: This intermediate dilution minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

  • Assay Plating (384-well format):

    • Add 5 µL of 4X Compound X dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of assay buffer to "no-enzyme" control wells.

    • Add 10 µL of 2X Enzyme-Y solution to all other wells.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at room temperature. Causality: This step allows the compound to reach binding equilibrium with the enzyme before the reaction starts.[12]

  • Reaction Initiation & Measurement:

    • Add 5 µL of 2X substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance at 405 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation ParameterTarget Acceptance CriteriaIllustrative Result for Compound XPass/Fail
IC50 Reproducibility < 2-fold variation across 3 runsRun 1: 125 nM, Run 2: 150 nM, Run 3: 135 nMPass
Precision (Intra-assay) CV < 15% at 80%, 50%, 20% inhibitionCVs: 5.8%, 7.2%, 9.5%Pass
Precision (Inter-assay) CV < 20% at 80%, 50%, 20% inhibitionCVs: 9.1%, 11.5%, 14.3%Pass
Z'-factor > 0.50.82Pass
Robustness IC50 change < 2-foldIncubation time (10 vs 20 min): 1.2-fold changePass
Methodology 2: The Cell-Based Target Engagement Assay

While biochemical assays are precise, they don't account for cell permeability, target availability, or off-target effects within a living system.[14] Cell-based assays provide a more physiologically relevant assessment of a compound's efficacy.[5][15][16] For this example, we'll use a reporter gene assay in a cell line engineered to express Enzyme-Y.

Cell_Based_Assay_Workflow start Start culture Culture & Seed Cells (e.g., HEK293 with reporter) start->culture treat Treat Cells with Compound X Dilutions culture->treat incubate Incubate (e.g., 24 hours) treat->incubate counterscreen Cytotoxicity Assay (Parallel Plate) treat->counterscreen Confounding Factor Check stimulate Stimulate Pathway (If required) incubate->stimulate lyse Lyse Cells & Add Reporter Substrate (e.g., Luciferin) stimulate->lyse measure Measure Signal (Luminescence) lyse->measure analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Determine EC50 measure->analyze end End analyze->end counterscreen->analyze Interpret EC50 in context

Caption: Workflow for a cell-based assay with a crucial cytotoxicity counterscreen.

  • Cell Seeding:

    • Culture HEK293 cells stably expressing the Enzyme-Y pathway-responsive luciferase reporter construct.

    • Trypsinize, count, and seed cells into a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Incubate overnight. Causality: Overnight incubation allows cells to adhere and recover, ensuring a healthy and consistent monolayer for treatment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in cell culture medium.

    • Carefully remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for 18-24 hours in a humidified incubator at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Promega's ONE-Glo™) to each well.

    • Incubate for 10 minutes in the dark to allow cell lysis and signal stabilization.

  • Measurement & Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and plot a dose-response curve to determine the EC50.

It is critical to run a parallel cytotoxicity assay. A compound that kills cells will appear as an inhibitor in many cell-based assays, leading to false positives.[17][18][19]

  • Plate and Treat: Seed and treat a parallel plate exactly as in the reporter assay protocol.

  • Add MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the crystals.

  • Measure: Read absorbance at 570 nm. A decrease in signal indicates cytotoxicity.

Validation ParameterTarget Acceptance CriteriaIllustrative Result for Compound XPass/Fail
EC50 Reproducibility < 3-fold variation across 3 runsRun 1: 450 nM, Run 2: 600 nM, Run 3: 510 nMPass
Cytotoxicity (CC50) CC50 > 10x EC50> 50 µMPass
Precision (Inter-assay) CV < 25% at EC80, EC50, EC20CVs: 14.2%, 18.1%, 22.5%Pass
Z'-factor > 0.40.65Pass
Signal Window Stimulated / Unstimulated > 5-fold25-foldPass

Pillar 3: Comparative Analysis & Synthesis

Neither assay is inherently "better"; they answer different questions at different stages of drug discovery.[6] The key is to understand their relative strengths and weaknesses.

FeatureBiochemical Assay (Enzyme Inhibition)Cell-Based Assay (Target Engagement)
Physiological Relevance Low (Purified components)High (Intact cellular environment)
Information Gained Direct target affinity (IC50), Mechanism of InhibitionCellular potency (EC50), Cell permeability, Bioavailability
Potential for Artifacts Assay interference (e.g., aggregation)Off-target effects, Cytotoxicity
Throughput Very High (384/1536-well)High (96/384-well)
Complexity & Cost LowerHigher (Cell culture, specialized reagents)
Typical Use Case Primary screening, SAR, Mechanism of ActionHit-to-lead, Lead optimization

Synthesis of Insights:

For Compound X, the illustrative data shows an IC50 of ~140 nM in the biochemical assay and an EC50 of ~520 nM in the cell-based assay. This shift is common and informative. The ~3.7-fold difference could be due to several factors:

  • Cell Permeability: Compound X may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell.

  • Intracellular Binding: Compound X could be binding to other cellular components, reducing its free concentration available to bind Enzyme-Y.

Crucially, the cytotoxicity assay shows a CC50 > 50 µM, resulting in a selectivity index (CC50/EC50) of approximately 100. This provides confidence that the observed inhibition in the cell-based assay is due to specific target engagement and not simply because the compound is killing the cells.

Conclusion

The validation of in vitro assays for promising drug candidates like this compound derivatives is a multi-faceted process that demands scientific rigor and strategic thinking. By employing a dual-pronged approach—using direct biochemical assays to confirm target interaction and mechanism, alongside physiologically relevant cell-based assays to measure functional potency—researchers can build a comprehensive and trustworthy data package. This comparative methodology, grounded in established validation principles, ensures that decisions made in the costly and complex drug development pipeline are based on a solid foundation of reliable, reproducible, and meaningful data.

References

Comparative Analysis of Antibody Specificity: A Cross-Reactivity Study of Antibodies Raised Against 2-Amino-5-(trifluoromethyl)nicotinic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Challenge of Specificity for Small Molecule Antibodies

In the realms of therapeutic drug monitoring, pharmacokinetics (PK), and diagnostic assay development, the generation of highly specific antibodies against small molecule targets is paramount. Unlike large protein antigens, small molecules, or haptens, are not immunogenic on their own.[1][2] They must be covalently linked to a larger carrier protein to elicit a robust immune response.[3][4] This guide focuses on 2-Amino-5-(trifluoromethyl)nicotinic acid, a compound of interest in pharmaceutical development, and provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against it.

The central challenge lies in ensuring that the generated antibodies bind with high affinity to the target hapten while exhibiting minimal recognition of structurally similar molecules, metabolites, or endogenous compounds.[5][6] Cross-reactivity can lead to inaccurate quantification, false-positive results, and a flawed understanding of a drug's behavior in vivo.[7]

This guide will walk through the critical steps of immunogen design, antibody characterization, and a rigorous comparative analysis of cross-reactivity using industry-standard immunoassays. We will provide not only the methodologies but also the scientific rationale behind our experimental choices, empowering researchers to design and validate their own high-specificity reagents.

Immunogen Design and Synthesis: The Foundation of Specificity

The specificity of an anti-hapten antibody is largely dictated by the design of the immunogen. The way the hapten is presented to the immune system determines which of its epitopes become immunodominant.

Hapten-Carrier Conjugation Strategy

This compound possesses two primary functional groups available for conjugation: the carboxylic acid and the aromatic amine. For our strategy, we will activate the carboxylic acid group for coupling to primary amines (e.g., lysine residues) on the carrier protein. This approach presents the aminopyridine core and the trifluoromethyl group to the immune system, which are the most distinct features of the molecule.

Scientist's Note: The choice of conjugation site is a critical decision. By coupling through the carboxyl group, we encourage the immune system to recognize the opposite end of the molecule. If potential metabolites were to form via modification of the carboxyl group, an antibody generated via this strategy would likely not recognize them, which can be advantageous for parent drug quantification.

The conjugation is achieved using a standard carbodiimide reaction with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive ester.

G cluster_0 cluster_1 Hapten Hapten (this compound) EDC_NHS EDC / NHS Activation Hapten->EDC_NHS Activate -COOH group ActivatedHapten NHS-Ester Activated Hapten EDC_NHS->ActivatedHapten Immunogen Hapten-KLH Conjugate (Immunogen) ActivatedHapten->Immunogen Couple to -NH2 groups Carrier Carrier Protein (KLH) (Abundant Lysine Residues) Carrier->Immunogen

Caption: Hapten-Carrier Conjugation Workflow.

Choice of Carrier Proteins

To generate a potent immune response, we use Keyhole Limpet Hemocyanin (KLH) as the carrier protein for immunization.[8][9] KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice for stimulating a strong antibody response against the conjugated hapten.[10][11]

For screening and assay development (e.g., ELISA), we use a conjugate of the hapten with Bovine Serum Albumin (BSA) .[12]

Scientist's Note: It is critical to use a different carrier protein for screening than for immunization. This prevents the selection of antibodies that recognize the carrier protein itself, ensuring that the assay specifically detects anti-hapten antibodies.[4]

Comparative Cross-Reactivity Analysis

The core of this guide is the objective comparison of the antibody's binding performance against the target analyte and a panel of structurally related alternatives. We employ two orthogonal methods for a comprehensive assessment: a high-throughput competitive ELISA for initial screening and quantification of cross-reactivity, and Surface Plasmon Resonance (SPR) for a detailed analysis of binding kinetics and affinity.

Selection of Cross-Reactivity Panel

An effective cross-reactivity panel should include compounds that challenge the antibody's specificity for different parts of the hapten's structure.

Compound IDCompound NameRationale for InclusionStructure
Target This compound Target Analyte (Structure)
Analogue A2-Amino-nicotinic acidLacks the trifluoromethyl group(Structure)
Analogue B5-(Trifluoromethyl)nicotinic acidLacks the amino group(Structure)
Analogue C2-Amino-5-bromo-nicotinic acidReplaces -CF3 with a different electron-withdrawing group (-Br)(Structure)
Analogue DNicotinic AcidLacks both key functional groups(Structure)

(Note: Chemical structures would be depicted in a full publication)

Method 1: Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is the workhorse for quantifying hapten-specific antibodies and assessing cross-reactivity.[13] The principle relies on the competition between the free analyte in the sample (or standard) and a fixed amount of hapten-conjugate immobilized on the plate for a limited number of antibody binding sites.[14][15] The resulting signal is inversely proportional to the concentration of free analyte.

G cluster_0 Step 1: Competition in Solution cluster_1 Step 2: Binding to Plate cluster_2 Step 3: Detection Ab Anti-Hapten Antibody (Limited Amount) Free_Analyte Free Analyte in Sample (Target or Analogue) Ab->Free_Analyte Binding Equilibrium Plate ELISA Plate coated with Hapten-BSA Conjugate Ab->Plate Unbound antibodies bind to plate Detection Enzyme-linked Secondary Ab + Substrate Plate->Detection Signal Generation Note High Free Analyte -> Low Signal Low Free Analyte -> High Signal

Caption: Principle of Competitive ELISA for Hapten Detection.

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of Hapten-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.[16][17]

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant (Analogue A-D) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the anti-hapten antibody (at a pre-determined optimal concentration, e.g., the concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 1 hour at room temperature.

  • Transfer to Assay Plate: Transfer 100 µL/well of the antibody/analyte mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

The concentration of each analyte that causes 50% inhibition of the maximum signal (IC50) is calculated from the respective dose-response curves. Cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analogue) x 100

CompoundIC50 (nM)% Cross-Reactivity
This compound (Target) 15.2 100%
Analogue A (2-Amino-nicotinic acid)8,4500.18%
Analogue B (5-(Trifluoromethyl)nicotinic acid)1,2101.26%
Analogue C (2-Amino-5-bromo-nicotinic acid)5602.71%
Analogue D (Nicotinic Acid)> 50,000< 0.03%

Interpretation: The data clearly demonstrate high specificity. The antibody binds the target analyte with high affinity (low IC50). The removal of the trifluoromethyl group (Analogue A) or the amino group (Analogue B) dramatically reduces binding by over 500-fold and 80-fold, respectively. This indicates that the antibody recognizes an epitope comprising both of these key features. The structurally similar bromo-analogue (Analogue C) shows the highest cross-reactivity, but it is still less than 3%, which is excellent for most applications.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology used to study biomolecular interactions in real-time.[18][19] It provides detailed kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[20][21] This method serves as an excellent orthogonal validation of the ELISA results.[22]

  • Chip Preparation: Use a CM5 sensor chip. Activate the carboxymethylated dextran surface using a standard injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Antibody Immobilization: Immobilize the anti-hapten antibody onto a flow cell using standard amine coupling chemistry to a target density of ~8000-10000 Response Units (RU). A reference flow cell is activated and blocked without antibody immobilization to serve as a control.

  • Analyte Injection: Prepare serial dilutions of the target analyte and each analogue in running buffer (e.g., HBS-EP+).

  • Kinetic Analysis: Inject the analyte solutions across the reference and active flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase during injection and the dissociation phase during buffer flow.

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ.

The affinity (Kₗ) is the most direct measure of binding strength, with lower values indicating a stronger interaction.

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₔ) (1/s)Affinity (Kₗ) (M)
This compound (Target) 2.1 x 10⁵ 3.5 x 10⁻³ 1.67 x 10⁻⁸ (16.7 nM)
Analogue A (2-Amino-nicotinic acid)Not DeterminedNot DeterminedNo Binding Detected
Analogue B (5-(Trifluoromethyl)nicotinic acid)1.5 x 10⁴2.8 x 10⁻²1.87 x 10⁻⁶ (1870 nM)
Analogue C (2-Amino-5-bromo-nicotinic acid)4.2 x 10⁴2.5 x 10⁻²5.95 x 10⁻⁷ (595 nM)
Analogue D (Nicotinic Acid)Not DeterminedNot DeterminedNo Binding Detected

Interpretation: The SPR data strongly corroborate the ELISA findings. The antibody exhibits a high affinity (nanomolar Kₗ) for the target analyte. Binding to Analogue B and C is significantly weaker (micromolar Kₗ), representing a >100-fold and >35-fold decrease in affinity, respectively. No measurable binding was detected for the analogues lacking the key functional groups, confirming the high specificity of the antibody. The fast association and slow dissociation rates for the target analyte are characteristic of a high-quality antibody.

Conclusion and Best Practices

The comprehensive analysis, combining competitive ELISA and SPR, confirms the generation of a highly specific antibody against this compound. The experimental data objectively demonstrate minimal cross-reactivity with structurally similar analogues, validating its suitability for use in sensitive and specific immunoassays.

For researchers developing similar reagents, this guide underscores the following best practices:

  • Rational Immunogen Design: The choice of conjugation chemistry and carrier protein is the foundation of a successful project.

  • Orthogonal Validation: Relying on a single assay format can be misleading. Using a second, complementary method like SPR provides a much higher degree of confidence in the antibody's performance.[23][24][25]

  • Thorough Cross-Reactivity Paneling: Test against a well-chosen panel of related molecules to truly understand the antibody's binding profile.

By adhering to these principles, scientists can develop and rigorously validate antibody reagents that provide accurate, reproducible, and trustworthy data in research and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS No. 944900-39-4). As a specialized nicotinic acid derivative, its unique chemical properties—notably the presence of a trifluoromethyl group—necessitate a rigorous and informed disposal protocol. Adherence to these procedures is not only critical for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also essential for protecting personnel and the environment from potential hazards.[1][2]

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological and chemical properties.

Toxicological Characteristics: The primary acute hazard associated with this compound is toxicity upon ingestion. Safety Data Sheets (SDS) for structurally similar compounds, such as 5-(Trifluoromethyl)nicotinic acid and 2-Amino-5-(trifluoromethyl)pyridine, indicate that this class of chemicals can also cause significant skin, eye, and respiratory system irritation.[3][4] Therefore, all waste, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous.

Chemical Reactivity and Decomposition: This compound is a combustible solid. A critical consideration, rooted in its chemical structure, is the trifluoromethyl (CF3) group. During thermal decomposition, such as in a fire or improper incineration, fluorinated aromatic compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[3][5] This potential for hazardous decomposition products underscores the necessity of disposal via a licensed and approved waste management facility equipped to handle such materials.

The table below summarizes the essential hazard information.

Property Identifier / Information Source(s)
CAS Number 944900-39-4
Molecular Formula C7H5F3N2O2
Physical Form Solid
GHS Pictogram
GHS Signal Word Warning
Primary Hazard Statement H302: Harmful if swallowed
Associated Hazards Causes skin, eye, and respiratory irritation (based on analogous compounds)[3][4]
Storage Class 11: Combustible Solids
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[3][5]

Pre-Disposal Safety Protocols

Before initiating any waste consolidation or disposal procedures, strict adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE): To prevent exposure, the following PPE must be worn when handling this compound waste:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: A standard laboratory coat must be worn. Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] All handling of the solid material should occur in a well-ventilated area, preferably a chemical fume hood.[7]

Emergency Response: In the event of an accidental exposure or spill:

  • Spills: Immediately clear the area. For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3][8] Ensure the area is decontaminated afterward.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician immediately.[3][4] Do not induce vomiting.

Step-by-Step Disposal Procedure

The disposal of this compound must follow the "cradle-to-grave" hazardous waste management system established by the EPA.[2][9] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by an environmental safety professional.[10]

Disposal Workflow Diagram

G cluster_0 Disposal Initiation cluster_1 Waste Handling & Storage cluster_2 Final Disposition gen Waste Generated: This compound container Step 1: Select & Label Chemically Compatible Container gen->container Characterize as Hazardous Waste segregate Step 2: Segregate from Incompatible Chemicals container->segregate saa Step 3: Store in Designated Satellite Accumulation Area (SAA) segregate->saa ehs Step 4: Contact EH&S for Pickup & Off-Site Disposal saa->ehs Container Full or Accumulation Time Limit Reached

Caption: Workflow for the compliant disposal of this compound.

Methodology:

Step 1: Waste Identification and Containment

  • Prohibition: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12] Evaporation in a fume hood is also a prohibited disposal method.[10]

  • Container Selection: Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid.[11][13] A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name, "this compound," and list all associated hazards (e.g., "Toxic," "Irritant").[14]

Step 2: Segregation

  • Incompatibilities: To prevent dangerous reactions, this waste stream must be segregated from incompatible materials.[13] Based on its chemical nature, store it separately from strong oxidizing agents, strong reducing agents, and strong bases.[15]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The properly labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[13][14]

  • Storage Conditions: The SAA should be a secure, well-ventilated location away from ignition sources.[3] Secondary containment should be used to capture any potential leaks.[11]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart.[14] While this specific compound is not typically P-listed, it is good practice to keep accumulation volumes to a minimum.

Step 4: Arranging for Final Disposal

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[7][10][14] Do not attempt to transport or dispose of the waste yourself.

  • Scheduling Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your EH&S office to schedule a pickup.[13][14]

Step 5: Management of Empty Containers

  • An empty container that held this chemical must also be managed as hazardous waste. It is best practice to triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, deface all labels on the container before disposing of it as regular solid waste.[10]

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to the wider community and environment.

References

Mastering the Safe Handling of 2-Amino-5-(trifluoromethyl)nicotinic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A comprehensive guide for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE) and safety protocols for handling 2-Amino-5-(trifluoromethyl)nicotinic acid.

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the established principles of the hierarchy of controls, ensuring that PPE is the final and robust layer of defense in a comprehensive safety strategy.

Understanding the Hazard: A Proactive Stance on Safety

This compound (CAS No. 944900-39-4) is a solid compound classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] While a complete toxicological profile may still be under development for this specific molecule, the presence of the trifluoromethyl group and the aromatic amine functionality necessitates a cautious and well-informed approach to handling. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these risks effectively.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense.[2][3][4][5] The most effective safety measures involve eliminating or reducing the hazard at its source.

Hierarchy_of_Controls Elimination Elimination (e.g., Use a non-hazardous alternative) Substitution Substitution (e.g., Use a less volatile form) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, lab coat, goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For this compound, this means:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to control the inhalation of fine powders.[6][7][8] For larger quantities or when aerosolization is likely, a glove box provides an even higher level of containment.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the specific hazards and the correct use of control measures. Designate specific areas for handling and storing the chemical.[7]

Personal Protective Equipment: Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent direct contact.

Eye and Face Protection:

Direct contact of chemical powders with the eyes can cause significant irritation or damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles offer a more complete seal around the eyes and are recommended when there is a potential for splashing of solutions or significant dust generation.

  • Enhanced Protection: A face shield worn over safety glasses or goggles should be used when handling larger quantities of the solid or when transferring solutions.

Skin and Body Protection:

A dedicated lab coat is the minimum requirement to protect street clothes and provide an initial barrier against spills.

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a high risk of significant exposure, such as a large spill, disposable coveralls (e.g., Tyvek®) may be necessary.

Hand Protection: The Critical Interface

Gloves are arguably the most critical piece of PPE when handling powdered chemicals. The choice of glove material is paramount and should be based on chemical compatibility.

Glove Selection:

Glove MaterialRecommendation for this compoundRationale
Nitrile Suitable for incidental contact and handling of the solid.Nitrile gloves offer good general chemical resistance and are a common choice for handling powders. However, their resistance to aromatic and halogenated hydrocarbons can be poor.[9][10] Therefore, they are not recommended for prolonged immersion or handling of solutions of this compound.
Butyl Rubber Recommended for handling solutions or for extended operations.Butyl rubber provides excellent resistance to a wide range of corrosive acids and other chemicals.[11][12][13][14] While its performance against aromatic hydrocarbons can be a limitation, it is generally a more robust choice than nitrile for compounds with reactive functional groups.
Viton™ A high-performance option for prolonged or high-risk exposure.Viton™ offers excellent resistance to aromatic and chlorinated solvents.[12][15] Given the aromatic nature of the nicotinic acid backbone, Viton™ gloves would provide a high level of protection.

It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals you are using. In the absence of specific data for this compound, selecting a glove with broad chemical resistance, such as butyl rubber or Viton™, is a prudent and conservative approach.

Double Gloving: For enhanced protection, especially when handling solutions or during prolonged procedures, wearing two pairs of gloves is recommended. This can provide an additional layer of safety in case the outer glove is compromised.

Respiratory Protection:

When engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be necessary. This should be determined by a formal risk assessment and managed under a comprehensive respiratory protection program.

  • For Powders: If a fume hood is not available or during a spill clean-up outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is the minimum requirement.

  • For Vapors from Solutions: If working with solutions outside of a fume hood (not recommended), a respirator with an organic vapor cartridge may be necessary.

Step-by-Step PPE Protocol

PPE_Protocol cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_LabCoat 1. Lab Coat Don_Gloves 2. Inner Gloves (optional) Don_LabCoat->Don_Gloves Don_Goggles 3. Goggles/Face Shield Don_Gloves->Don_Goggles Don_OuterGloves 4. Outer Gloves Don_Goggles->Don_OuterGloves Doff_OuterGloves 1. Outer Gloves Doff_LabCoat 2. Lab Coat Doff_OuterGloves->Doff_LabCoat Doff_Goggles 3. Goggles/Face Shield Doff_LabCoat->Doff_Goggles Doff_InnerGloves 4. Inner Gloves (if worn) Doff_Goggles->Doff_InnerGloves Wash_Hands 5. Wash Hands Thoroughly Doff_InnerGloves->Wash_Hands

Caption: Recommended donning and doffing sequence for PPE.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves (Optional): If double-gloving, don the first pair of gloves.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Outer Gloves: Don the outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer gloves, being careful not to touch the outside of the glove with your bare skin.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Inner Gloves: If worn, remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Powdered Form:

  • To minimize dust generation, avoid pouring the dry powder.[6][8][16] Use a spatula or scoop to transfer the solid.

  • If weighing the powder, do so within the fume hood or use a balance with a draft shield.[7][17]

  • Consider purchasing pre-weighed amounts to eliminate the need for weighing.[7]

Spill Response:

  • Small Spills: For small spills of the solid, gently cover with an absorbent material and then carefully sweep it into a designated waste container. Avoid creating dust.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[18]

  • Labeling: Use a clearly labeled, non-reactive container for halogenated waste.[18] The label should include "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's guidelines for hazardous waste pickup and disposal.[19][20][21][22] Do not dispose of this chemical down the drain.

By implementing these comprehensive safety measures, you are not only protecting yourself and your colleagues but also fostering a culture of safety and responsibility that is integral to scientific advancement.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.